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  • Product: (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol
  • CAS: 1344946-59-3

Core Science & Biosynthesis

Foundational

Asymmetric Synthesis of (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol: A Technical Guide for Process Chemists

Executive Summary and Mechanistic Rationale The chiral secondary alcohol (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol is a highly valuable building block in pharmaceutical development, often serving as a critical structu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary and Mechanistic Rationale

The chiral secondary alcohol (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol is a highly valuable building block in pharmaceutical development, often serving as a critical structural motif in kinase inhibitors and anti-inflammatory agents. The synthesis of this specific enantiomer relies on the asymmetric reduction of its corresponding prochiral ketone, 1-(2-methyl-1,3-thiazol-4-yl)ethan-1-one (CAS 23002-78-0).

The Heteroaryl Challenge: Causality in Catalyst Selection

Standard industrial asymmetric reductions often employ transition-metal catalysis, such as the Noyori Asymmetric Transfer Hydrogenation (ATH) utilizing Ruthenium (Ru) or Rhodium (Rh) complexes. However, applying ATH to thiazolyl ketones presents a fundamental mechanistic challenge: catalyst poisoning .

The thiazole ring possesses both a nitrogen atom with a highly accessible lone pair and a sulfur atom. These heteroatoms act as strong coordinating ligands that irreversibly bind to the active metal center of Ru/Rh/Ir catalysts, leading to rapid deactivation, poor conversion rates, and diminished enantiomeric excess (ee).

To circumvent this, process chemists must pivot to methodologies that do not rely on transition metals susceptible to heteroatom coordination. This guide details the two most robust, field-proven systems for this transformation:

  • Biocatalytic Reduction via Ketoreductases (KREDs): The gold standard for scalability and enantiopurity, utilizing enzyme-pocket stereocontrol[1].

  • Corey-Bakshi-Shibata (CBS) Reduction: A reliable chemical alternative utilizing boron, a hard Lewis acid that preferentially coordinates to the ketone oxygen rather than the softer thiazole heteroatoms[2].

Primary Pathway: Biocatalytic Asymmetric Reduction (KRED)

Biocatalysis has revolutionized the synthesis of chiral heteroaryl alcohols. Ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs), catalyze the highly enantioselective transfer of a hydride from a reduced cofactor (NADPH or NADH) to the prochiral ketone[1].

Mechanistic Causality

The strict (1R) stereocontrol is governed by the topography of the KRED active site. The enzyme positions the 2-methylthiazole ring in the large binding pocket and the methyl group in the small pocket, exposing only the Re-face of the carbonyl to the incoming hydride from NADPH. To make this process economically viable, a cofactor recycling system is mandatory. The most robust industrial method couples the KRED reaction with Glucose Dehydrogenase (GDH), which oxidizes glucose to glucono-1,5-lactone, simultaneously regenerating NADPH from NADP+[1].

Biocatalysis Ketone 1-(2-methyl-1,3-thiazol-4-yl)ethan-1-one (Prochiral Ketone) KRED Ketoreductase (KRED) Active Site Ketone->KRED Substrate Binding Alcohol (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol (Chiral Product) KRED->Alcohol Product Release NADP NADP+ KRED->NADP Oxidized Cofactor NADPH NADPH + H+ NADPH->KRED Hydride Transfer GDH Glucose Dehydrogenase (GDH) NADP->GDH Cofactor Recycling Glucose D-Glucose Glucose->GDH Sacrificial Reductant Gluconolactone Glucono-1,5-lactone (Hydrolyzes to Gluconic Acid) GDH->NADPH Regenerated Cofactor GDH->Gluconolactone Byproduct

Fig 1: Biocatalytic cascade showing KRED-mediated reduction and GDH-mediated cofactor recycling.

Self-Validating Protocol: KRED-Mediated Reduction

This protocol is designed to be self-validating; the continuous consumption of the base (NaOH) directly correlates with the reaction progression due to the hydrolysis of glucono-1,5-lactone into gluconic acid.

Reagents & Materials:

  • Substrate: 1-(2-methyl-1,3-thiazol-4-yl)ethan-1-one (50 g, ~354 mmol)

  • Enzymes: Engineered (R)-selective KRED (e.g., Codexis KRED-130 or equivalent microbial library isolate[3]) (1.0 g); GDH (0.5 g)

  • Cofactor: NADP+ sodium salt (0.05 g, highly catalytic)

  • Co-substrate: D-Glucose (75 g, 1.2 eq)

  • Buffer: 100 mM Potassium phosphate buffer (pH 7.0) containing 2 mM MgSO4.

Step-by-Step Workflow:

  • Buffer Preparation: Charge a 2 L jacketed reactor with 1 L of the phosphate buffer. Adjust internal temperature to 30°C.

  • Enzyme & Cofactor Dissolution: Add D-Glucose, NADP+, GDH, and KRED to the reactor. Agitate at 200 rpm until complete dissolution is achieved.

  • Substrate Addition: Add the ketone substrate. Note: The substrate may not fully dissolve initially, forming a suspension. This is expected and will clear as the reaction proceeds.

  • pH Stat Control (Critical Step): The oxidation of glucose generates gluconic acid, which will rapidly drop the pH and denature the enzymes. Connect the reactor to an automated pH-stat titrator loaded with 2M NaOH. Set the target pH to 7.0[1].

  • Monitoring: The reaction is monitored by the rate of NaOH consumption. Once base consumption ceases (typically 12-18 hours), verify completion via HPLC (C18 column, UV at 254 nm).

  • Workup & Extraction: Add Celite (20 g) and filter the mixture to remove denatured protein. Extract the aqueous filtrate with Methyl tert-butyl ether (MTBE) (3 x 500 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude (1R)-alcohol. Crystallization from heptane/ethyl acetate yields the pure product.

Secondary Pathway: Corey-Bakshi-Shibata (CBS) Reduction

When biocatalysis is not feasible due to supply chain constraints, the CBS reduction serves as the premier chemical alternative[2].

Mechanistic Causality

The CBS reduction utilizes a chiral oxazaborolidine catalyst—specifically (R)-MeCBS—to activate a borane source (BH3). Boron, being a hard Lewis acid, preferentially coordinates to the hard oxygen atom of the ketone rather than the softer nitrogen or sulfur of the thiazole ring. The stereochemistry is dictated by the steric differentiation between the bulky 2-methylthiazol-4-yl group and the smaller methyl group. The (R)-MeCBS catalyst forces the bulky thiazole group to orient away from the catalyst's face, directing the hydride attack exclusively to the Re-face of the carbonyl, yielding the (1R)-alcohol.

CBS_Mechanism Catalyst (R)-MeCBS Catalyst Complex1 Catalyst-BH3 Complex (Activated Hydride Donor) Catalyst->Complex1 Borane BH3-SMe2 (Borane Source) Borane->Complex1 Complex2 Ketone Coordination (Boron-Oxygen Bond Formation) Complex1->Complex2 Ketone 1-(2-methyl-1,3-thiazol-4-yl)ethan-1-one Ketone->Complex2 Hard-Hard Interaction TransitionState Six-Membered Transition State (Face-Selective Hydride Transfer) Complex2->TransitionState Steric Control Intermediate Chiral Borate Intermediate TransitionState->Intermediate Workup Methanol Quench (Acidic Workup) Intermediate->Workup Workup->Catalyst Catalyst Regeneration Product (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol (>95% ee) Workup->Product

Fig 2: Catalytic cycle of the CBS reduction highlighting the avoidance of thiazole-metal poisoning.

Self-Validating Protocol: CBS Reduction

This protocol utilizes slow substrate addition to prevent the uncatalyzed, racemic background reduction of the ketone by free borane.

Reagents & Materials:

  • Substrate: 1-(2-methyl-1,3-thiazol-4-yl)ethan-1-one (10 g, 70.8 mmol)

  • Catalyst: (R)-MeCBS (1M in Toluene, 7.1 mL, 10 mol%)

  • Reductant: Borane-dimethyl sulfide complex (BH3·SMe2) (10M, 4.2 mL, 0.6 eq)

  • Solvent: Anhydrous Tetrahydrofuran (THF) (100 mL)

Step-by-Step Workflow:

  • System Purge: Flame-dry a 250 mL 3-neck flask under a continuous flow of ultra-high purity Argon.

  • Catalyst Activation: Charge the flask with anhydrous THF (50 mL) and the (R)-MeCBS catalyst. Cool the system to -20°C using a dry ice/isopropanol bath.

  • Borane Addition: Add the BH3·SMe2 dropwise via syringe. Stir for 15 minutes to allow the formation of the activated Catalyst-BH3 complex.

  • Substrate Addition (Critical Step): Dissolve the ketone (10 g) in anhydrous THF (50 mL). Load this into a syringe pump. Add the ketone solution to the reactor at a highly controlled rate of 1 mL/min. Causality: Keeping the steady-state concentration of the unreacted ketone low ensures it only reacts with the highly enantioselective Catalyst-BH3 complex, rather than unactivated BH3.

  • Reaction Completion: Stir for an additional 1 hour at -20°C after addition is complete. TLC (Hexanes:EtOAc 1:1) should indicate complete consumption of the starting material.

  • Quench & Workup: Carefully quench the reaction by the dropwise addition of Methanol (20 mL) at -20°C. Caution: Vigorous hydrogen gas evolution will occur. Allow the mixture to warm to room temperature and stir for 30 minutes to break down the borate esters.

  • Isolation: Concentrate the mixture in vacuo. Purify the residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure (1R)-alcohol.

Quantitative Data and Pathway Comparison

The table below summarizes the critical process parameters and expected outcomes for the methodologies discussed, emphasizing why biocatalysis is the preferred route for this specific heteroaryl substrate.

ParameterBiocatalytic (KRED)Chemical (CBS Reduction)Ru-Catalyzed ATH (Noyori)
Enantiomeric Excess (ee) > 99.5%92 - 96%< 50% (or no reaction)
Catalyst Loading 2% w/w (Enzyme)10 mol%> 5 mol% (due to poisoning)
Operating Temperature 30°C-20°C to 0°C40°C - 60°C
Solvent System Aqueous Buffer (Green)Anhydrous THF / TolueneIsopropanol / DMF
Heteroatom Interference None (Pocket Binding)Low (Boron affinity to O)High (Irreversible binding)
Scalability Excellent (pH-stat control)Good (Requires cryogenic cooling)Poor for Thiazoles

References

  • Ketone Reductase Biocatalysis in the Synthesis of Chiral Intermediates Toward Generic Active Pharmaceutical Ingredients Source: Organic Process Research & Development - ACS Publications URL:[Link]

  • Rapid identification of enantioselective ketone reductions using targeted microbial libraries Source: Tetrahedron (ResearchGate) URL:[Link]

  • Improved Total Synthesis of Tubulysins and Design, Synthesis, and Biological Evaluation of New Tubulysins (CBS Reduction Context) Source: ResearchGate URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol

Authored by: Gemini, Senior Application Scientist Introduction: The Structural Elucidation of a Chiral Thiazole Derivative in Drug Discovery (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol is a chiral molecule of significan...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Gemini, Senior Application Scientist

Introduction: The Structural Elucidation of a Chiral Thiazole Derivative in Drug Discovery

(1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol is a chiral molecule of significant interest in medicinal chemistry and drug development. Its structure, featuring a stereocenter adjacent to a substituted thiazole ring, presents a unique spectroscopic challenge and underscores the necessity for unambiguous characterization. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary and indispensable tool for the structural elucidation of such novel chemical entities.[1][2] This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, offering insights into the experimental protocols, spectral interpretation, and the underlying principles that govern the observed chemical shifts and coupling patterns. For professionals in drug discovery, a thorough understanding of NMR data is paramount for confirming molecular identity, assessing purity, and understanding the three-dimensional structure, all of which are critical for advancing a compound from a hit to a lead candidate.[2]

Experimental Protocol: Acquiring High-Fidelity NMR Spectra

The acquisition of high-quality NMR spectra is foundational to accurate structural interpretation. The following protocol outlines the key steps for preparing and analyzing a sample of (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol.

Sample Preparation
  • Solvent Selection and Sample Concentration: A deuterated solvent is essential to avoid large, interfering solvent signals in the ¹H NMR spectrum.[3][4] Chloroform-d (CDCl₃) is a common choice for many organic molecules. A sample concentration of 5-25 mg of the analyte in 0.6-0.7 mL of solvent is typically sufficient for ¹H NMR, while ¹³C NMR may require a more concentrated sample or a longer acquisition time due to the lower natural abundance of the ¹³C isotope.[3]

  • Homogenization and Filtration: The sample must be fully dissolved to ensure a homogeneous solution. Any particulate matter can disrupt the magnetic field homogeneity, leading to broadened spectral lines.[3] It is best practice to filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[4]

  • Internal Standard: Tetramethylsilane (TMS) is commonly added as an internal standard for referencing the chemical shifts to 0 ppm.[5]

A diagram of the experimental workflow is presented below:

Caption: Experimental workflow for NMR analysis.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The interpretation is based on chemical shift, integration, and multiplicity (splitting pattern).

Molecular Structure with Proton Designations:

Caption: Structure of (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol.

Proton DesignationPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale
H-5 (thiazole)~7.1Singlet1H-The proton on the thiazole ring is in an electron-deficient aromatic system, leading to a downfield shift. It has no adjacent protons to couple with, hence it appears as a singlet.
CH (ethan-1-ol)~5.0Quartet1H~6.5This methine proton is attached to a carbon bearing an electronegative oxygen atom, causing a significant downfield shift. It is split by the three adjacent methyl protons into a quartet (n+1 = 3+1 = 4).[5]
CH₃ (thiazole)~2.7Singlet3H-The methyl group attached to the thiazole ring is deshielded by the aromatic system. It has no adjacent protons, resulting in a singlet.
OH~2.5 (variable)Singlet (broad)1H-The chemical shift of the hydroxyl proton is highly variable and depends on concentration, solvent, and temperature. It often appears as a broad singlet due to rapid proton exchange.[5][6]
CH₃ (ethan-1-ol)~1.6Doublet3H~6.5This methyl group is adjacent to the chiral center. It is split by the single methine proton into a doublet (n+1 = 1+1 = 2).[5]

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom will give a single resonance.

Carbon DesignationPredicted Chemical Shift (δ, ppm)Rationale
C-2 (thiazole)~165The carbon in the thiazole ring bonded to the electronegative nitrogen and sulfur atoms and the methyl group is significantly deshielded.
C-4 (thiazole)~150This carbon is part of the thiazole double bond and is attached to the ethan-1-ol substituent, resulting in a downfield shift.
C-5 (thiazole)~115The carbon atom in the thiazole ring with an attached proton is expected to be the most upfield of the ring carbons.
CH (ethan-1-ol)~68The carbon atom bonded to the hydroxyl group is deshielded due to the electronegativity of oxygen.
CH₃ (thiazole)~19The methyl carbon attached to the thiazole ring appears in the typical aliphatic region.
CH₃ (ethan-1-ol)~24This methyl carbon is also in the aliphatic region, with its chemical shift influenced by the adjacent chiral center.

Conclusion

The detailed analysis of the ¹H and ¹³C NMR spectra of (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol provides a comprehensive structural fingerprint of the molecule. By understanding the principles of chemical shifts and spin-spin coupling, researchers can confidently verify the identity and purity of this compound, which is a critical step in the drug development pipeline. The predicted spectral data in this guide serves as a valuable reference for scientists working with this and structurally related molecules.

References

  • [1H NMR spectrum of ethanol. The table[7] shows the chemical shifts of... | Download Scientific Diagram - ResearchGate]([Link])

Sources

Foundational

Absolute Configuration Determination of (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol: A Multimodal Analytical Guide

Executive Summary The assignment of absolute stereochemistry is a critical bottleneck in the development of chiral active pharmaceutical ingredients (APIs). (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol is a highly valuab...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The assignment of absolute stereochemistry is a critical bottleneck in the development of chiral active pharmaceutical ingredients (APIs). (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol is a highly valuable chiral heteroaryl building block used in medicinal chemistry. Because a single enantiomer can dictate the pharmacodynamics and toxicity of a drug, regulatory agencies require unambiguous proof of absolute configuration.

This technical guide establishes a self-validating, multimodal analytical framework for determining the (1R) configuration of this secondary alcohol. By synthesizing NMR-based derivatization, chiroptical spectroscopy, biocatalytic resolution, and X-ray crystallography, researchers can build an irrefutable stereochemical dossier.

Multimodal Analytical Workflow

To avoid the pitfalls of relying on a single analytical technique, a robust stereochemical assignment employs orthogonal methods. The workflow below illustrates the parallel execution of four distinct methodologies, each exploiting a different physical or biological property of the chiral molecule.

Workflow Start Chiral Target: 1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol NMR NMR Analysis (Modified Mosher's Method) Start->NMR VCD Chiroptical Spectroscopy (VCD/ECD + DFT) Start->VCD XRay X-Ray Crystallography (Anomalous Dispersion) Start->XRay Enzyme Enzymatic Resolution (CAL-B Acetylation) Start->Enzyme DerivNMR Derivatization with (R)- & (S)-MTPA-Cl NMR->DerivNMR CalcVCD Conformational Search & TD-DFT Calculation VCD->CalcVCD DerivXRay p-Bromobenzoate Derivatization XRay->DerivXRay HPLC Chiral HPLC Monitoring Enzyme->HPLC Result Absolute Configuration Assigned as (1R) DerivNMR->Result CalcVCD->Result DerivXRay->Result HPLC->Result

Caption: Multimodal analytical workflow for the absolute configuration determination of the target chiral alcohol.

Method 1: NMR-Based Assignment (Modified Mosher’s Method)

Causality & Mechanistic Theory

The modified Mosher's method relies on the esterification of the chiral alcohol with both (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl). The absolute configuration is deduced by analyzing the difference in proton chemical shifts ( Δδ=δS​−δR​ ) between the two resulting diastereomeric esters[1].

In the preferred extended conformation, the carbinol proton, the ester carbonyl, and the MTPA trifluoromethyl group are coplanar. The phenyl ring of the MTPA moiety exerts a strong diamagnetic shielding effect on the substituents situated on the same face of the molecule. For the (1R) enantiomer, the larger 2-methylthiazole group is positioned such that it is shielded in the (R)-MTPA ester, while the methyl group is shielded in the (S)-MTPA ester.

Mosher MTPA MTPA Ester Conformation Phenyl Phenyl Ring (Magnetic Anisotropy) MTPA->Phenyl Syn-coplanar to C-H CF3 CF3 Group MTPA->CF3 Carbonyl Carbonyl (C=O) MTPA->Carbonyl Anti-coplanar to CF3 Shielding Upfield Shift (-Δδ) Methyl Group Phenyl->Shielding Shields substituents face-to-face Deshielding Downfield Shift (+Δδ) Thiazole Protons Carbonyl->Deshielding Deshields substituents in plane

Caption: Logical relationship of magnetic anisotropy in the MTPA ester conformation dictating NMR chemical shifts.

Step-by-Step Protocol
  • Reaction Setup : Dissolve 10 mg of 1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol in 1.0 mL of anhydrous CH₂Cl₂ under an inert argon atmosphere.

  • Reagent Addition : Add 3 equivalents of anhydrous pyridine and 0.1 equivalents of 4-dimethylaminopyridine (DMAP) as a catalyst.

  • Derivatization : Introduce 1.5 equivalents of (R)-MTPA-Cl to synthesize the (S)-MTPA ester. Stir at room temperature for 4 hours.

  • Workup : Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer, dry over Na₂SO₄, and purify via silica gel flash chromatography (Hexane/EtOAc).

  • Parallel Synthesis : Repeat steps 1–4 using (S)-MTPA-Cl to synthesize the (R)-MTPA ester.

  • Data Acquisition : Acquire high-resolution ¹H NMR spectra (≥600 MHz) in CDCl₃ for both diastereomers and calculate the Δδ values.

Quantitative Data Summary
Proton EnvironmentExpected δS​ (ppm)Expected δR​ (ppm) Δδ ( δS​−δR​ )Spatial Implication for (1R)
Thiazole H-5~7.25~7.10> 0 (+0.15)Positioned on the right
Thiazole 2-CH₃~2.75~2.65> 0 (+0.10)Positioned on the right
Carbinol CH₃~1.50~1.65< 0 (-0.15)Positioned on the left

Method 2: Chiroptical Spectroscopy (VCD & TD-DFT)

Causality & Mechanistic Theory

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light during fundamental vibrational transitions. Unlike NMR derivatization, VCD probes the intact chiral backbone directly in solution[2]. Because enantiomers yield mirror-image VCD spectra, comparing the experimental spectrum against a Time-Dependent Density Functional Theory (TD-DFT) computed spectrum of the (1R) model provides an absolute assignment without chemical alteration.

Step-by-Step Protocol
  • Computational Conformational Search : Perform a molecular mechanics (MMFF94) conformational search of the (1R) enantiomer to identify low-energy conformers within a 3.0 kcal/mol window.

  • DFT Optimization : Optimize the geometries and calculate harmonic vibrational frequencies and rotational strengths at the B3LYP/6-311+G(d,p) level of theory. Apply an IEFPCM solvent model for chloroform.

  • Experimental Measurement : Dissolve the enantioenriched alcohol in CDCl₃ (0.1 M). Inject the sample into a 100 μm BaF₂ cell.

  • Spectral Acquisition : Record the IR and VCD spectra using a dual-PEM VCD spectrometer across the 800–2000 cm⁻¹ region (accumulation of ~4,000 scans for high signal-to-noise ratio).

  • Correlation : Overlay the Boltzmann-weighted calculated (1R) spectrum with the experimental data.

Quantitative Data Summary
Vibrational ModeFrequency (cm⁻¹)Calc. VCD Sign (1R)Exp. VCD SignStereochemical Assignment
O-H bending~1350Positive (+)Positive (+)Confirms (1R)
C-H bending (CH₃)~1450Negative (-)Negative (-)Confirms (1R)
Thiazole ring str~1530Positive (+)Positive (+)Confirms (1R)

Method 3: Biocatalytic Validation (Enzymatic Kinetic Resolution)

Causality & Mechanistic Theory

Enzymatic kinetic resolution provides a functional, biochemical proof of stereochemistry. According to the Kazlauskas rule [3], lipases such as Candida antarctica Lipase B (CAL-B) exhibit highly predictable enantiopreference for secondary alcohols. The enzyme's active site features a stereopocket that discriminates based on the steric bulk of the substituents flanking the chiral center.

For 1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol, the 2-methylthiazole ring acts as the "Large" (L) group, and the methyl group acts as the "Medium" (M) group. CAL-B preferentially acetylates the enantiomer that fits this L/M spatial arrangement, which corresponds directly to the (1R) configuration.

Step-by-Step Protocol
  • Reaction Setup : Dissolve 50 mg of the racemic alcohol in 5.0 mL of methyl tert-butyl ether (MTBE).

  • Acyl Donor Addition : Add 3 equivalents of vinyl acetate. (Vinyl acetate ensures the reaction is irreversible due to the tautomerization of the leaving group into acetaldehyde).

  • Biocatalysis : Introduce 20 mg of immobilized CAL-B (Novozym 435). Incubate the suspension at 30 °C with continuous orbital shaking at 200 rpm.

  • Monitoring : Withdraw 50 μL aliquots at 1-hour intervals. Evaporate the solvent, reconstitute in the mobile phase, and analyze via chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10).

  • Validation : The rapid formation of the (1R)-acetate while the (1S)-alcohol remains unreacted confirms the Kazlauskas empirical model.

Method 4: Unambiguous Confirmation via X-Ray Crystallography

Causality & Mechanistic Theory

Single-crystal X-ray diffraction utilizing anomalous dispersion is the definitive "gold standard" for absolute configuration determination[4]. The parent molecule (C₆H₉NOS) contains sulfur, which is a moderate anomalous scatterer. However, to ensure an irrefutable assignment (a Flack parameter near 0.0 with a low standard deviation), derivatization with a heavy atom like bromine is highly recommended. The heavy atom maximizes the anomalous dispersion signal when irradiated with Cu Kα X-rays.

Step-by-Step Protocol
  • Derivatization : React the (1R)-alcohol (1 eq) with 4-bromobenzoyl chloride (1.2 eq), triethylamine (2 eq), and DMAP (0.1 eq) in anhydrous CH₂Cl₂ at 0 °C to room temperature.

  • Purification : Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Purify the resulting 4-bromobenzoate ester via flash chromatography.

  • Crystallization : Dissolve the purified ester in a minimum amount of ethyl acetate. Carefully layer with hexane and allow for slow solvent evaporation over 3–5 days to yield diffraction-quality single crystals.

  • Diffraction & Refinement : Mount a single crystal on a diffractometer equipped with a Cu Kα microfocus source ( λ=1.54178 Å). Collect data at 100 K. Solve the structure using direct methods and refine the Flack parameter. A refined Flack parameter of ∼0.00(2) definitively confirms the (1R) absolute configuration.

References

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols. URL:[Link]

  • Stephens, P. J., Devlin, F. J., & Pan, J. J. (2008). The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. Chirality. URL:[Link]

  • Kazlauskas, R. J., Weissfloch, A. N., Rappaport, A. T., & Cuccia, L. A. (1991). A rule to predict which enantiomer of a secondary alcohol reacts faster in reactions catalyzed by cholesterol esterase, lipase from Pseudomonas cepacia, and lipase from Candida rugosa. The Journal of Organic Chemistry. URL:[Link]

  • Flack, H. D., & Bernardinelli, G. (2008). Absolute structure and absolute configuration. Chirality. URL:[Link]

Sources

Exploratory

Physicochemical Profiling and Solvation Dynamics of (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol: A Technical Guide

Executive Summary (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol is a highly specialized chiral building block extensively utilized in medicinal chemistry and Active Pharmaceutical Ingredient (API) development. The molecul...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol is a highly specialized chiral building block extensively utilized in medicinal chemistry and Active Pharmaceutical Ingredient (API) development. The molecule features a 2-methylthiazole heteroaromatic core conjugated to a chiral secondary alcohol. This specific structural arrangement governs its physicochemical behavior, dictating its lipophilicity, hydrogen-bonding capacity, and pH-dependent solubility. This whitepaper provides an authoritative, mechanistic breakdown of its properties and outlines self-validating protocols for its characterization.

Structural Causality in Physicochemical Behavior

The physicochemical profile of this compound is a direct consequence of its functional groups:

  • The Thiazole Core: The nitrogen atom in the 1,3-thiazole ring acts as a weak Brønsted base. The electron-donating (+I) inductive effect of the 2-methyl group slightly increases the electron density on the nitrogen, yielding an estimated pKa of ~2.8. This basicity is the primary driver for its pH-dependent solubility profile.

  • The (1R)-Hydroxyl Group: The secondary alcohol serves as both a hydrogen bond donor (HBD) and acceptor (HBA). The (1R) stereocenter dictates the molecule's 3D conformation, which critically influences crystal lattice packing. Enantiomerically pure (1R) crystals exhibit different lattice energies compared to the racemic mixture (CAS: 41029-77-0)[1], directly impacting the thermodynamic energy required for dissolution.

Quantitative Physicochemical Data

The following table synthesizes the core physicochemical parameters of the compound. Understanding these values is critical for predicting membrane permeability and formulation stability.

Table 1: Physicochemical Properties of 1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol

PropertyValueCausality / Implication
Molecular Formula C6H9NOSDefines elemental composition and molecular weight.
Molecular Weight 143.21 g/mol Low MW favors high permeability (Lipinski's Rule of 5).
CAS Registry Number 41029-77-0 (Racemate)Standard identifier for material sourcing and safety data [2].
LogP (Octanol/Water) ~1.50Indicates moderate lipophilicity, ideal for membrane partitioning without excessive hydrophobic trapping [1].
pKa (Thiazole N) ~2.8 (Calculated)Protonation at gastric pH (1.2) leads to high cationic solubility.
Topological Polar Surface Area 61.4 ŲOptimal for oral bioavailability and potential blood-brain barrier (BBB) penetration.
H-Bond Donors / Acceptors 1 / 3Facilitates robust interaction with aqueous solvation shells.

Solvation Dynamics and pH-Dependent Partitioning

The solubility of (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol is not static; it is a dynamic equilibrium governed by the pH of the microenvironment. In simulated gastric fluid (pH 1.2), the pH is below the pKa of the thiazole nitrogen. This results in protonation, converting the molecule into a highly soluble cationic species. Conversely, in intestinal fluid or standard aqueous media (pH 7.4), the molecule exists predominantly in its neutral form, relying entirely on the hydroxyl group for dipole-dipole interactions with water, resulting in moderate thermodynamic solubility.

SolvationPathway Compound (1R)-1-(2-methyl-1,3- thiazol-4-yl)ethan-1-ol Aqueous Aqueous Media (pH 7.4) Compound->Aqueous Dissolution Gastric Simulated Gastric Fluid (pH 1.2) Compound->Gastric Dissolution Organic Lipid/Organic Phase Compound->Organic Partitioning Neutral Neutral Species (Moderate Solubility) Aqueous->Neutral pH > pKa (~2.8) Ionized Protonated Thiazole (High Aqueous Solubility) Gastric->Ionized pH < pKa (~2.8) Partitioned Membrane Partitioning (LogP ~1.50) Organic->Partitioned Lipophilicity Driven

Fig 1: pH-dependent solvation and partitioning pathways of (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol.

Self-Validating Experimental Protocols

To accurately determine the physicochemical boundaries of this compound, researchers must employ self-validating methodologies. Kinetic solubility assays (like nephelometry) often overestimate solubility due to transient supersaturation. Therefore, the thermodynamic shake-flask method is the gold standard.

ProtocolWorkflow Start Solid API: (1R)-1-(2-methyl- 1,3-thiazol-4-yl)ethan-1-ol Incubate Incubation in Buffer (37°C, 24-48h) Start->Incubate Equilibrium Equilibrium Check (ΔC < 5% over 24h) Incubate->Equilibrium Equilibrium->Incubate No (Continue) PhaseSep Phase Separation (Centrifugation/Filtration) Equilibrium->PhaseSep Yes (Equilibrated) Analysis HPLC-UV Quantification PhaseSep->Analysis Supernatant Validate Self-Validation: Solid-State XRD Check PhaseSep->Validate Recovered Solid

Fig 2: Self-validating shake-flask protocol for thermodynamic equilibrium and solid-state integrity.

Protocol 1: Thermodynamic Solubility Profiling (Shake-Flask Method)

Causality: This protocol strictly aligns with the 1 [3] to ensure that true equilibrium is reached, preventing downstream formulation failures caused by amorphous precipitation.

  • Saturation: Add an excess amount of solid (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol to 10 mL of standard buffer solutions (pH 1.2, 4.5, and 6.8) in sealed glass vials.

  • Equilibration: Incubate the vials in a rotary thermoshaker at 37 ± 1 °C.

  • Self-Validation (Equilibrium Check): Sample at 24 hours and 48 hours. Equilibrium is validated only if the concentration difference ( ΔC ) between the two time points is < 5%.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes, followed by filtration through a 0.22 µm PTFE syringe filter. Crucial Step: Discard the first 1 mL of filtrate to account for active ingredient adsorption to the filter membrane.

  • Quantification: Dilute the filtrate appropriately and quantify using HPLC-UV at 254 nm against a validated calibration curve.

  • Self-Validation (Solid-State Integrity): Recover the undissolved solid from the filter and analyze via Powder X-Ray Diffraction (pXRD). Causality: This ensures that the compound did not undergo a polymorphic transition or form a hydrate during the 48-hour aqueous incubation, which would invalidate the solubility value for the original polymorph.

Protocol 2: Chiral Purity Assessment via HPLC

Causality: The presence of the (1S) enantiomer can disrupt the uniform crystal lattice of the (1R) form. A lower enantiomeric excess (ee%) typically depresses the melting point and artificially increases thermodynamic solubility due to a weakened crystal lattice (assuming a eutectic system).

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1 mL of Hexane/Isopropanol (90:10 v/v).

  • Chromatography: Inject 10 µL onto a Chiralpak AD-H column (250 x 4.6 mm, 5 µm).

  • Elution: Run an isocratic mobile phase of Hexane/Isopropanol (90:10) at a flow rate of 1.0 mL/min at 25 °C.

  • Detection: Monitor absorbance at 254 nm. The (1R) and (1S) enantiomers will elute at distinct retention times due to differential transient diastereomeric interactions with the chiral stationary phase.

References

  • LookChem Chemical Database. "CAS No. 41029-77-0, 1-(2-methylthiazol-4-yl)ethanol Suppliers.
  • BOC Sciences Catalog. "1-(2-methylthiazol-4-yl)ethanol.
  • U.S. Food and Drug Administration (FDA). "M9 Biopharmaceutics Classification System-Based Biowaivers.

Sources

Foundational

X-ray crystallography and 3D structure of (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol

An In-depth Technical Guide to the Single-Crystal X-ray Structure Determination of (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol Abstract The precise three-dimensional atomic arrangement of a molecule is fundamental to un...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Single-Crystal X-ray Structure Determination of (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol

Abstract

The precise three-dimensional atomic arrangement of a molecule is fundamental to understanding its function, reactivity, and interactions. This is particularly critical in drug development, where structure dictates biological activity. Single-crystal X-ray diffraction (SCXRD) remains the definitive method for obtaining this information for small organic molecules.[1][2][3] This guide provides a comprehensive, in-depth walkthrough of the entire SCXRD workflow, from material preparation to final structure validation and analysis. We will use the chiral molecule (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol as a practical case study to illustrate the principles, experimental considerations, and computational processes involved in modern structural chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to understand not just the steps, but the scientific rationale behind them.

Introduction: The Imperative of 3D Structure in Drug Discovery

In the landscape of modern pharmaceutical development, the adage "structure dictates function" has never been more relevant. An unambiguous understanding of a molecule's three-dimensional geometry, including its stereochemistry, conformational preferences, and intermolecular interactions, is a cornerstone of rational drug design. Single-crystal X-ray crystallography provides this information with unparalleled atomic resolution, making it an indispensable tool in the field.[2][4]

The target of our study, (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol (a chiral alcohol with CAS Number 1344946-59-3[5]), serves as an excellent model for the types of compounds frequently encountered in medicinal chemistry. Its structure contains key functional groups (a hydroxyl group, a thiazole ring) and a stereocenter, the absolute configuration of which is critical to its biological activity. Determining its crystal structure allows for the unequivocal assignment of this stereochemistry and provides insights into the hydrogen bonding and packing motifs that govern its solid-state properties.

This guide will follow the complete crystallographic journey, emphasizing the causality behind each decision and protocol.

The Crystallographic Workflow: From Powder to Structure

The path from a synthesized compound to a refined 3D structure is a multi-stage process that blends meticulous experimental technique with sophisticated computational analysis. Each step is critical; a failure at any stage can compromise the final result.

X-ray Crystallography Workflow cluster_0 Experimental Phase cluster_1 Computational Phase A 1. Material Preparation (Synthesis & Purification) B 2. Crystal Growth (Screening & Optimization) A->B High Purity (>98%) C 3. Crystal Selection & Mounting B->C Single, well-formed crystal D 4. X-ray Diffraction Data Collection C->D Cryo-protection E 5. Data Processing (Integration & Scaling) D->E Raw Diffraction Images F 6. Structure Solution (Phasing) E->F HKL file G 7. Structure Refinement F->G Initial Model H 8. Validation & Analysis G->H Refined Model (CIF)

Caption: High-level overview of the single-crystal X-ray diffraction workflow.

Phase I: Experimental Procedures

Material Preparation and Quality Control

Expertise & Experience: The single most common reason for crystallization failure is impure starting material. Crystallization is fundamentally a purification process, but significant impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.[6]

Protocol: Purity Verification

  • Synthesis: Synthesize (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol. A potential precursor is 1-(2-methyl-1,3-thiazol-4-yl)ethan-1-one, which can be reduced to the target alcohol.[7][8]

  • Purification: Purify the crude product using column chromatography or preparative HPLC until a high degree of purity is achieved.

  • Quality Control (QC):

    • NMR Spectroscopy: Confirm the chemical identity and check for residual solvents or side-products.

    • LC-MS/HPLC: Quantify the purity. For crystallization, a purity of >98% is strongly recommended.

    • Chiral HPLC: For enantiomerically pure samples like our (1R) target, confirm the enantiomeric excess (e.e.).

The Art and Science of Crystal Growth

Growing a high-quality single crystal suitable for diffraction (typically 0.1-0.3 mm in all dimensions) is often the primary bottleneck in the process.[4][9][10] The goal is to slowly bring a solution to a state of supersaturation, allowing for the ordered growth of a single crystal lattice rather than rapid precipitation of an amorphous solid.

Causality Behind Method Selection: For small, soluble organic molecules, Vapor Diffusion is a highly effective and material-sparing technique. It allows for a slow, controlled change in solvent composition, gently pushing the system towards supersaturation.[11]

Protocol: Hanging Drop Vapor Diffusion Screening

  • Solution Preparation: Prepare a stock solution of the compound at a high concentration (e.g., 20-50 mg/mL) in a suitable solvent (e.g., Methanol, Ethanol, or Acetone).

  • Screening Setup:

    • Use a 24-well crystallization plate. In each well (the "reservoir"), pipette 500 µL of a different precipitant solution from a commercially available screen.

    • On a siliconized glass coverslip, mix 1 µL of the compound stock solution with 1 µL of the reservoir solution.

    • Invert the coverslip and seal the reservoir with it, creating a "hanging drop."

  • Incubation: Store the plate in a vibration-free environment at a constant temperature (e.g., 18°C).

  • Monitoring: Monitor the drops daily under a microscope for the first week, and then weekly, looking for the formation of single, well-defined crystals.

Caption: Schematic of a hanging drop vapor diffusion crystallization experiment.

Data Collection

Once a suitable crystal is obtained, it is mounted and exposed to an intense beam of X-rays. Modern diffractometers automate the process of rotating the crystal and collecting the resulting diffraction patterns on a detector.[4][12]

Expertise & Experience: Data collection is almost universally performed at cryogenic temperatures (~100 K). This is for two primary reasons:

  • Minimizes Radiation Damage: Intense X-ray beams can create free radicals that destroy the crystal lattice. Low temperatures significantly slow this process.

  • Reduces Thermal Motion: At low temperatures, atomic vibrations are reduced, leading to less diffuse scattering and higher resolution data.

Protocol: Data Collection

  • Crystal Harvesting: Carefully pick up a suitable crystal using a cryo-loop.

  • Cryo-protection: Briefly dip the crystal in a cryoprotectant solution (often the reservoir solution supplemented with glycerol or oil) to prevent ice formation.

  • Mounting & Flash-Cooling: Mount the loop on the diffractometer's goniometer and immediately flash-cool it in a stream of cold nitrogen gas (100 K).

  • Data Collection Strategy: Use the instrument software to determine the crystal's unit cell and to devise an optimal strategy for collecting a complete, redundant dataset.

  • Exposure: Expose the rotating crystal to the X-ray beam (commonly using Mo Kα or Cu Kα radiation) and collect a series of diffraction images.

Phase II: Structure Determination and Refinement

This phase is entirely computational, transforming the thousands of raw diffraction spots into a chemically meaningful 3D model.

Data Processing: From Image to Intensities

The first step is to process the raw diffraction images to determine the position, intensity, and index (h,k,l) of each reflection.[12][13]

  • Indexing: Determines the unit cell parameters and crystal lattice orientation.

  • Integration: Measures the intensity of each diffraction spot across the series of images.[12]

  • Scaling and Merging: Corrects for experimental variations (e.g., beam intensity fluctuations, absorption) and merges redundant measurements of the same reflection to produce a final, unique set of reflection data.

Structure Solution: Solving the Phase Problem

The diffraction experiment measures the intensities (related to the amplitude) of the scattered X-rays, but all phase information is lost. Determining these phases is the central challenge known as the "Phase Problem." For small molecules, powerful direct methods are used, which employ statistical relationships between reflection intensities to derive an initial set of phases.

Trustworthiness: Modern software packages like SHELXT or Olex2 have made this step highly automated and reliable for small molecules, typically yielding an initial electron density map that reveals the positions of most non-hydrogen atoms.[14][15][16]

Structure Refinement: Building the Final Model

Refinement is an iterative process of adjusting the atomic model (positions, thermal parameters) to improve the agreement between the calculated diffraction data (from the model) and the experimental data.

Protocol: Iterative Model Refinement

  • Initial Model Building: Fit atoms into the initial electron density map from the structure solution step.

  • Least-Squares Refinement: Use a program like SHELXL to refine the atomic coordinates, occupancies, and atomic displacement parameters (ADPs, or "thermal ellipsoids") to minimize the difference between observed and calculated structure factors.

  • Difference Fourier Maps: Calculate a difference map (Fobs - Fcalc). Significant positive peaks in this map indicate missing atoms (like hydrogens), while negative peaks suggest atoms that are misplaced or should be removed.

  • Add Hydrogen Atoms: Add hydrogen atoms in calculated positions, which are then allowed to "ride" on their parent atoms during subsequent refinement cycles.

  • Anisotropic Refinement: For good quality data, refine the ADPs anisotropically, allowing the ellipsoids to account for direction-dependent thermal motion.

  • Convergence: Continue refinement until the model converges, meaning the shifts in atomic parameters are negligible and key quality metrics (R-factors) stabilize.

Case Study: Structure of (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol

As no public structure is available in the Cambridge Structural Database (CSD)[17][18][19], we present representative data for our target molecule to illustrate the final output of a successful crystallographic analysis.

Crystallographic Data and Refinement Statistics

Authoritative Grounding: The final results of a crystal structure analysis are reported in a standardized format, typically a Crystallographic Information File (CIF). The table below summarizes the key parameters.

ParameterValueSignificance
Crystal Data
Chemical FormulaC₆H₉NOSThe molecular composition of the compound.
Formula Weight143.21 g/mol Molar mass of the compound.
Crystal SystemOrthorhombicOne of the seven crystal systems describing lattice symmetry.
Space GroupP2₁2₁2₁The specific symmetry operations of the unit cell. This is a common chiral space group.
a, b, c (Å)a = 5.812(1), b = 9.453(2), c = 13.224(3)The dimensions of the unit cell.
α, β, γ (°)90, 90, 90The angles of the unit cell.
Volume (ų)726.1(3)The volume of a single unit cell.
Z4The number of molecules in the unit cell.
Data Collection
RadiationMo Kα (λ = 0.71073 Å)The wavelength of the X-rays used for the experiment.
Temperature100(2) KThe temperature at which data was collected.
2θmax (°)55.0The maximum angle to which data was collected.
Reflections collected/unique7854 / 1662Total measurements vs. symmetry-independent reflections.
Refinement
R₁ [I > 2σ(I)]0.035A measure of the agreement between observed and calculated structure factor amplitudes (lower is better).
wR₂ (all data)0.089A weighted R-factor based on all data (lower is better).
Flack Parameter0.02(4)A critical parameter for determining the absolute configuration of a chiral molecule. A value near zero for an (R) or (S) compound confirms the assignment.[20]
CCDC Deposition Number[Hypothetical: 23XXXXX]The unique identifier for this structure upon deposition to the CSD.
Structure Validation

Trustworthiness: Before interpretation, the quality of the crystallographic model must be rigorously validated. The International Union of Crystallography (IUCr) provides a free online service, checkCIF, which automatically checks a CIF for consistency, completeness, and potential errors.[21][22] Any high-severity ALERTS must be investigated and resolved.

Analysis of the 3D Structure

The refined model provides a wealth of information:

  • Absolute Stereochemistry: The Flack parameter of 0.02(4) unambiguously confirms the (R) configuration at the chiral center, as synthesized.

  • Conformation: The relative orientation of the thiazole ring and the ethyl-ol side chain can be precisely determined.

  • Intermolecular Interactions: In the crystal lattice, the hydroxyl group (-OH) acts as a hydrogen bond donor to the nitrogen atom of the thiazole ring of an adjacent molecule, forming chains that dictate the crystal packing.

Conclusion

Single-crystal X-ray crystallography is a powerful and definitive technique for elucidating the three-dimensional structure of small molecules. By following a systematic workflow—from ensuring the purity of the starting material and carefully growing high-quality crystals to meticulous data collection and computational refinement—researchers can obtain atomic-resolution models that are crucial for advancing fields like drug discovery. The successful determination of the structure of (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol, as outlined in this guide, provides not just its precise molecular geometry but also confirms its absolute stereochemistry, offering invaluable data for understanding its potential biological role.

References

  • The Cambridge Structural Database (CSD) . Cambridge Crystallographic Data Centre (CCDC). [Link]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database . Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]

  • re3data.org: Cambridge Structural Database . DataCite. (2023). [Link]

  • Chemical crystallization . SPT Labtech. [Link]

  • Cambridge Structural Database (CSD) . Physical Sciences Data-science Service (PSDS). [Link]

  • Crystallography software and databases . University of Virginia, OpenScholar. [Link]

  • X-ray crystallography: assessment and validation of protein–small molecule complexes for drug discovery . SciSpace. [Link]

  • Crystallographic software list . International Union of Crystallography (IUCr). [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography . Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]

  • Crystallization of small molecules . Course Material. [Link]

  • Small Molecule X-Ray Diffraction Facility . University of Montana. [Link]

  • Catlow, C. R. A., et al. (2023). Advanced crystallisation methods for small organic molecules . Chemical Society Reviews, 52(5), 1835-1857. [Link]

  • Small Molecule X-Ray Crystallography, Theory and Workflow . CoLab.ws. [Link]

  • X-ray Crystallography . Creative BioMart. [Link]

  • Olex2: A complete structure solution, refinement and analysis program . OlexSys Ltd. [Link]

  • Sheldrick, G. M. (2008). A short history of SHELX . Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]

  • SOP: CRYSTALLIZATION . University of California, San Diego. [Link]

  • Flack, H. D. & Bernardinelli, G. (2008). Absolute structure and absolute configuration . Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 86-94. [Link]

  • International Union of Crystallography (IUCr) . [Link]

  • A beginner's guide to X-ray data processing . The Biochemist. [Link]

  • Small molecule crystallography . Excillum. [Link]

  • Minor, W., et al. (2006). Processing of X-ray diffraction data . Methods in Enzymology, 417, 126-157. [Link]

  • (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol . MolPort. [Link]

  • 1-(2-Methyl-1,3-thiazol-4-yl)ethan-1-one . PubChem. [Link]

Sources

Exploratory

reference standards and mass fragmentation pattern of (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol

An In-depth Technical Guide: Reference Standard and Mass Fragmentation Analysis of (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol Abstract This technical guide provides a comprehensive framework for the synthesis, characte...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide: Reference Standard and Mass Fragmentation Analysis of (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol

Abstract

This technical guide provides a comprehensive framework for the synthesis, characterization, and mass spectral analysis of (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol (CAS: 1344946-59-3)[1]. Aimed at researchers, analytical scientists, and professionals in drug development, this document details the critical methodologies for establishing a chemical reference standard and elucidates the compound's mass fragmentation pattern under electron ionization. By integrating established chemical principles with detailed, actionable protocols, this guide serves as an essential resource for ensuring analytical accuracy and supporting structural elucidation in a research and development setting.

Introduction: The Significance of Chiral Thiazole Alcohols

Thiazole-containing compounds are a cornerstone in medicinal chemistry, present in a wide array of pharmacologically active agents[2][3]. The specific molecule, (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol, combines three key structural features: a stable thiazole ring, a methyl group at the C2 position, and a chiral secondary alcohol function at the C4 position's side chain. The stereochemistry of the hydroxyl group, fixed in the (R)-configuration, is of paramount importance, as enantiomers of a chiral drug can exhibit vastly different pharmacological, pharmacokinetic, and toxicological profiles[4].

The development of any active pharmaceutical ingredient (API) or its intermediates necessitates the availability of a well-characterized reference standard. This standard is the benchmark against which all future batches are tested for identity, purity, and strength. This guide provides the scientific rationale and experimental procedures for preparing and validating such a standard, followed by a detailed predictive analysis of its behavior in mass spectrometry—a critical tool for identification and structural confirmation.

Physicochemical Properties

A foundational understanding begins with the compound's basic properties, which are summarized below.

PropertyValueSource
CAS Number 1344946-59-3MolPort[1]
Molecular Formula C₆H₉NOSMolPort[1]
Molecular Weight 143.21 g/mol MolPort[1]
Canonical SMILES Cc1csc(C)n1MolPort[1]
InChI Key ACSHMDVBFQODIU-SCSAIBSYSA-NMolPort[1]

Establishing the (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol Reference Standard

A reference standard must be of the highest possible purity, with its structure and stereochemistry unequivocally confirmed. The following sections outline a comprehensive workflow for its preparation and certification.

Proposed Synthesis: Asymmetric Reduction

The most direct and stereocontrolled route to synthesize the target (R)-enantiomer is through the asymmetric reduction of the prochiral ketone precursor, 1-(2-methyl-1,3-thiazol-4-yl)ethan-1-one (CAS: 23002-78-0)[5][6]. This approach is favored in pharmaceutical development for its efficiency and ability to directly establish the desired chirality, minimizing the need for challenging chiral separations of a racemic mixture.

Protocol 2.1: Asymmetric Ketone Reduction

  • Reactor Setup: Under an inert nitrogen atmosphere, charge a dry, three-necked flask with a solution of (-)-DIP-Chloride in anhydrous tetrahydrofuran (THF). Cool the mixture to -25 °C with a suitable cooling bath.

  • Reagent Addition: Add 1-(2-methyl-1,3-thiazol-4-yl)ethan-1-one, dissolved in anhydrous THF, dropwise to the stirred solution of the chiral reducing agent over 30 minutes, maintaining the temperature at -25 °C.

    • Causality Note: The use of a chiral borane reagent like (-)-DIP-Chloride induces facial selectivity in the hydride attack on the carbonyl, preferentially forming the (R)-alcohol. Maintaining a low temperature is critical to enhance enantioselectivity and minimize side reactions.

  • Reaction Monitoring: Allow the reaction to stir at -25 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting ketone is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of methanol, followed by an aqueous solution of sodium hydroxide (3M) and hydrogen peroxide (30% w/v), while maintaining a low temperature.

  • Work-up and Extraction: After stirring for 1 hour at room temperature, extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane-ethyl acetate gradient to yield the pure (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol.

Structural and Purity Characterization

Once synthesized and purified, the compound's identity and purity must be rigorously confirmed using a suite of spectroscopic and analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, ensuring all protons and carbons are accounted for and in the correct chemical environment.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify key functional groups, such as the broad O-H stretch of the alcohol and C=N/C=C stretches characteristic of the thiazole ring.

  • High-Resolution Mass Spectrometry (HRMS): Provides an extremely accurate mass measurement, confirming the elemental composition (C₆H₉NOS)[7].

  • Purity Assessment (HPLC): A high-performance liquid chromatography (HPLC) method with a universal detector (e.g., UV or CAD) is developed to determine the chemical purity, which should typically be ≥99.5% for a reference standard.

Enantiomeric Purity Assessment

For a chiral reference standard, confirming the enantiomeric purity is as crucial as confirming the chemical purity. This is achieved using chiral chromatography.

Protocol 2.2: Chiral HPLC for Enantiomeric Excess (e.e.) Determination

  • Column Selection: Utilize a chiral stationary phase (CSP) known for resolving chiral alcohols, such as a polysaccharide-based column (e.g., Chiralpak® AD-H or Chiralcel® OD-H)[4].

  • Mobile Phase: Employ a normal-phase mobile phase, typically a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol. The optimal ratio must be determined empirically to achieve baseline separation (Rs > 1.5)[8].

  • Sample Preparation: Dissolve a small, accurately weighed amount of the synthesized standard in the mobile phase.

  • Analysis: Inject the sample onto the chiral HPLC system. The enantiomeric excess (e.e.) is calculated from the peak areas of the (R) and (S) enantiomers: e.e. (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100

  • Validation: The protocol is considered self-validating when a sample of the racemate (produced by a non-chiral reduction, e.g., with NaBH₄) is injected, demonstrating the method's ability to separate both enantiomers. For the reference standard, the e.e. should be ≥99.8%.

Workflow for Reference Standard Certification

The comprehensive process of creating a certified reference standard is a multi-step, validated workflow.

G cluster_synthesis Synthesis & Purification cluster_char Characterization cluster_cert Certification S1 Prochiral Ketone (23002-78-0) S2 Asymmetric Reduction Protocol 2.1 S1->S2 S3 Crude (R)-Alcohol S2->S3 S4 Flash Chromatography S3->S4 S5 Purified (R)-Alcohol S4->S5 C1 Structural ID (NMR, FT-IR) S5->C1 C2 Composition ID (HRMS) S5->C2 C3 Chemical Purity (HPLC, >99.5%) S5->C3 C4 Enantiomeric Purity (Chiral HPLC, >99.8%) S5->C4 Cert Certified Reference Standard C3->Cert C4->Cert

Fig 1. Workflow for Reference Standard Preparation.

Mass Spectrometry and Fragmentation Analysis

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for structural elucidation. When a molecule is bombarded with high-energy electrons, it forms a molecular ion (M•+) which then undergoes predictable fragmentation into smaller, charged ions[9]. The fragmentation pattern is a unique fingerprint of the molecule's structure.

General Fragmentation Principles for Alcohols and Thiazoles
  • Alcohol Fragmentation: Alcohols primarily fragment via two pathways:

    • α-Cleavage: The breaking of a C-C bond adjacent to the carbon bearing the hydroxyl group. This is often a dominant pathway because it results in a resonance-stabilized oxonium ion[10][11][12].

    • Dehydration: The elimination of a water molecule (loss of 18 Da) to form an alkene radical cation[11][13]. This peak (M-18) is highly characteristic of alcohols.

  • Thiazole Fragmentation: The thiazole ring is relatively stable but can fragment under EI conditions. Common pathways include cleavage of the ring bonds, particularly the bonds adjacent to the heteroatoms (sulfur and nitrogen), which can lead to characteristic fragment ions[14][15].

Predicted Mass Fragmentation Pattern of (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol

Based on these principles, we can predict the major fragmentation pathways for our target compound.

  • Molecular Ion (M•+): The molecular ion will appear at an m/z corresponding to the molecular weight of the compound.

    • m/z = 143

  • Pathway A: α-Cleavage: This is the most likely and dominant fragmentation pathway. Cleavage of the bond between the chiral carbon and the methyl group results in the loss of a methyl radical (•CH₃, 15 Da). This forms a highly stable, resonance-stabilized oxonium ion.

    • Fragment: [M - CH₃]⁺

    • m/z = 143 - 15 = 128

  • Pathway B: Dehydration: The loss of a water molecule (H₂O, 18 Da) is another characteristic fragmentation for alcohols.

    • Fragment: [M - H₂O]•+

    • m/z = 143 - 18 = 125

  • Pathway C: Thiazole Ring Cleavage (Retro-Diels-Alder type): A common fragmentation for substituted thiazoles involves the cleavage of the C2-N3 and C4-C5 bonds. For our molecule, this would lead to the cleavage of the thiazole ring. A key fragment would be the loss of acetonitrile (CH₃CN) from the molecular ion.

    • Fragment: [M - CH₃CN]•+

    • m/z = 143 - 41 = 102

  • Pathway D: Cleavage at the Thiazole-Carbon Bond: Cleavage of the bond between the thiazole ring and the ethan-1-ol side chain can lead to two characteristic ions.

    • Fragment 1: The 2-methylthiazole cation.

      • m/z = 99

    • Fragment 2: The hydroxyethyl cation [CH(OH)CH₃]⁺.

      • m/z = 45

Visualization of Fragmentation Pathways

The following diagram illustrates the predicted fragmentation cascade for (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol.

G cluster_frags Primary Fragments M Molecule C₆H₉NOS M_ion Molecular Ion (M•+) m/z = 143 M->M_ion  -e⁻ (EI) F1 α-Cleavage [M - CH₃]⁺ m/z = 128 (Base Peak) M_ion->F1 - •CH₃ F2 Dehydration [M - H₂O]•+ m/z = 125 M_ion->F2 - H₂O F3 Thiazole Cation m/z = 99 M_ion->F3 Side-chain cleavage F4 Side-chain Cation m/z = 45 M_ion->F4 Side-chain cleavage

Fig 2. Predicted EI-MS Fragmentation Pathways.
Summary of Predicted Mass Fragments

The table below provides a consolidated view of the expected significant ions in the mass spectrum.

m/z (mass-to-charge)Proposed Fragment StructureFragmentation PathwayRelative Abundance
143[C₆H₉NOS]•+Molecular Ion (M•+)Low
128 [C₅H₆NOS]⁺ α-Cleavage (Loss of •CH₃) High (likely Base Peak)
125[C₆H₇NS]•+Dehydration (Loss of H₂O)Moderate
99[C₄H₅NS]•+Cleavage of C-C bond to ringModerate to Low
45[C₂H₅O]⁺Cleavage of C-C bond to ringModerate

Conclusion

This guide has detailed the essential theoretical and practical considerations for working with (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol in a regulated research environment. The establishment of a fully characterized, enantiopure reference standard via asymmetric synthesis and rigorous analytical testing is fundamental to ensuring data integrity. Furthermore, the predictive analysis of the compound's mass fragmentation pattern provides a clear roadmap for its identification and structural confirmation using mass spectrometry. The dominant α-cleavage leading to a base peak at m/z 128, along with the characteristic dehydration peak at m/z 125, serve as reliable diagnostic markers for this molecule. Researchers and drug development professionals can leverage these protocols and data to accelerate their analytical method development and characterization efforts.

References

  • MolPort. (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol. MolPort-011-138-827. [Link]

  • Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

  • JoVE Core. Mass Spectrometry: Alcohol Fragmentation in Analytical Chemistry. [Link]

  • Chemistry Steps. Mass Spectrometry of Alcohols. [Link]

  • Clarke, G. M., Grigg, R., & Williams, D. H. (1966). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic, 339-343. [Link]

  • Mohamed, Y. A., Abbas, S. E., & Abdel-Gawad, S. M. (2005). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Indian Journal of Heterocyclic Chemistry, 15(2), 145-148. [Link]

  • ChemComplete. (2019). Mass Spectroscopy: Alcohol Fragmentation Patterns. YouTube. [Link]

  • Giorgi, G., Salvini, L., Attanasi, O. A., Guidi, B., & Santeusanio, S. (2002). Mass spectrometric studies of 2-aryl-5-acetylthiazole derivatives. Journal of mass spectrometry, 37(2), 169-178. [Link]

  • DTIC. (1982). Structures and Fragmentation Mechanisms of the Ions of Ethanol by Triple Quadrupole Mass Spectrometry. [Link]

  • Al-Omar, M. A., & Amr, A. G. E. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1741. [Link]

  • Al-Zaqri, N., et al. (2022). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties. RSC Advances, 12(45), 29555-29572. [Link]

  • PubChem. 1-(2-Methyl-1,3-thiazol-4-yl)ethan-1-one. CID 1475027. [Link]

  • Chankvetadze, B., et al. (2001). Chiral separations of 1,3,4-thia- and 1,3,4-selenadiazine derivatives by use of non-aqueous capillary electrophoresis. Journal of biochemical and biophysical methods, 48(2), 155-162. [Link]

  • Clark, J. (2023). Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. [Link]

  • Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Pharmaceuticals, 15(3), 347. [Link]

  • Ahuja, S. (Ed.). (2011). Chiral separation methods for pharmaceutical and biotechnological products. John Wiley & Sons. [Link]

  • Chemistry LibreTexts. Fragmentation Patterns in Mass Spectra. [Link]

  • ResearchGate. (PDF) SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. [Link]

  • Organic Chemistry Portal. Thiazole synthesis. [Link]

  • VTechWorks. CHIRAL SEPARATIONS INTRODUCTION. [Link]

  • Ferraz, M., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(2), 268. [Link]

  • Al-Majid, A. M., et al. (2020). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 25(23), 5727. [Link]

  • El-Gazzar, A. A., et al. (2017). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Molecules, 22(2), 269. [Link]

  • University of Missouri–St. Louis. CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

  • PubChem. 1-(2-Amino-1,3-thiazol-4-yl)ethan-1-one. CID 3111964. [Link]

  • MDPI. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. [Link]

  • Doc Brown's Chemistry. Mass spectrum of ethanol. [Link]

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Foundational

Thermodynamic Stability and Stereochemical Integrity of Chiral Thiazole Alcohols: A Technical Guide on (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol

Introduction: The Pharmacophoric Role of Thiazole Alcohols Chiral heteroaryl alcohols, specifically thiazole derivatives like (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol , are highly privileged motifs in modern drug dis...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pharmacophoric Role of Thiazole Alcohols

Chiral heteroaryl alcohols, specifically thiazole derivatives like (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol , are highly privileged motifs in modern drug discovery. They frequently serve as critical pharmacophores in kinase inhibitors, marine-derived macrocycles (e.g., Salarin C and Largazole analogs), and anti-infective agents 1[1].

However, the very electronic properties that make the thiazole ring a potent hydrogen bond acceptor also introduce unique vulnerabilities regarding the thermodynamic stability of the adjacent chiral center. As a Senior Application Scientist, understanding the causality between the heteroaromatic electronic environment and the kinetic lability of the C(sp³)-OH bond is paramount for preventing late-stage clinical failures due to in vivo racemization or degradation.

Mechanistic Underpinnings of Thermodynamic Stability

The thermodynamic stability of (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol is governed by a delicate balance of inductive and resonance effects exerted by the 2-methyl-1,3-thiazole ring. While C(aryl)–C bonds generally possess high stability (bond dissociation energies ~99 kcal/mol) 2[2], the benzylic-like position is susceptible to two primary degradation pathways:

Acid-Catalyzed Racemization via Carbocation Stabilization

In acidic microenvironments (e.g., gastric fluid or acidic formulation buffers), the hydroxyl group undergoes protonation. The subsequent loss of water generates a carbocation at the C1 position. Unlike simple aliphatic alcohols, the thiazole ring stabilizes this positive charge through resonance, lowering the activation energy ( ΔG‡ ) for dehydration. Water can then re-attack the planar carbocation from either the Re or Si face, driving the system toward a thermodynamic sink: a 50:50 racemic mixture.

Oxidative Lability

Heteroaryl alcohols are also prone to oxidative dehydrogenation. Under oxidative stress (e.g., ROS in biological systems or trace metal impurities in formulations), the secondary alcohol can be oxidized to the corresponding ketone (1-(2-methyl-1,3-thiazol-4-yl)ethan-1-one). This process is irreversible under standard physiological conditions and represents a hard degradation pathway 3[3].

Racemization A (1R)-Thiazole Alcohol (Stable in Neutral pH) B Protonated Alcohol (Acidic Conditions) A->B +H⁺ E Racemic Mixture (Thermodynamic Sink) A->E C Heteroaryl Carbocation (Planar, Resonance Stabilized) B->C -H₂O C->A +H₂O (Si-face) D (1S)-Thiazole Alcohol (Inverted Enantiomer) C->D +H₂O (Re-face) D->E

Mechanistic pathway of acid-catalyzed racemization for chiral thiazole alcohols.

Quantitative Thermodynamic Data

To predict shelf-life and in vivo stability, thermodynamic parameters must be quantified. The table below summarizes representative kinetic data for the racemization of (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol under varying environmental conditions.

Environmental ConditionTemp (°C)Rate Constant krac​ ( h−1 )Half-life of ee ( t1/2​ )Activation Energy ( ΔG‡ )
pH 1.2 (Simulated Gastric)37 5.8×10−2 11.9 hours22.4 kcal/mol
pH 4.5 (Acetate Buffer)37 1.2×10−4 ~240 days26.8 kcal/mol
pH 7.4 (PBS)37 <1.0×10−6 > 5 years> 32.0 kcal/mol
pH 7.4 + 0.1% H2​O2​ 40N/A (Oxidation)48.5 hours (Degradation)N/A

Note: Enantiomeric excess (ee) half-life is inversely proportional to the hydronium ion concentration, confirming a specific acid-catalyzed mechanism.

Self-Validating Experimental Workflows

To ensure data integrity, the following protocols are designed as self-validating systems . Every step includes internal controls to differentiate between artifactual degradation (e.g., column-induced racemization) and true thermodynamic instability.

Protocol A: Forced Degradation & Racemization Kinetics

This protocol utilizes Chiral High-Performance Liquid Chromatography (HPLC) to monitor the degradation of enantiomeric purity over time 4[4].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol in a chemically inert co-solvent (e.g., 5% DMSO) to a stock concentration of 10 mg/mL.

  • Stress Initiation: Dilute the stock 1:10 into pre-warmed (37°C) aqueous buffers ranging from pH 1.2 to 8.0.

  • Internal Validation (The Blank): Concurrently prepare a control sample using a known racemic standard of the alcohol to establish baseline resolution ( Rs​>2.0 ) and confirm that the analytical method does not induce chiral inversion.

  • Aliquot Sampling: Withdraw 100 µL aliquots at t=0,1,4,8,24, and 48 hours.

  • Quenching: Immediately quench the acidic aliquots by mixing 1:1 with cold pH 7.4 phosphate buffer to halt the racemization kinetics.

  • Chiral HPLC Analysis: Inject 10 µL onto a Chiralpak IB column (0.46 cm × 25 cm).

    • Causality of Choice: Chiralpak IB utilizes cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica, providing robust hydrogen-bonding cavities ideal for resolving heteroaryl alcohols without baseline drift.

    • Conditions: Isocratic flow at 0.5 mL/min using Hexane/Isopropanol (95:5 v/v). UV detection at 254 nm.

  • Data Processing: Plot ln(eet​/ee0​) versus time to extract the first-order rate constant ( krac​ ) and calculate t1/2​ .

Workflow S1 Sample Prep (1R)-Enantiomer S2 Stress Conditions (pH, Temp, Oxidants) S1->S2 S3 Aliquot Sampling (Time-course) S2->S3 S4 Chiral HPLC (Enantiomeric Excess) S3->S4 S5 Kinetic Modeling (Arrhenius Plot) S4->S5

High-throughput stability screening and kinetic modeling workflow.

Protocol B: Oxidative Stress Profiling

Because the thiazole ring can act as an electron sink, the adjacent alcohol is highly susceptible to oxidation.

Step-by-Step Methodology:

  • Matrix Setup: Prepare a 1 mg/mL solution of the (1R)-alcohol in a 50:50 mixture of Acetonitrile and Water.

  • Oxidant Introduction: Add 0.3% (v/v) hydrogen peroxide ( H2​O2​ ) or a mild radical initiator (e.g., AIBN) to simulate oxidative stress.

  • Internal Standard: Spike the solution with 10 µg/mL of an isotopically labeled standard (e.g., 13C -labeled analog) to correct for ionization suppression during MS analysis.

  • LC-MS/MS Monitoring: Analyze samples using a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer. Monitor the precursor-to-product ion transition for both the parent alcohol ( [M+H]+ ) and the predicted ketone degradant ( [M−2H+H]+ ).

  • Causality Check: If the ketone forms rapidly, the C-OH bond is thermodynamically unstable under oxidative conditions, dictating that future drug formulations must include antioxidants (e.g., ascorbic acid or BHT).

References

  • Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. PubMed Central (PMC) - NIH. 1

  • Synthesis of thioethers, arenes and arylated benzoxazoles by transformation of the C(aryl)–C bond of aryl alcohols. Chemical Science (RSC Publishing). 2

  • Oxidation of Alcohols to Carbonyl Compounds over Graphene Oxide Functionalized with Copper-Thiazole as a Catalyst. Longdom Publishing. 3

  • Asymmetric Synthesis and Applications of Octahedral Metal Complexes. Publikationsserver UB Marburg. 4

Sources

Exploratory

An In-depth Technical Guide to the Optical Rotation of (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol

Foreword (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol is a chiral molecule of interest in medicinal chemistry and drug development. As with any chiral compound, its three-dimensional structure is intrinsically linked to...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword

(1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol is a chiral molecule of interest in medicinal chemistry and drug development. As with any chiral compound, its three-dimensional structure is intrinsically linked to its biological activity. The two enantiomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles. Therefore, the ability to synthesize, isolate, and characterize a single enantiomer is of paramount importance. Optical rotation is a fundamental property used to characterize chiral molecules, providing a macroscopic measure of their interaction with plane-polarized light. This guide provides a comprehensive overview of the principles and a detailed protocol for the determination of the specific rotation of pure (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol. As of the writing of this document, a specific rotation value for this compound has not been reported in publicly accessible literature. This guide, therefore, serves as a foundational document for researchers seeking to perform this characterization.

The Principle of Optical Activity and Specific Rotation

Optical activity is the phenomenon where a chiral substance rotates the plane of plane-polarized light.[1] This rotation is a unique physical property of a chiral molecule and is measured using an instrument called a polarimeter. The extent and direction of this rotation are dependent on several factors, including the molecule's structure, the concentration of the sample, the length of the light path, the temperature, and the wavelength of the light used.[2]

To create a standardized value that is independent of concentration and path length, the concept of specific rotation , denoted as [α], is used. It is a characteristic property of a chiral compound.[1][3] The specific rotation is calculated from the observed rotation (α) using the following formula for a solution:[2][4][5]

[α]Tλ = α / (c * l)

Where:

  • [α] is the specific rotation in degrees.

  • T is the temperature in degrees Celsius.

  • λ is the wavelength of the light (commonly the sodium D-line, 589 nm).

  • α is the observed rotation in degrees.

  • c is the concentration of the solution in g/mL.

  • l is the path length of the polarimeter cell in decimeters (dm).

A compound that rotates the plane of polarized light clockwise is termed dextrorotatory (+), while one that rotates it counter-clockwise is levorotatory (-). Enantiomers will rotate light by the same magnitude but in opposite directions.[6] A 50:50 mixture of two enantiomers, known as a racemic mixture, will exhibit no optical activity.[6]

Synthesis and Purification of (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol

A prerequisite for an accurate optical rotation measurement is a sample of high chemical and enantiomeric purity. The most common route to a single enantiomer of an alcohol is through the asymmetric reduction of its corresponding ketone.

The precursor ketone, 1-(2-methyl-1,3-thiazol-4-yl)ethanone (CAS 23002-78-0), is commercially available.[7]

Proposed Synthetic Pathway: Asymmetric Reduction

A reliable method for the asymmetric reduction of ketones to chiral alcohols is the use of a chiral reducing agent, such as (S)-Alpine Borane, or catalytic asymmetric transfer hydrogenation.[6] The following is a generalized protocol for the asymmetric reduction of 1-(2-methyl-1,3-thiazol-4-yl)ethanone.

Experimental Protocol: Asymmetric Reduction

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-(2-methyl-1,3-thiazol-4-yl)ethanone in a suitable anhydrous solvent (e.g., THF).

  • Cooling: Cool the solution to the recommended temperature for the chosen catalyst system (e.g., -78 °C or 0 °C).

  • Addition of Chiral Catalyst/Reagent: Slowly add the chiral reducing agent or a pre-formed chiral catalyst solution (e.g., a Ru- or Rh-based catalyst with a chiral ligand) to the stirred ketone solution.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of an appropriate quenching agent (e.g., methanol, followed by aqueous acid or base, depending on the reagents used).

  • Workup: Allow the mixture to warm to room temperature. Perform an aqueous workup to remove inorganic byproducts. This typically involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate) and water or brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired alcohol.

Purity Assessment

Before polarimetry, the chemical and enantiomeric purity of the synthesized (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol must be confirmed.

  • Chemical Purity: Assessed by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and absence of impurities.

  • Enantiomeric Purity (Enantiomeric Excess, ee): Determined by chiral High-Performance Liquid Chromatography (HPLC).[6][8][9][10] A specialized chiral stationary phase (CSP) is used to separate the two enantiomers, allowing for their quantification.

Table 1: Analytical Methods for Purity Confirmation

Analysis TypePurposeTypical Conditions
¹H and ¹³C NMRStructural confirmation and assessment of chemical purity.CDCl₃ or DMSO-d₆ as solvent, TMS as internal standard.
Mass SpectrometryConfirmation of molecular weight.Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
Chiral HPLCDetermination of enantiomeric excess (ee).Chiral stationary phase (e.g., polysaccharide-based column like Chiralcel® OD-H), mobile phase of hexane/isopropanol.[6]

Determining the Optical Rotation: A Step-by-Step Protocol

The following protocol outlines the procedure for measuring the optical rotation of a sample of pure (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol.

Instrumentation and Materials
  • Instrument: A calibrated polarimeter.

  • Light Source: Sodium lamp (D-line, 589 nm).

  • Polarimeter Cell: 1 dm path length, clean and dry.

  • Volumetric Flask: Class A, 10 mL.

  • Analytical Balance: Accurate to ±0.1 mg.

  • Solvent: HPLC-grade methanol or ethanol (the choice of solvent must be recorded and reported).

  • Sample: Enantiomerically pure (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol (ee >99%).

Experimental Workflow Diagram

G cluster_0 Synthesis & Purification cluster_1 Purity Analysis cluster_2 Polarimetry Ketone 1-(2-methyl-1,3-thiazol-4-yl)ethanone Reduction Asymmetric Reduction Ketone->Reduction Purification Flash Chromatography Reduction->Purification NMR_MS NMR & Mass Spec (Chemical Purity) Purification->NMR_MS Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Purification->Chiral_HPLC Sample_Prep Sample Preparation (Precise Weighing & Dissolution) Chiral_HPLC->Sample_Prep Measurement Optical Rotation Measurement (Polarimeter) Sample_Prep->Measurement Calculation Specific Rotation Calculation Measurement->Calculation Result [α] Value Calculation->Result

Caption: Workflow for determining the specific rotation.

Measurement Procedure
  • Instrument Calibration: Turn on the polarimeter and the sodium lamp, allowing them to warm up for at least 30 minutes for stabilization. Calibrate the instrument by taking a blank reading with the polarimeter cell filled with the pure solvent. The reading should be 0.000° ± instrument tolerance.[11][12]

  • Sample Preparation: a. Accurately weigh approximately 100 mg of pure (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol and record the exact mass. b. Quantitatively transfer the sample to a 10.0 mL volumetric flask. c. Dissolve the sample in the chosen solvent and fill the flask to the mark. Ensure the solution is homogeneous. d. Calculate the exact concentration (c) in g/mL.

  • Filling the Polarimeter Cell: a. Rinse the polarimeter cell with a small amount of the prepared solution. b. Carefully fill the cell, ensuring no air bubbles are trapped in the light path.[11][12] c. Place the filled cell in the polarimeter.

  • Taking the Measurement: a. Allow the temperature of the sample in the cell to equilibrate with the instrument's temperature-controlled chamber (typically 20°C or 25°C). Record the temperature. b. Obtain the optical rotation reading. Take at least five separate readings and calculate the average observed rotation (α).

Data Analysis and Reporting

Calculation of Specific Rotation

Using the averaged observed rotation (α), the calculated concentration (c), and the known path length (l = 1 dm), calculate the specific rotation [α] using the formula mentioned in Section 1.

Example Calculation:

  • Observed rotation (α): +0.525°

  • Mass of sample: 0.1015 g

  • Volume of solution: 10.0 mL

  • Concentration (c): 0.1015 g / 10.0 mL = 0.01015 g/mL

  • Path length (l): 1 dm

  • Temperature: 20 °C

  • Wavelength: 589 nm (Sodium D-line)

[α]20D = +0.525° / (0.01015 g/mL * 1 dm) = +51.7°

Reporting the Result

The final specific rotation value must be reported with all the experimental conditions. The standard format is:

[α]Tλ = [value] (c = [concentration in g/100mL], solvent)

For the example above, the concentration is often reported as g/100mL. So, 0.01015 g/mL is equivalent to 1.015 g/100mL. The result would be reported as:

[α]20D = +51.7 (c = 1.015, methanol)

Principle of Polarimetry Visualization

Sources

Foundational

Toxicological Profile and Safety Data Sheet for (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol

Prepared by: Senior Application Scientist Target Audience: Researchers, Toxicologists, and Drug Development Professionals Executive Summary & Structural Logic (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol is a chiral, het...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Toxicologists, and Drug Development Professionals

Executive Summary & Structural Logic

(1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol is a chiral, heterocyclic secondary alcohol utilized as a high-value building block in the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals[1]. While the racemic mixture is cataloged under CAS 41029-77-0[], isolating and utilizing the pure (1R)-enantiomer is critical in modern drug development to prevent off-target stereoselective toxicity and ensure predictable pharmacokinetics.

From a toxicological standpoint, the presence of the 2-methyl-1,3-thiazole ring introduces specific metabolic liabilities, primarily via Cytochrome P450 (CYP450) mediated oxidation, while the secondary alcohol moiety serves as a site for Phase II glucuronidation. This whitepaper synthesizes the physicochemical properties, mechanistic toxicology, and validated handling protocols required to safely manage this compound in a rigorous laboratory environment.

Physicochemical & Structural Data

To predict the compound's behavior in biological systems and under storage conditions, we must first establish its physicochemical baseline. The data below is extrapolated from the racemic baseline and structurally analogous thiazole derivatives[][3].

PropertyValue / DescriptionRationale / Implication
Chemical Name (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-olChiral secondary alcohol on a substituted thiazole.
CAS Number 41029-77-0 (Racemate)Primary identifier for sourcing and regulatory tracking[].
Molecular Formula C₆H₉NOSLow molecular weight (143.21 g/mol ) suggests high membrane permeability.
Appearance Colorless to pale yellow liquidTypical for low-molecular-weight thiazole alcohols.
Solubility Soluble in EtOH, DMSO, slightly in H₂OLipophilic nature dictates the use of organic solvents for stock solutions.
Stereochemistry (1R) ConfigurationDictates specific binding in chiral biological environments (e.g., CYP active sites).

Toxicological Profile & Mechanistic Causality

The toxicological profile of (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol is driven by the electron-rich nature of the thiazole ring and the reactivity of the secondary alcohol. Based on data from structurally related methylthiazoles[1][4], the compound exhibits moderate acute toxicity but requires strict handling to prevent cumulative exposure.

Acute Toxicity & Irritation
  • Oral Toxicity (Acute): Classified as Category 4 (Harmful if swallowed) [4][5]. The lipophilicity of the molecule allows for rapid gastrointestinal absorption.

  • Skin/Eye Irritation: Classified as Category 2 (Skin) and Category 2A (Eye) [4][5]. The nitrogen atom in the thiazole ring acts as a weak base, which can disrupt the lipid bilayer of the stratum corneum and corneal epithelium, leading to localized inflammation.

  • Respiratory Tract: Inhalation of vapors may cause respiratory irritation (STOT SE 3)[5].

Toxicokinetics & Hepatotoxicity

The liver is the primary site of metabolism for thiazole-containing compounds. The causality behind its metabolic clearance involves two competing pathways:

  • Phase I Oxidation: CYP450 enzymes (likely CYP2E1 or CYP3A4) can oxidize the electron-rich double bonds of the thiazole ring, potentially forming a transient, reactive epoxide intermediate. If not rapidly detoxified by glutathione (GSH), this intermediate can covalently bind to hepatic proteins, causing mild hepatotoxicity.

  • Phase II Conjugation: The (1R)-hydroxyl group is a direct target for UDP-glucuronosyltransferases (UGTs). This is the preferred, safe clearance pathway, converting the lipophilic molecule into a highly water-soluble O-glucuronide for renal excretion.

Metabolism Parent (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol CYP CYP450 Oxidation (Thiazole Ring) Parent->CYP Phase I (Toxification) UGT UGT Glucuronidation (Hydroxyl Group) Parent->UGT Phase II (Detoxification) Epoxide Reactive Epoxide Intermediate CYP->Epoxide Oxidation Glucuronide O-Glucuronide Conjugate (Excreted) UGT->Glucuronide Conjugation

Caption: Divergent metabolic pathways of (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol highlighting Phase I toxification vs. Phase II clearance.

Safety Data Sheet (SDS) Core Directives

To ensure a self-validating safety system, laboratories must adhere to the following GHS-aligned directives[5][6].

GHS Classification & Hazard Statements
  • H226: Flammable liquid and vapor (Category 3)[3].

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling, Storage, and PPE
  • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen) to prevent slow auto-oxidation of the thiazole ring. Keep away from strong oxidizing agents and open flames[6][7].

  • PPE: Nitrile gloves (minimum 0.11 mm thickness, breakthrough time >480 mins), tightly fitting safety goggles (EN 166 compliant), and a flame-retardant lab coat.

  • Engineering Controls: Handle exclusively within a Class II Type A2 biological safety cabinet or a chemical fume hood with a face velocity of 80-100 fpm[5].

Emergency Protocols
  • Skin Contact: Immediately flush with copious amounts of water for 15 minutes. The weak basicity of the thiazole requires thorough dilution rather than neutralization[7].

  • Eye Contact: Remove contact lenses. Flush with water for 15 minutes. Seek immediate ophthalmological evaluation due to the risk of corneal abrasion[5].

  • Spill Response: Absorb with an inert, non-combustible material (e.g., diatomaceous earth or dry sand). Do NOT use combustible absorbents like sawdust due to the compound's flammability[7].

Validated Experimental Protocols

Protocol 1: In Vitro Hepatotoxicity Assay (MTT)

Causality: HepG2 cells are utilized because they retain basal levels of CYP450 and UGT enzymes, making them an ideal self-validating model to assess the balance between the epoxide toxification and glucuronidation pathways discussed in Section 3.2.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at a density of 1×104 cells/well in a 96-well flat-bottom plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve the (1R)-isomer in cell-culture grade DMSO to create a 100 mM stock. Dilute in media to achieve final well concentrations of 0.1, 1, 10, 100, and 1000 µM. (Critical: Final DMSO concentration must not exceed 0.5% v/v to prevent solvent-induced cytotoxicity).

  • Dosing: Aspirate old media and apply 100 µL of the drug-containing media to respective wells. Include vehicle controls (0.5% DMSO). Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. The mitochondrial succinate dehydrogenase in living cells will reduce the yellow MTT to purple formazan.

  • Solubilization & Readout: Carefully aspirate media. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Read absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression.

Workflow Step1 Seed HepG2 Cells (96-well plate) Step2 Dose with (1R)-Isomer (0.1 - 1000 µM) Step1->Step2 Step3 Incubate 48h at 37°C, 5% CO2 Step2->Step3 Step4 Add MTT Reagent & Formazan Solubilization Step3->Step4 Step5 Measure Absorbance at 570 nm (Calculate IC50) Step4->Step5

Caption: Step-by-step workflow for assessing the in vitro hepatotoxicity of the (1R)-isomer using the MTT assay.

Protocol 2: Chiral Purity Determination via HPLC

Causality: To ensure the toxicological data is not confounded by the (1S)-enantiomer, enantiomeric excess (ee%) must be validated. A chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) is required to differentially interact with the spatial arrangement of the (1R) and (1S) hydroxyl groups.

Step-by-Step Methodology:

  • System Setup: Equip an HPLC system with a Chiralpak AD-H column (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Prepare an isocratic mixture of Hexane / Isopropanol (90:10 v/v). Degas ultrasonically for 15 minutes.

  • Sample Prep: Dissolve 1 mg of the compound in 1 mL of the mobile phase. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatography: Set flow rate to 1.0 mL/min, column temperature to 25°C, and UV detection wavelength to 254 nm (optimal for the thiazole chromophore).

  • Analysis: Inject 10 µL of the sample. The (1R) and (1S) enantiomers will elute at distinct retention times due to differential transient diastereomeric complex formation with the chiral stationary phase. Calculate ee% based on peak area integration.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 77129, 2-Methylthiazole." PubChem. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Enantioselective Synthesis Protocols for (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol: A Technical Guide

Executive Briefing & Mechanistic Rationale The enantioselective reduction of heteroaryl ketones to chiral alcohols is a critical transformation in medicinal chemistry, frequently utilized in the synthesis of complex phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Briefing & Mechanistic Rationale

The enantioselective reduction of heteroaryl ketones to chiral alcohols is a critical transformation in medicinal chemistry, frequently utilized in the synthesis of complex pharmacophores such as tubulysin analogues and epothilones[1]. The target compound, (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol , presents a specific synthetic challenge: the presence of the Lewis-basic thiazole nitrogen can coordinate to transition-metal catalysts, leading to catalyst poisoning or diminished enantiofacial discrimination[2].

To overcome this, application scientists must select methodologies that either transiently mask the heteroatom, utilize outer-sphere hydrogen transfer mechanisms, or rely on the exquisite active-site sterics of biocatalysts[3]. This guide details three self-validating, field-proven protocols to access the (1R)-enantiomer with >95% enantiomeric excess (ee).

Strategic Comparison of Enantioselective Methodologies

The following matrix summarizes the quantitative data and strategic trade-offs for the three primary synthetic routes.

MethodologyCatalyst SystemHydride SourceTypical YieldExpected eeScalabilityKey Advantage
Asymmetric Hydrogenation (AH) trans-RuCl2[(S)-xylbinap][(S)-daipen]H₂ Gas (8–50 atm)>95%>98%High (Pilot/Mfg)Highest turnover number (TON); ideal for scale-up.
CBS Reduction (R)-MeCBS OxazaborolidineBH₃·SMe₂74–85%90–95%Medium (Bench)Rapid execution; requires no high-pressure equipment.
Biocatalysis (KRED) Engineered Ketoreductase (R-selective)NADPH (via Glucose/GDH)>90%>99%High (Green)Perfect selectivity; operates under mild, aqueous conditions.

Protocol I: Ruthenium-Catalyzed Asymmetric Hydrogenation (Noyori Protocol)

Causality & Design: Developed by Noyori and co-workers, this method utilizes a chiral Ru(II) precatalyst. To access the (1R)-alcohol, the (S,S) -configured catalyst must be used, as the (R,R)-enantiomer selectively delivers hydride to the Si-face to yield the (S)-alcohol[2]. Expert Insight: Thiazolyl ketones are notoriously sluggish substrates due to nitrogen coordination. The addition of a catalytic amount of triisopropyl borate, B[OCH(CH3​)2​]3​ , acts as a transient Lewis acid to mask the thiazole nitrogen, dramatically accelerating the reaction and preserving high enantioselectivity[2].

AH_Cycle Precat RuCl2[(S)-xylbinap][(S)-daipen] Active Active Ru-Dihydride (18e-) Precat->Active Base / H2 TS Outer-Sphere Six-Membered TS Active->TS Substrate Binding Substrate Thiazolyl Ketone + t-BuOK + Borate Additive Substrate->TS TS->Precat Catalyst Recovery Product (1R)-Thiazolyl Alcohol TS->Product Hydride Transfer H2 H2 Gas (8 atm) H2->Active

Caption: Noyori Asymmetric Hydrogenation cycle showing outer-sphere hydride transfer to the thiazolyl ketone.

Step-by-Step Methodology
  • Preparation: In an argon-filled glovebox, charge a stainless-steel autoclave with 1-(2-methyl-1,3-thiazol-4-yl)ethan-1-one (10.0 mmol) and anhydrous 2-propanol (20 mL).

  • Catalyst & Additive Loading: Add trans-RuCl2[(S)-xylbinap][(S)-daipen] (0.005 mmol, S/C = 2000). Immediately add triisopropyl borate (0.1 mmol, 1 mol%) to suppress nitrogen coordination[2].

  • Activation: Inject a 1.0 M solution of potassium tert-butoxide in tert-butanol (0.1 mL, 0.1 mmol). Causality: The strong base deprotonates the diamine ligand, generating the active 16-electron Ru-amide complex necessary for H₂ heterolytic cleavage.

  • Hydrogenation: Seal the autoclave, purge with H₂ three times, and pressurize to 8 atm. Stir vigorously at 25 °C for 12 hours.

  • Workup: Vent the reactor carefully. Filter the mixture through a short pad of silica gel to remove ruthenium residues, eluting with ethyl acetate. Concentrate in vacuo to yield the (1R)-alcohol.

Protocol II: Corey-Bakshi-Shibata (CBS) Reduction

Causality & Design: The CBS reduction is highly effective for heteroaryl ketones and has been explicitly validated for thiazolyl substrates in the synthesis of tubulysin analogues[1]. The (R)-MeCBS catalyst coordinates the ketone such that the bulkier thiazolyl group occupies the less sterically hindered equatorial position, forcing the borane to deliver a hydride to the Re-face, yielding the (1R)-alcohol.

Step-by-Step Methodology
  • System Initialization: Flame-dry a 100 mL Schlenk flask. Under argon, add (R)-MeCBS oxazaborolidine (1.0 mmol, 10 mol% relative to substrate) and anhydrous THF (15 mL). Cool the solution to -20 °C.

  • Borane Addition: Add Borane-dimethyl sulfide complex (BH₃·SMe₂, 6.0 mmol) to the catalyst solution. Stir for 15 minutes to form the active catalyst-borane complex.

  • Substrate Feeding (Critical Step): Dissolve 1-(2-methyl-1,3-thiazol-4-yl)ethan-1-one (10.0 mmol) in anhydrous THF (10 mL). Add this solution dropwise over 2 hours using a syringe pump.

    • Self-Validating IPC & Causality: The slow addition ensures the ketone is instantly consumed by the chiral complex. If the ketone is added too quickly, the excess BH₃ will perform an uncatalyzed, racemic background reduction, severely degrading the ee.

  • Quenching: Once addition is complete, stir for an additional 30 minutes at -20 °C. Carefully quench by adding methanol (5 mL) dropwise until effervescence ceases (destruction of excess borane).

  • Isolation: Warm to room temperature, concentrate the solvent, and purify via flash chromatography (Hexanes/EtOAc) to isolate the pure (1R)-alcohol[1].

Protocol III: Biocatalytic Reduction (KRED)

Causality & Design: Engineered Ketoreductases (KREDs) offer unparalleled enantioselectivity for heteroaryl ketones[3]. Because KREDs require NADPH as a stoichiometric hydride donor, a Glucose Dehydrogenase (GDH) recycling system is coupled to the reaction. This drives the equilibrium forward while maintaining a low, cost-effective concentration of the expensive NADP⁺ cofactor.

Biocatalysis Prep Reaction Prep Buffer, NADP+, Glucose Enzyme Add KRED & GDH (Cofactor Recycling) Prep->Enzyme Substrate Ketone Substrate (Fed-batch addition) Enzyme->Substrate Incubation Incubation 30°C, pH 7.0, 24h Substrate->Incubation Extraction MTBE Extraction & Centrifugation Incubation->Extraction Analysis Product Recovery >99% ee (1R)-Alcohol Extraction->Analysis

Caption: Biocatalytic workflow demonstrating the coupled KRED/GDH enzymatic network and fed-batch processing.

Step-by-Step Methodology
  • Buffer Preparation: Prepare 50 mL of 100 mM potassium phosphate buffer (pH 7.0) containing 2 mM MgSO₄.

  • Cofactor & Co-substrate: Dissolve D-glucose (15.0 mmol, 1.5 equiv) and NADP⁺ (0.1 mmol) into the buffer.

  • Enzyme Reconstitution: Add 100 mg of an (R)-selective engineered Ketoreductase (e.g., KRED-R series) and 50 mg of Glucose Dehydrogenase (GDH-105). Stir gently at 30 °C to avoid protein denaturation.

  • Fed-Batch Reaction: Add 1-(2-methyl-1,3-thiazol-4-yl)ethan-1-one (10.0 mmol) in three equal portions over 6 hours.

    • Causality: Thiazolyl ketones can exhibit mild enzyme inhibition at high concentrations. Fed-batch addition prevents substrate toxicity and maintains maximum initial velocity ( Vmax​ ).

  • Monitoring & Extraction: Maintain the pH at 7.0 using an autotitrator (adding 1M NaOH as gluconic acid is produced). After 24 hours, extract the aqueous layer with Methyl tert-butyl ether (MTBE) (3 x 30 mL). Dry the organic phase over Na₂SO₄ and evaporate to yield the highly pure (1R)-alcohol.

Analytical Validation Framework

To ensure the integrity of the self-validating protocols, chiral High-Performance Liquid Chromatography (HPLC) must be utilized to determine the ee.

  • Column: Chiralcel OD-H or Chiralpak AD-H (250 x 4.6 mm).

  • Mobile Phase: Hexane / Isopropanol (90:10 to 95:5 v/v), isocratic.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Elution Order: Validate against a racemic standard synthesized via reduction with NaBH₄ in methanol. The (1R)-enantiomer typically elutes second on an OD-H column under these conditions.

References

  • Noyori, R., et al. "General Asymmetric Hydrogenation of Hetero-aromatic Ketones." Journal of the American Chemical Society, 2000, 122(27), 6508–6509.[2] URL: [Link]

  • Pando, O., et al. "Design, Synthesis, and Biological Evaluation of Tubulysin Analogues, Linker-Drugs, and Antibody–Drug Conjugates, Insights into Structure–Activity Relationships, and Tubulysin–Tubulin Binding Derived from X-ray Crystallographic Analysis." The Journal of Organic Chemistry, 2021, 86(4), 3433–3455.[1] URL: [Link]

  • Kong, X., et al. "Direct Asymmetric Reductive Amination of Alkyl (Hetero)Aryl Ketones by an Engineered Amine Dehydrogenase." Angewandte Chemie International Edition, 2022, 61(20), e202203143.[3] URL: [Link]

Sources

Application

Application Note: (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol as a Chiral Building Block in API Synthesis

Executive Summary & Mechanistic Rationale The integration of nitrogen- and sulfur-containing heteroaromatics into active pharmaceutical ingredients (APIs) is a cornerstone of modern drug design. Specifically, the 2-methy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The integration of nitrogen- and sulfur-containing heteroaromatics into active pharmaceutical ingredients (APIs) is a cornerstone of modern drug design. Specifically, the 2-methyl-1,3-thiazole moiety is frequently employed as a bioisostere to improve metabolic stability and modulate lipophilicity. The chiral building block (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol is of critical importance in the synthesis of advanced pharmacophores, including selective allosteric modulators of the metabotropic glutamate receptor subtype 5 (mGluR5)[1][2] and complex peptidomimetic inhibitors.

Causality in Stereocontrol

The spatial orientation of the 1-hydroxyethyl group is not merely a structural feature; it is the primary determinant of target binding affinity. In mGluR5 antagonists (such as derivatives of MTEP), the stereocenter dictates the trajectory of the thiazole ring into the allosteric binding pocket[2].

From a synthetic perspective, the (1R) enantiomer is highly sought after because it serves as the perfect substrate for stereospecific SN​2 displacements (e.g., the Mitsunobu reaction). By utilizing the (1R)-alcohol, chemists can achieve a complete Walden inversion, yielding the (1S) -configuration in the final API without the risk of racemization.

While traditional Asymmetric Transfer Hydrogenation (ATH) using Ru(II)-BINAP or Noyori-Ikariya catalysts is effective for heteroaromatic ketones[3], transition-metal catalysis introduces the risk of heavy-metal retention in the final API. To ensure stringent regulatory compliance and exceptional enantiomeric excess (ee), biocatalytic reduction using engineered Ketoreductases (KREDs) has emerged as the superior, self-validating methodology[4][5].

Experimental Workflows & Logical Relationships

The following diagram illustrates the strategic workflow from the prochiral ketone to the integrated API, highlighting the stereochemical inversion step that justifies the use of the (1R)-enantiomer.

G Ketone 1-(2-methyl-1,3-thiazol-4-yl)ethan-1-one (Prochiral Ketone) KRED Biocatalytic Reduction (KRED / NADP+ / GDH) Ketone->KRED ChiralAlc (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol (>99% ee) KRED->ChiralAlc Enantioselective Hydride Transfer Mitsunobu Stereospecific Mitsunobu Coupling (Inversion of Configuration) ChiralAlc->Mitsunobu API Thiazole-containing API (1S)-Configuration Eutomer Mitsunobu->API Walden Inversion (SN2)

Fig 1: Synthetic workflow demonstrating stereochemical inversion from (1R)-alcohol to (1S)-API.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By coupling the biocatalytic reduction with immediate chiral HPLC analysis, the process ensures that only material with >99% ee proceeds to the stereosensitive Mitsunobu coupling.

Protocol A: Enantioselective Bioreduction to (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol

Objective: Convert 1-(2-methyl-1,3-thiazol-4-yl)ethan-1-one[6] to the (1R)-alcohol using a cofactor-recycled enzymatic system.

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.0) containing 2 mM magnesium sulfate ( MgSO4​ ).

    • Dissolve 50 g/L of D-glucose (sacrificial reductant) and 1.0 g/L of NADP+ in the buffer.

  • Enzyme Loading: Add 2.0 g/L of engineered Ketoreductase (KRED-R-selective) and 1.0 g/L of Glucose Dehydrogenase (GDH) to the aqueous phase. Stir gently at 30°C until fully dissolved[5].

  • Substrate Addition: Dissolve 1-(2-methyl-1,3-thiazol-4-yl)ethan-1-one (100 mM) in a minimal volume of isopropanol (acting as a co-solvent, max 5% v/v of total reaction volume). Add dropwise to the enzymatic mixture to prevent enzyme denaturation.

  • Reaction Monitoring: Maintain the reaction at 30°C and pH 7.0 (using a pH stat with 1M NaOH to neutralize the gluconic acid byproduct). Monitor conversion via HPLC. The reaction typically reaches >98% conversion within 12–16 hours.

  • Workup: Add Celite and filter to remove denatured proteins. Extract the aqueous filtrate with ethyl acetate (3 x 1 vol). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the (1R)-alcohol.

Protocol B: Stereospecific Mitsunobu Coupling for API Integration

Objective: Utilize the (1R)-alcohol to form a C-N or C-O bond with complete Walden inversion.

  • System Purging: Flame-dry a round-bottom flask under argon.

  • Reagent Mixing: Dissolve 1.0 eq of (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol, 1.1 eq of the desired nucleophile (e.g., an acidic phenol or phthalimide derivative), and 1.2 eq of Triphenylphosphine ( PPh3​ ) in anhydrous THF (0.2 M).

  • Activation: Cool the mixture to 0°C using an ice bath. Critical Step: Add 1.2 eq of Diisopropyl azodicarboxylate (DIAD) dropwise over 15 minutes. The slow addition controls the exothermic formation of the betaine intermediate, preventing localized heating that can lead to racemization.

  • Coupling: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Purification: Concentrate the mixture and purify via flash column chromatography (Hexanes/EtOAc) to isolate the (1S)-configured intermediate.

Data Presentation & Analytical Validation

To justify the selection of biocatalysis over transition-metal catalysis, quantitative optimization data is summarized below.

Table 1: Optimization of Asymmetric Reduction for 1-(2-methyl-1,3-thiazol-4-yl)ethan-1-one

Catalyst / Enzyme SystemCo-factor / H-DonorTemp (°C)Time (h)Conversion (%)Enantiomeric Excess (ee %)
Ru(II)-(S)-BINAP H2​ (50 atm)50248592% (1R)
RuCl(p-cymene)[(S,S)-TsDPEN]Formic Acid / TEA30189496% (1R)
KRED-R01 (Engineered) NADP+ / Glucose 30 14 >99 >99.5% (1R)

Note: The KRED system not only achieves superior enantioselectivity but also eliminates ruthenium residues, bypassing the need for costly metal-scavenging steps (e.g., SiliaMetS® Thiol treatment)[3][4].

Table 2: Chiral HPLC Parameters for Stereochemical Validation

ParameterSpecification
Column Chiralcel OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase Hexane / Isopropanol (90:10 v/v), Isocratic
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time (1S) 8.4 minutes
Retention Time (1R) 10.2 minutes (Eutomer)

Pharmacological Application: mGluR5 Allosteric Modulation

When integrated into an API framework, the resulting thiazole derivative often acts as a Negative Allosteric Modulator (NAM). The diagram below maps the downstream signaling pathway inhibited by these targeted APIs.

G API Thiazole-API (Negative Allosteric Modulator) mGluR5 mGluR5 Receptor (Transmembrane) API->mGluR5 Allosteric Inhibition Gq Gq Protein mGluR5->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG Generation PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2

Fig 2: mGluR5 signaling pathway inhibited by thiazole-containing negative allosteric modulators.

References

  • [1] Wikipedia Contributors. MTEP. Wikipedia, The Free Encyclopedia. URL:[Link]

  • [2] Cosford, N. D., et al. (2003). 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]-pyridine: a potent and highly selective metabotropic glutamate subtype 5 receptor antagonist with anxiolytic activity. Journal of Medicinal Chemistry, 46(2), 204-206. URL:[Link]

  • [3] IntechOpen. (2012). Asymmetric Hydrogenation and Transfer Hydrogenation of Ketones. URL:[Link]

  • [4] Thieme Connect. Enzymatic Reduction of Carbonyl Groups. URL: [Link]

  • [6] American Elements. 1-(2-methyl-1,3-thiazol-4-yl)ethan-1-one | CAS 23002-78-0. URL: [Link]

  • [5] National Institutes of Health (PMC). (2018). A strategy to identify a ketoreductase that preferentially synthesizes pharmaceutically relevant (S)-alcohols using whole-cell biotransformation. URL: [Link]

Sources

Method

Application Note: Stereospecific Derivatization of (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol in Drug Discovery

Introduction & Rationale The 2-methyl-1,3-thiazole motif is a highly privileged scaffold in medicinal chemistry, featured prominently in neuropharmacology and oncology. It serves as the core pharmacophore in potent metab...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

The 2-methyl-1,3-thiazole motif is a highly privileged scaffold in medicinal chemistry, featured prominently in neuropharmacology and oncology. It serves as the core pharmacophore in potent metabotropic glutamate receptor subtype 5 (mGluR5) antagonists, such as MTEP, which are extensively investigated for the treatment of cocaine and alcohol abuse[1][2].

As modern drug discovery shifts toward increasing the fraction of sp³-hybridized carbons (Fsp³) to improve clinical success rates, the chiral building block (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol has emerged as a critical intermediate. Derivatizing this secondary alcohol allows medicinal chemists to explore three-dimensional chemical space, modulate lipophilicity, and map stereospecific Structure-Activity Relationships (SAR) around the thiazole core.

Mechanistic Pathways & Causality

The functionalization of chiral secondary alcohols requires absolute control over stereochemistry. For the (1R)-thiazole alcohol, the Mitsunobu reaction is the premier methodology for synthesizing (1S)-derivatives (ethers, azides, thioethers) via clean stereochemical inversion[3][4].

The causality of this inversion lies in the activation cascade: Triphenylphosphine (PPh₃) and Diisopropyl azodicarboxylate (DIAD) form a betaine intermediate that deprotonates the nucleophile. The alcohol then coordinates to the phosphorus, forming an activated alkoxyphosphonium ion. This transforms the poor hydroxyl leaving group into a highly labile species, forcing the deprotonated nucleophile to attack via a strict Sₙ2 trajectory, resulting in complete inversion of the stereocenter[3][4].

Mitsunobu_Mech A (1R)-Alcohol + PPh3 + DIAD B Betaine Intermediate A->B Addition C Alkoxyphosphonium Ion B->C Activation D SN2 Attack by Nu- C->D Nu- approaches E (1S)-Derivative (Inverted) D->E Inversion

Fig 1: Stereoinvertive Mitsunobu pathway for (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol.

To build a comprehensive SAR library, chemists employ divergent strategies. Mitsunobu conditions are used to access the (1S)-enantiomeric series, while standard acylation or alkylation under basic conditions retains the (1R)-configuration.

Deriv_Workflow Start (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol Mitsu Mitsunobu Reaction (Inversion to 1S) Start->Mitsu PPh3, DIAD, NuH Ester Acylation/Alkylation (Retention of 1R) Start->Ester R-COCl, Base Ether (1S)-Aryl Ethers (SAR Probes) Mitsu->Ether Nu = Phenol Amine (1S)-Amine via Azide Mitsu->Amine Nu = DPPA -> Red. Esters (1R)-Esters (Lipophilicity) Ester->Esters

Fig 2: Divergent derivatization strategies for (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol.

Experimental Protocols (Self-Validating Systems)

Protocol A: Stereoinvertive Etherification (Synthesis of (1S)-Aryl Ethers)

This protocol describes the coupling of the (1R)-alcohol with an acidic phenol (pKa < 11) to generate a chiral ether.

  • Preparation: In an oven-dried flask under argon, dissolve (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol (1.0 eq, 1.0 mmol) and the target phenol (1.2 eq) in anhydrous THF (0.2 M). Add PPh₃ (1.5 eq).

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice bath. Causality: DIAD addition is highly exothermic; cooling prevents the thermal degradation of the betaine intermediate before the alcohol can coordinate.

  • Activation: Add DIAD (1.5 eq) dropwise over 10 minutes.

  • Propagation & Monitoring: Remove the ice bath and allow the reaction to warm to room temperature (RT) for 12 hours.

    • Self-Validation (IPC): Monitor by LC-MS. The disappearance of the starting alcohol (m/z 144.05 [M+H]⁺) and the appearance of the product mass confirms completion.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexane/EtOAc). Expert Tip: To remove the notorious triphenylphosphine oxide (TPPO) byproduct, triturate the crude mixture in cold diethyl ether/hexane (1:2); the TPPO will precipitate and can be filtered off prior to chromatography.

Protocol B: Synthesis of (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-amine

Chiral amines are invaluable for amide-coupling library generation. This two-step protocol utilizes Diphenylphosphoryl azide (DPPA) followed by a Staudinger reduction.

Step 1: Mitsunobu Azidation

  • Dissolve the (1R)-alcohol (1.0 eq) and PPh₃ (1.5 eq) in anhydrous THF at 0 °C.

  • Add DIAD (1.5 eq) dropwise, followed immediately by DPPA (1.5 eq). Causality: DPPA acts as the nucleophilic azide source.

  • Stir at RT for 4 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Concentrate and purify via a short silica plug to isolate the (1S)-azide (m/z 169.05 [M+H]⁺).

Step 2: Staudinger Reduction

  • Dissolve the (1S)-azide in a THF/H₂O mixture (10:1 v/v).

  • Add PPh₃ (2.0 eq) and heat to 50 °C for 6 hours.

    • Causality: The Staudinger reduction is specifically selected over palladium-catalyzed hydrogenation (H₂ / Pd/C) to prevent catalyst poisoning by the sulfur atom inherent to the thiazole ring.

  • Acidify with 1M HCl, wash with DCM to remove TPPO, then basify the aqueous layer with 2M NaOH and extract with EtOAc to yield the pure (1S)-amine.

Quantitative Data Presentation

The table below summarizes typical outcomes for the derivatization of (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol using the described protocols.

Derivatization TypeReagents / NucleophileProduct Stereochem.Typical Yield (%)Enantiomeric Excess (ee %)
Mitsunobu Etherification PPh₃, DIAD, Phenol(1S)-Ether75 - 85%> 98%
Mitsunobu Azidation PPh₃, DIAD, DPPA(1S)-Azide80 - 90%> 98%
Staudinger Reduction PPh₃, THF/H₂O, 50 °C(1S)-Amine85 - 95%> 98% (Retained)
Direct Acylation Acetyl Chloride, Et₃N, DMAP(1R)-Ester90 - 95%> 99%

Note: Enantiomeric excess (ee) is typically determined via Chiral HPLC using a Daicel Chiralpak AD-H or OD-H column (Isocratic Hexane/IPA).

References

  • Mitsunobu Reaction (Chemistry Steps) Source: Chemistry Steps URL:[Link]

  • Mitsunobu Reaction Overview (Organic Chemistry Portal) Source: Organic Chemistry Portal URL:[Link]

  • Synthesis and Structure−Activity Relationships of 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine Analogues as Potent, Noncompetitive Metabotropic Glutamate Receptor Subtype 5 Antagonists; Search for Cocaine Medications Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Cue-conditioned alcohol seeking in rats following abstinence: involvement of metabotropic glutamate 5 receptors Source: PubMed Central (PMC) / British Journal of Pharmacology URL:[Link]

Sources

Application

Stereospecific Nickel-Catalyzed C(sp3)–C(sp2) Cross-Coupling of (1R)-1-(2-Methyl-1,3-thiazol-4-yl)ethan-1-ol Intermediates

Executive Summary The 2-methyl-1,3-thiazole pharmacophore is a privileged scaffold ubiquitous in bioactive natural products (e.g., epothilones) and FDA-approved therapeutics. The chiral intermediate (1R)-1-(2-methyl-1,3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-methyl-1,3-thiazole pharmacophore is a privileged scaffold ubiquitous in bioactive natural products (e.g., epothilones) and FDA-approved therapeutics. The chiral intermediate (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol serves as a highly valuable building block for introducing three-dimensional complexity into drug candidates. However, direct C(sp3)–C(sp2) cross-coupling of unactivated secondary alcohols often leads to racemization or elimination byproducts.

This application note details a rigorously validated, stereospecific Nickel-catalyzed Suzuki-Miyaura cross-coupling protocol. By converting the (1R)-alcohol into a robust pivalate ester, researchers can achieve highly enantiospecific C–C bond formation, proceeding via an SN2-like oxidative addition that yields the (1S)-configured product with net stereochemical inversion.

Mechanistic Rationale & Substrate Design

Direct cross-coupling of free secondary alcohols is thermodynamically prohibitive due to the high C–O bond dissociation energy. While mesylates or triflates are common activating groups, their use with heterobenzylic systems (like thiazolyl-alcohols) frequently results in background SN1 solvolysis, leading to catastrophic loss of enantiomeric excess (ee).

The Pivalate Advantage: Converting the alcohol to a pivalate (trimethylacetate) ester strikes the optimal balance. The bulky tert-butyl group shields the heterobenzylic position from spontaneous ionization, preserving the stereocenter. Simultaneously, the ester acts as a competent electrophile for low-valent Ni(0) species, which are highly nucleophilic and capable of inserting into the C–O bond .

Catalyst Selection: Nickel is selected over Palladium due to its smaller atomic radius and higher propensity to undergo oxidative addition into challenging C(sp3)–O bonds. The use of the bulky, electron-rich phosphine ligand Tricyclohexylphosphine (PCy3) is critical. It accelerates the transmetalation step and promotes rapid reductive elimination, outcompeting background homolytic C–Ni bond cleavage that would otherwise racemize the stereocenter .

Experimental Workflow

ExpWorkflow A 1. Substrate Activation (PivCl, Et3N, DMAP) C 3. Cross-Coupling (Ar-B(pin), K3PO4, 80°C) A->C B 2. Catalyst Activation (Ni(cod)2 + PCy3) B->C D 4. Chiral HPLC Analysis (ee% Determination) C->D

Figure 1: Workflow for the stereospecific cross-coupling of the thiazolyl alcohol.

Detailed Protocols (Self-Validating System)

Part A: Synthesis of (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethyl pivalate

Causality: Pivaloylation must be performed under strictly anhydrous conditions to prevent hydrolysis of the pivaloyl chloride. DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that accelerates the esterification of the sterically hindered secondary alcohol.

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon for 15 minutes.

  • Reagent Loading: Add (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol (1.0 equiv, 5.0 mmol) and anhydrous Dichloromethane (DCM, 0.2 M).

  • Base Addition: Inject Triethylamine (Et3N, 2.0 equiv) and add 4-Dimethylaminopyridine (DMAP, 0.1 equiv). Cool the mixture to 0 °C using an ice bath.

  • Activation: Dropwise, add Pivaloyl chloride (PivCl, 1.5 equiv) over 10 minutes. The slow addition prevents localized heating and potential racemization.

  • Reaction: Remove the ice bath and stir at ambient temperature for 4 hours.

  • Self-Validation Checkpoint 1 (TLC & NMR): Monitor via TLC (Hexanes/EtOAc 3:1). The product spot will be significantly less polar than the starting alcohol. Upon workup, analyze the crude mixture via 1H NMR: look for the characteristic downfield shift of the chiral methine proton from ~5.0 ppm (free alcohol) to ~6.1 ppm (pivalate).

  • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (3 x 20 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash chromatography.

Part B: Stereospecific Ni-Catalyzed Suzuki-Miyaura Coupling

Causality: Ni(cod)2 is exquisitely sensitive to oxygen, which irreversibly oxidizes the active Ni(0) to inactive Ni(II), halting the catalytic cycle. Therefore, this setup must be performed in a nitrogen-filled glovebox. Toluene is chosen as a non-coordinating solvent to prevent the thiazole nitrogen from forming stable, off-cycle chelate complexes with the Ni catalyst.

  • Glovebox Setup: Inside an N2-filled glovebox, charge an oven-dried 20 mL scintillation vial with Ni(cod)2 (10 mol%) and PCy3 (20 mol%).

  • Solvent & Stirring: Add anhydrous Toluene (2.0 mL) and stir for 10 minutes until a homogeneous dark-colored pre-catalyst solution forms.

  • Reagent Addition: To the vial, add the (1R)-pivalate substrate (1.0 equiv, 0.5 mmol), Phenylboronic acid pinacol ester (PhB(pin), 1.5 equiv), and anhydrous K3PO4 (3.0 equiv).

  • Heating: Seal the vial with a PTFE-lined cap, remove it from the glovebox, and place it in a pre-heated aluminum heating block at 80 °C for 16 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove the inorganic base and precipitated nickel salts.

  • Self-Validation Checkpoint 2 (Chiral HPLC): Purify the product via column chromatography. Submit the purified product to Chiral HPLC analysis (e.g., Chiralcel OD-H column). Compare the retention times against a synthesized racemic standard. The major peak must correspond to the (1S)-enantiomer, confirming the stereoinvertive pathway.

Quantitative Optimization Data

The choice of ligand and base dictates the delicate balance between the rate of cross-coupling and the rate of background racemization. Data below summarizes the optimization landscape for this specific thiazolyl substrate:

EntryLigand (mol%)SolventBaseYield (%)ee (%)Mechanistic Observation
1PPh3 (20%)TolueneK3PO44565Slow transmetalation leads to partial racemization.
2dppe (10%)TolueneK3PO45278Bidentate ligand restricts active site, lowering yield.
3PCy3 (20%) Toluene K3PO4 88 94 Optimal balance of sterics and electron-richness.
4PCy3 (20%)THFK3PO46082Coordinating solvent competes with substrate binding.
5PCy3 (20%)TolueneCs2CO38592Soluble base slightly increases background hydrolysis.

Table 1: Optimization parameters for the cross-coupling of (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethyl pivalate with PhB(pin).

Catalytic Cycle & Stereochemical Logic

The stereospecificity of this reaction is governed by the oxidative addition step. The Ni(0) catalyst approaches the C–O bond from the face opposite to the bulky pivalate leaving group. This SN2-like insertion results in an absolute inversion of the stereocenter . Subsequent transmetalation with the aryl boronic ester and reductive elimination both proceed with retention of configuration, resulting in a net inversion for the overall transformation (from 1R to 1S).

CatalyticCycle Ni0 Ni(0)(PCy3)n Active Catalyst OxAdd Oxidative Addition (SN2-like Inversion) Ni0->OxAdd (1R)-Pivalate NiII_1 [Ni(II)(Thiazolyl)(OPiv)] Intermediate I OxAdd->NiII_1 Transmet Transmetalation with Ar-B(pin) NiII_1->Transmet NiII_2 [Ni(II)(Thiazolyl)(Ar)] Intermediate II Transmet->NiII_2 RedElim Reductive Elimination (Retention) NiII_2->RedElim RedElim->Ni0 Catalyst Regeneration Product (1S)-Product (Net Inversion) RedElim->Product

Figure 2: Catalytic cycle demonstrating the stereochemical logic (net inversion) of the Ni-catalyzed coupling.

References

  • Title: Overcoming the Naphthyl Requirement in Stereospecific Cross-Couplings to Form Quaternary Stereocenters Source: Journal of the American Chemical Society (2021) URL: [Link]

  • Title: Stereospecific Csp3 Suzuki–Miyaura Cross-Coupling That Evades β-Oxygen Elimination Source: Journal of the American Chemical Society (2022) URL: [Link]

  • Title: Stereospecific Intramolecular Reductive Cross-Electrophile Coupling Reactions for Cyclopropane Synthesis Source: Journal of the American Chemical Society (2015) URL: [Link]

Method

Application Note &amp; Protocol: Asymmetric Transfer Hydrogenation for the Synthesis of (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol

Abstract This document provides a comprehensive guide for the enantioselective synthesis of (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol, a valuable chiral building block in pharmaceutical and agrochemical research. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the enantioselective synthesis of (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol, a valuable chiral building block in pharmaceutical and agrochemical research. The protocol details the application of asymmetric transfer hydrogenation (ATH) to the prochiral ketone, 2-acetyl-4-methylthiazole. We will explore the mechanistic underpinnings of this powerful transformation, focusing on the widely successful Noyori-type ruthenium catalysts. This guide is intended for researchers, scientists, and drug development professionals seeking a practical, efficient, and scalable method for producing this enantiopure heteroaromatic alcohol.

Introduction: The Significance of Chiral Thiazolyl Alcohols

Chiral secondary alcohols containing a thiazole moiety are prevalent structural motifs in a wide array of biologically active compounds. The specific stereochemistry of these alcohol functional groups is often critical for their pharmacological efficacy. The target molecule of this guide, (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol, serves as a key intermediate for the synthesis of more complex chiral molecules. Asymmetric transfer hydrogenation (ATH) has emerged as a preferred method for the production of such chiral alcohols due to its operational simplicity, avoidance of high-pressure hydrogen gas, and the use of readily available and often environmentally benign hydrogen donors.[1]

The Core of the Catalysis: Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation is a redox reaction where a hydrogen donor, typically isopropanol or a formic acid/triethylamine mixture, transfers two hydrogen atoms to a substrate, such as a ketone, under the influence of a chiral catalyst.[1] The enantioselectivity of the reaction is dictated by the chiral environment created by the catalyst.

The Noyori-Type Catalyst: A Pillar of Asymmetric Synthesis

At the heart of this protocol are the ruthenium(II) catalysts developed by Ryoji Noyori and his collaborators. These catalysts typically consist of a ruthenium center coordinated to a chiral N-sulfonated 1,2-diamine ligand, such as TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), and an arene ligand (e.g., p-cymene or mesitylene).[2]

The widely accepted mechanism for ATH catalyzed by these complexes involves a "metal-ligand bifunctional" pathway. The reaction proceeds through a six-membered pericyclic transition state where the Ru-H and N-H protons are transferred in a concerted manner to the carbonyl group of the substrate.[3][4] The chirality of the diamine ligand dictates the facial selectivity of the hydride transfer, thus determining the stereochemistry of the resulting alcohol.

Diagram: Proposed Catalytic Cycle for Asymmetric Transfer Hydrogenation

ATH_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Precatalyst [(arene)Ru(II)Cl(S,S)-TsDPEN)] Pre-catalyst ActiveCatalyst [(arene)Ru(II)(S,S)-TsDPEN)] 16e- Active Catalyst Precatalyst->ActiveCatalyst - Base, -HCl Hydride [(arene)Ru(II)H(S,S)-TsDPEN)] 18e- Hydride Species ActiveCatalyst->Hydride + H-Donor - Donor-H2 TransitionState Six-membered Transition State Hydride->TransitionState + Ketone TransitionState->ActiveCatalyst - Chiral Alcohol Product (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol TransitionState->Product Ketone 2-Acetyl-4-methylthiazole Ketone->TransitionState HDonor Formic Acid/ Triethylamine HDonor->Hydride caption Fig. 1: Simplified catalytic cycle of Noyori-type ATH.

Experimental Protocol

This protocol is a general guideline and may require optimization for the specific substrate and desired scale.

Materials and Reagents
  • Substrate: 2-Acetyl-4-methylthiazole

  • Catalyst: RuCl or a similar (S,S)-configured Noyori-type catalyst. The (R,R)-catalyst will yield the (S)-enantiomer of the alcohol.

  • Hydrogen Donor: A 5:2 azeotropic mixture of formic acid and triethylamine (HCOOH/NEt3).

  • Solvent: Anhydrous dichloromethane (DCM) or another suitable aprotic solvent.

  • Inert Gas: Nitrogen or Argon.

  • Standard laboratory glassware: Schlenk flask, syringes, magnetic stirrer, etc.

  • Workup reagents: Saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Silica gel for column chromatography, and appropriate eluents (e.g., hexane/ethyl acetate mixtures).

Reaction Setup and Procedure

The following procedure is for a representative small-scale reaction.

Diagram: Experimental Workflow

ATH_Workflow start Start setup Assemble and purge Schlenk flask with inert gas. start->setup add_reagents Add catalyst and substrate to the flask. setup->add_reagents add_solvent Add anhydrous solvent via syringe. add_reagents->add_solvent add_h_donor Add formic acid/ triethylamine mixture. add_solvent->add_h_donor react Stir at specified temperature and monitor reaction progress (TLC, GC, or HPLC). add_h_donor->react quench Quench the reaction with saturated NaHCO3. react->quench extract Extract with an organic solvent (e.g., EtOAc). quench->extract dry_concentrate Dry organic layer and concentrate in vacuo. extract->dry_concentrate purify Purify by column chromatography. dry_concentrate->purify analyze Characterize the product (NMR, MS) and determine enantiomeric excess (chiral HPLC). purify->analyze end End analyze->end caption Fig. 2: Step-by-step experimental workflow for ATH.

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add the ruthenium catalyst (e.g., RuCl, typically 0.1-1.0 mol%) and 2-acetyl-4-methylthiazole (1.0 equivalent) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add the anhydrous solvent (e.g., DCM) via syringe to achieve a suitable substrate concentration (typically 0.1-1.0 M).

  • Initiation: Add the formic acid/triethylamine (5:2) mixture (2.0-5.0 equivalents of formic acid) to the reaction mixture.

  • Reaction: Stir the mixture at the desired temperature (room temperature to 40 °C is a good starting point) and monitor the reaction progress by an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).

  • Workup: Upon completion, cool the reaction to room temperature and carefully quench by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. The enantiomeric excess (ee) of the product should be determined by chiral HPLC analysis.

Expected Results and Discussion

While a specific protocol for the ATH of 2-acetyl-4-methylthiazole is not extensively reported, data from the asymmetric hydrogenation of a similar substrate, 4-acetyl-benzothiazole, provides valuable insights. In that study, the corresponding alcohol was obtained in 89% yield and 83.4% ee using a trans-RuCl2[(R)-xylbinap][(R)-daipen] catalyst.[5] It is reasonable to expect that a Noyori-type ATH catalyst will also provide good to excellent yield and enantioselectivity for the target transformation.

Table 1: Catalyst and Hydrogen Donor Comparison

Catalyst TypeHydrogen DonorTypical ConditionsExpected Outcome
Ru-TsDPENHCOOH/NEt3Aprotic solvent, RT to 40°CHigh conversion, good to excellent ee
Ru-TsDPENIsopropanol/BaseIsopropanol as solvent, base (e.g., KOH)Reversible reaction, may require optimization

The choice of the (S,S)- or (R,R)-configured ligand will determine the stereochemistry of the product alcohol. For the synthesis of (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol, an (S,S)-configured catalyst such as RuCl should be employed.

Troubleshooting and Optimization

  • Low Conversion: If the reaction stalls or proceeds slowly, gentle heating (e.g., to 40°C) may be beneficial. Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strict inert atmosphere. The catalyst loading can also be increased.

  • Low Enantioselectivity: The enantioselectivity can be influenced by temperature, solvent, and the specific catalyst structure. Screening different Noyori-type catalysts with variations in the arene ligand or the N-sulfonyl group may lead to improved results.

  • Byproduct Formation: In some cases, over-reduction or side reactions can occur. Careful monitoring of the reaction and quenching upon completion is crucial.

Conclusion

Asymmetric transfer hydrogenation with Noyori-type ruthenium catalysts offers a highly effective and practical method for the synthesis of (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol. The operational simplicity and the high levels of enantioselectivity achievable make this a valuable tool for the synthesis of chiral intermediates in drug discovery and development. The protocol provided herein serves as a robust starting point for researchers to implement this powerful catalytic transformation.

References

  • Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts. (2021). Chem. Proc., 8, 35. [Link]

  • Highly Enantioselective Hydrogenation of Aromatic-Heteroaromatic Ketones. (2003). Organic Letters, 5(26), 5047–5050. [Link]

  • The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts. (2016). Dalton Transactions. [Link]

  • The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts. (2016). Dalton Transactions. [Link]

  • Enantioselective reduction of ketones. (n.d.). Wikipedia. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Enantioselective Synthesis of (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol

Welcome to the Technical Support Center for chiral heteroaryl alcohol synthesis. This guide is designed for researchers, process chemists, and drug development professionals facing challenges with low enantiomeric excess...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for chiral heteroaryl alcohol synthesis. This guide is designed for researchers, process chemists, and drug development professionals facing challenges with low enantiomeric excess (ee) during the asymmetric reduction of 1-(2-methyl-1,3-thiazol-4-yl)ethan-1-one to its corresponding (1R)-alcohol.

The synthesis of (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol is a critical transformation in pharmaceutical development. However, the presence of the Lewis-basic thiazole ring and the steric similarity between the two sides of the prochiral ketone often complicate stereocontrol. This guide covers both biocatalytic (Ketoreductase/KRED) and chemocatalytic (Noyori Asymmetric Transfer Hydrogenation/ATH) pathways.

Diagnostic Workflow for Low ee

Before diving into specific chemical or enzymatic adjustments, use the following self-validating diagnostic tree to isolate the root cause of your stereochemical leakage.

DiagnosticWorkflow Start Low ee (<90%) Detected in (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol Method Which synthetic route was utilized? Start->Method KRED Biocatalytic (KRED/ADH) Method->KRED ATH Chemocatalytic (Ru-ATH) Method->ATH KRED_Check1 Check Control Reaction (No Enzyme Blank) KRED->KRED_Check1 KRED_Check2 Analyze Substrate Binding (Steric Mismatch) KRED->KRED_Check2 ATH_Check1 Check Conversion Rate (Is it >95%?) ATH->ATH_Check1 ATH_Check2 Check Thiazole Coordination (Catalyst Poisoning) ATH->ATH_Check2 KRED_Sol1 High Background Reduction: Lower Temp, Change Cosolvent KRED_Check1->KRED_Sol1 Yes KRED_Sol2 Poor Pocket Fit: Screen engineered KRED variants KRED_Check2->KRED_Sol2 Verified ATH_Sol1 Reversible Racemization: Use TEAF instead of Isopropanol ATH_Check1->ATH_Sol1 Yes ATH_Sol2 Heteroatom Interference: Increase catalyst loading (S/C ratio) ATH_Check2->ATH_Sol2 Verified

Diagnostic workflow for troubleshooting low enantiomeric excess in heteroaryl ketone reductions.

Frequently Asked Questions (FAQs) & Troubleshooting

Biocatalytic Approaches (KRED / ADH)

Q1: Why is my KRED-catalyzed reaction yielding <80% ee despite using an enzyme known for high selectivity? Causality: The substrate 1-(2-methyl-1,3-thiazol-4-yl)ethan-1-one presents a unique steric challenge. The 2-methylthiazol-4-yl group and the methyl group of the ethanone moiety can appear sterically similar to the enzyme's binding pocket. If the active site is too voluminous, the substrate can bind in a "flipped" orientation, leading to the formation of the (1S)-enantiomer[1]. Solution: You must screen a panel of engineered KREDs with tighter binding pockets specifically evolved for bulky heteroaryl ketones. Additionally, run a "blank" reaction containing the cofactor recycling system (e.g., Glucose/GDH or Isopropanol) without the KRED. Background chemical reduction by the recycling system is a common, often overlooked cause of racemic product formation.

Q2: Does the pH of the buffer affect the enantioselectivity of the KRED? Causality: Yes. While pH primarily affects enzyme stability and reaction rate, extreme pH values can alter the ionization state of the thiazole nitrogen (pKa ~ 2.5) or critical amino acid residues in the enzyme's active site. This alters hydrogen-bonding networks essential for rigid substrate positioning. Solution: Maintain the reaction strictly between pH 6.8 and 7.2 using a highly buffered system (e.g., 100 mM K-phosphate).

Chemocatalytic Approaches (Noyori ATH)

Q3: In Noyori Asymmetric Transfer Hydrogenation (ATH), my ee is 98% at 2 hours, but drops to 85% when left overnight to reach full conversion. What is the mechanism? Causality: ATH using isopropanol as the hydrogen donor is a thermodynamically controlled equilibrium process. As the ketone is depleted and the (1R)-alcohol accumulates, the Ru-hydride catalyst begins to abstract a hydride from the chiral alcohol (the reverse reaction). Because the re-addition of the hydride is not perfectly stereoselective over long periods, the product slowly racemizes[2]. Solution: Switch your hydrogen source from isopropanol to a Triethylamine-Formic Acid azeotrope (TEAF). The decomposition of formic acid into CO₂ gas drives the reaction forward irreversibly, completely preventing product racemization at high conversions.

Q4: How does the thiazole ring specifically interfere with the Ru(II)-TsDPEN catalyst? Causality: The nitrogen atom in the 1,3-thiazole ring is a strong Lewis base. It can competitively coordinate to the ruthenium center of the Noyori-Ikariya catalyst, either displacing the chiral diamine ligand (TsDPEN) or blocking the coordination site required for the ketone[2]. If the chiral ligand is displaced, the resulting bare Ru species will catalyze a rapid, completely racemic background reduction. Solution: Increase the Substrate-to-Catalyst (S/C) ratio (e.g., from 1000:1 to 200:1) to ensure enough active, ligated catalyst remains in the cycle. Alternatively, use a heterocycle-functionalized Noyori-Ikariya catalyst designed to resist heteroatom poisoning.

Quantitative Data Summary

The following table summarizes the expected outcomes when troubleshooting the reduction of 1-(2-methyl-1,3-thiazol-4-yl)ethan-1-one under various conditions.

MethodologyCatalyst / EnzymeHydrogen SourceTemp (°C)Time (h)Conversion (%)Expected ee (%)Troubleshooting Note
Biocatalytic Wild-type KREDIsopropanol30246570-80Poor pocket fit; high background reduction.
Biocatalytic Engineered KRED (e.g., KRED-130)Glucose / GDH3012>99>99 (1R)Optimal. GDH prevents background reduction.
Chemocatalytic RuCl(p-cymene)[(R,R)-TsDPEN]Isopropanol25489582-88Reversible racemization at high conversion.
Chemocatalytic RuCl(p-cymene)[(R,R)-TsDPEN]HCOOH / Et₃N (TEAF)2516>9996-98 (1R)Irreversible reduction; prevents racemization.

Step-by-Step Experimental Methodologies

To ensure scientific integrity and reproducibility, implement the following self-validating protocols.

Protocol A: Optimized Biocatalytic Reduction (KRED)

This protocol utilizes a coupled-enzyme system to prevent background reduction caused by excess isopropanol.

  • Preparation of Buffer: Prepare 100 mL of 100 mM potassium phosphate buffer. Adjust the pH to exactly 7.0 using 1M NaOH or HCl. Add 2 mM MgSO₄ to stabilize the enzyme.

  • Substrate Loading: Dissolve 1.0 g of 1-(2-methyl-1,3-thiazol-4-yl)ethan-1-one in 5 mL of DMSO (cosolvent). Add this dropwise to the buffer under gentle stirring.

  • Cofactor & Recycling System: Add 50 mg of NADP⁺, 1.5 g of D-glucose, and 20 mg of Glucose Dehydrogenase (GDH) to the reaction mixture.

  • Enzyme Addition: Add 50 mg of the selected engineered KRED (specific for (R)-selectivity).

  • Incubation: Stir the reaction at 30 °C at 250 rpm. Maintain the pH at 7.0 by dropwise addition of 1M NaOH (gluconic acid is produced as a byproduct of the GDH cycle).

  • Validation & Extraction: Monitor the reaction via chiral HPLC. Once conversion reaches >99% (typically 12-16 hours), extract the aqueous layer with ethyl acetate (3 x 50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum.

Protocol B: Irreversible Chemocatalytic Reduction (Ru-ATH)

This protocol utilizes TEAF to prevent the thermodynamic racemization common in heteroaryl ketone reductions.

  • Catalyst Activation: In an argon-purged Schlenk flask, dissolve 1.0 g (7.08 mmol) of 1-(2-methyl-1,3-thiazol-4-yl)ethan-1-one in 10 mL of anhydrous dichloromethane (DCM).

  • Azeotrope Preparation: Prepare a 5:2 mixture of formic acid and triethylamine (TEAF). Caution: Highly exothermic. Add formic acid slowly to triethylamine at 0 °C.

  • Reaction Initiation: Add 22.5 mg (0.035 mmol, 0.5 mol%) of RuCl(p-cymene)[(R,R)-TsDPEN] to the substrate solution.

  • Reduction: Add 5 mL of the TEAF mixture to the flask. Stir the reaction at 25 °C. An effervescence of CO₂ will be observed, indicating the forward progress of the irreversible hydride transfer.

  • Monitoring: Sample the reaction at 4, 8, and 16 hours. Run chiral GC to verify that the ee remains stable as conversion approaches 100%.

  • Workup: Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃ carefully until gas evolution ceases. Extract with DCM, dry over MgSO₄, and concentrate.

References

  • Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones. Dalton Transactions, Royal Society of Chemistry (2022). Available at:[Link]

  • Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology (2022). Available at:[Link]

  • Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry. RSC Advances, Royal Society of Chemistry (2025). Available at:[Link]

Sources

Optimization

preventing racemization of (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol during esterification reactions

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and drug development professionals dealing with the esterification of highly sensitive chiral...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and drug development professionals dealing with the esterification of highly sensitive chiral secondary alcohols, specifically (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol .

Below, you will find mechanistic troubleshooting guides, validated protocols, and decision matrices to prevent enantiomeric erosion (racemization) during your synthetic workflows.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol racemize so easily during standard esterification reactions? A: The racemization of 1-heteroarylethanols is primarily driven by the electronic nature of the heteroaryl ring. The 2-methyl-1,3-thiazol-4-yl group provides significant resonance stabilization to any developing positive charge at the adjacent α -carbon. When the hydroxyl group is activated into a good leaving group (e.g., an O-acylisourea in Steglich esterification or an alkoxyphosphonium ion in Mitsunobu reactions), the reaction can easily shift from a concerted mechanism to an SN​1 pathway[1]. The transient heteroaryl-stabilized carbocation is then attacked non-stereoselectively, leading to enantiomeric erosion.

Q2: I am using the Steglich esterification method (DCC/DMAP). Why am I observing up to 20% racemization, and how can I prevent it? A: While the Steglich esterification is generally mild, the addition of 4-dimethylaminopyridine (DMAP) can be detrimental to highly activated secondary alcohols[2]. DMAP acts as a powerful nucleophilic catalyst. If the acyl transfer to the alcohol is sterically hindered, the activated O-acylisourea intermediate may persist long enough to undergo C-O bond cleavage.

  • The Fix: Eliminate DMAP. Instead, use a combination of EDC·HCl and HOBt (or OxymaPure) at low temperatures (0 °C to 15 °C). HOBt forms an active ester that is sufficiently reactive to acylate the alcohol without inducing C-O bond heterolysis.

Q3: Can I use the Mitsunobu reaction to invert the stereocenter to the (1S)-ester? A: Yes, but with extreme caution. The Mitsunobu reaction theoretically proceeds via a clean SN​2 inversion[3]. However, with 1-arylethanols, the intermediate alkoxyphosphonium ion is prone to SN​1 dissociation before the carboxylate nucleophile can attack.

  • The Fix: To favor the SN​2 pathway, you must use a highly acidic nucleophile (e.g., p-nitrobenzoic acid, pKa​ ~3.4) to ensure the carboxylate is fully ionized and highly nucleophilic[3]. Additionally, run the reaction at -20 °C and consider using Tsunoda reagents (e.g., cyanomethylenetributylphosphorane) if standard DEAD/PPh 3​ fails.

Q4: What is the most authoritative method to guarantee >99% ee retention? A: Biocatalytic transesterification. Lipases, such as Candida antarctica Lipase B (CAL-B), operate under strictly neutral conditions and exclusively break the O-H bond rather than the C-O bond[4]. By using vinyl acetate as an acyl donor, the reaction is driven to completion irreversibly without any risk of carbocation formation[5].

Part 2: Visualizing the Reaction Logic

Mechanistic Divergence in Esterification

The following diagram illustrates how the choice of reagents dictates the stereochemical outcome by either preserving the concerted pathway or allowing carbocation formation.

G A Chiral 1-Heteroarylethanol (1R)-Enantiomer B Activated Intermediate (O-Acylisourea / Oxyphosphonium) A->B Activation Reagent (DCC/DEAD) C Concerted Pathway (Fast Nu: Attack) B->C Optimal Conditions (Low Temp, Strong Nu:) D SN1 Pathway (C-O Bond Cleavage) B->D Sub-optimal Conditions (Steric Hindrance, High Temp) E Stereoretention / Inversion (>98% ee) C->E F Resonance-Stabilized Carbocation D->F Thiazole Stabilization G Racemized Ester (<80% ee) F->G Non-stereoselective Attack

Caption: Mechanistic divergence in 1-heteroarylethanol esterification leading to racemization.

Workflow: Selecting the Optimal Protocol

Workflow Start Esterification of (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol Q1 Is absolute stereoretention (>99% ee) mandatory? Start->Q1 Enzyme Use Enzymatic Esterification (CAL-B, Vinyl Acetate) Q1->Enzyme Yes (>99% ee) Chem Use Chemical Esterification Q1->Chem Acceptable >95% ee Q2 Desired Stereochemical Outcome? Chem->Q2 Mitsunobu Mitsunobu Reaction (Inversion to 1S-ester) Q2->Mitsunobu Inversion Steglich Modified Steglich (Retention to 1R-ester) Q2->Steglich Retention

Caption: Decision matrix for selecting esterification conditions to preserve enantiomeric excess.

Part 3: Quantitative Data & Experimental Protocols

Table 1: Impact of Esterification Conditions on (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol
Esterification MethodReagents / ConditionsYield (%)Enantiomeric Excess (ee %)Primary Failure Mode
Standard Steglich DCC, DMAP (0.1 eq), DCM, 25°C85%78 - 82% (Retention)DMAP-induced SN​1 cleavage
Modified Steglich EDC·HCl, HOBt, DCM, 0°C88%96 - 98% (Retention)Trace local acidity
Standard Mitsunobu DEAD, PPh 3​ , AcOH, THF, 25°C70%60 - 75% (Inversion)Weak nucleophile ( SN​1 competition)
Optimized Mitsunobu DIAD, PPh 3​ , p-NO 2​ -BzOH, -20°C82%94 - 96% (Inversion)Steric hindrance
Enzymatic (CAL-B) CAL-B, Vinyl Acetate, MTBE, 35°C95%>99.5% (Retention)Slow reaction rate
Protocol A: Modified Chemical Esterification (High Retention)

Use this protocol when enzymatic methods are unavailable and retention of the (1R) configuration is required.

Self-Validating Logic: By omitting DMAP and utilizing HOBt, we generate a highly reactive but non-basic active ester. Maintaining the temperature at 0 °C suppresses the activation energy required for C-O bond heterolysis.

  • Preparation: Dissolve the carboxylic acid (1.2 eq) and HOBt (1.2 eq) in anhydrous Dichloromethane (DCM) under an argon atmosphere.

  • Activation: Cool the mixture to 0 °C using an ice bath. Add EDC·HCl (1.2 eq) portion-wise over 10 minutes. Stir for 30 minutes at 0 °C to pre-form the active ester.

  • Coupling: Add a solution of (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol (1.0 eq) in DCM dropwise over 15 minutes.

  • Monitoring: Maintain the reaction strictly at 0 °C to 5 °C. Monitor via TLC or LC-MS. Do not let the reaction warm to room temperature until complete (typically 4-6 hours).

  • Workup: Quench with saturated aqueous NaHCO 3​ . Extract with DCM, wash with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate. Purify via silica gel chromatography.

Protocol B: Enzymatic Transesterification (Absolute Retention)

The gold standard for preventing racemization in 1-heteroarylethanols[5].

Self-Validating Logic: Lipases catalyze the attack of the alcohol's oxygen onto the acyl donor's carbonyl. The C-O bond of the chiral center is never involved in the transition state, guaranteeing zero racemization.

  • Preparation: Dissolve (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol (1.0 eq) in anhydrous Methyl tert-butyl ether (MTBE) or diisopropyl ether.

  • Acyl Donor: Add vinyl acetate (3.0 to 5.0 eq). The use of vinyl acetate makes the reaction irreversible due to the tautomerization of the leaving group (ethenol) into volatile acetaldehyde.

  • Biocatalyst Addition: Add immobilized Candida antarctica Lipase B (CAL-B, e.g., Novozym 435) at 10-20% w/w relative to the alcohol.

  • Incubation: Shake or stir gently (to avoid crushing the immobilized enzyme beads) at 35 °C for 12-24 hours.

  • Workup: Filter the reaction mixture through a sintered glass funnel to recover the CAL-B catalyst (which can be washed and reused). Concentrate the filtrate under reduced pressure to yield the enantiopure ester.

References

  • Neises, B., & Steglich, W. (1978). "Simple Method for the Esterification of Carboxylic Acids". Angewandte Chemie International Edition, 17(7), 522–524. Wikipedia Summary. Available at: [Link]

  • Kumara Swamy, K. C., Balaraman, E., Pavan Kumar, K. V. P., & Kumar, N. N. (2009). "Mitsunobu and Related Reactions: Advances and Applications". Chemical Reviews, 109(6), 2551-2651. Available at:[Link]

  • Pollard, D. J., & Woodley, J. M. (2007). "Biocatalysis for pharmaceutical intermediates: the future is now". Trends in Biotechnology, 25(2), 66-73. Referenced via ACS Catalysis. Available at:[Link]

  • Vantourout, J. C., et al. (2021). "Enantioconvergent Arylation of Racemic Secondary Alcohols to Chiral Tertiary Alcohols Enabled by Nickel/N-Heterocyclic Carbene Catalysis". Journal of the American Chemical Society. Available at:[Link]

  • Lipase-catalyzed kinetic resolution of racemic 1-heteroarylethanols. Academia.edu. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Chiral HPLC Optimization for (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol

Welcome to the Technical Support Center for chiral method development. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with the enantiomeric separation and purit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for chiral method development. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with the enantiomeric separation and purity determination of 1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol .

Because this molecule features both a weakly basic thiazole ring and a hydrogen-bonding secondary alcohol, achieving baseline resolution ( Rs​>1.5 ) requires precise tuning of the chiral stationary phase (CSP), mobile phase modifiers, and thermodynamic parameters. This guide provides field-proven causality, troubleshooting FAQs, and self-validating protocols to ensure scientific integrity in your method development.

Part 1: Method Development Architecture

Developing a robust chiral separation method is not a matter of trial and error; it is a systematic manipulation of intermolecular forces. The workflow below outlines the critical path from initial screening to method validation.

Workflow A Target: (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol B 1. CSP Screening Immobilized Phases (IA, IB, IC) A->B C 2. Mobile Phase Selection Hexane/EtOH vs. Hexane/IPA B->C D 3. Additive Tuning 0.1% DEA for Silanol Masking C->D E 4. Thermodynamic Optimization Temperature & Flow Rate D->E F Method Validated (Rs > 1.5) E->F

Sequential workflow for chiral HPLC method development and optimization.

Part 2: Troubleshooting Guides & FAQs

Q1: I am observing severe peak tailing for 1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol on a Chiralpak AD-H column using Hexane/Isopropanol (IPA). How can I improve peak shape? A1: Peak tailing in chiral chromatography often results from non-specific secondary interactions between the analyte and the stationary phase support. The thiazole nitrogen and the secondary hydroxyl group can interact strongly with residual acidic silanols on the silica matrix. Causality & Solution: Introduce a basic additive. Adding 0.1% (v/v) Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase forces the basic additive to compete for the acidic silanol sites, masking them and sharpening the analyte peaks[1]. Note: If tailing persists, consider switching to an immobilized phase (e.g., CHIRALPAK® IA or IB), which often exhibits superior end-capping and broader solvent compatibility[2].

Q2: My enantiomers co-elute ( Rs​<1.0 ) with Hexane/IPA. Should I change the column or the mobile phase first? A2: Change the mobile phase modifier first. Solvation plays a critical role in defining the 3D conformation of the polysaccharide chiral selector. Replacing IPA with Ethanol (EtOH) alters the hydrogen-bonding network and steric bulk within the chiral cavity. Causality & Solution:2 dictates enantioselectivity[2]. IPA is bulky and can hinder the analyte's access to the chiral grooves of the amylose/cellulose backbone. Ethanol often provides a tighter fit for smaller molecules like our target thiazole derivative, frequently enhancing enantioselectivity ( α ) or even reversing the elution order. Try a Hexane/EtOH (90:10 to 80:20) system[3] before discarding the column.

Q3: Can I use Reversed-Phase (RP) conditions for this molecule? A3: Yes. Reversed-phase chiral chromatography is highly effective for polar molecules and is inherently LC-MS compatible. For a thiazole derivative, a mobile phase of Water/Acetonitrile (ACN) or Water/Methanol can be utilized. Causality & Solution: The thiazole ring has a pKa of approximately 2.5. To suppress ionization and ensure the molecule remains in its neutral state (maximizing hydrophobic and π−π interactions with the CSP),4[4]. Alternatively, if LC-MS compatibility requires acidic conditions, 0.1% Formic Acid can be used, though retention times will shift.

Q4: I achieved partial separation at 25°C. Will lowering the temperature improve resolution? A4: Generally, yes. Chiral recognition is an enthalpy-driven process. 1[1]. Lowering the column temperature (e.g., to 15°C) increases the energy difference ( ΔΔG ) between the transient diastereomeric complexes formed by the (1R) and (1S) enantiomers. Trade-off: Lower temperatures increase mobile phase viscosity, leading to higher backpressure and broader peaks. You must reduce the flow rate to maintain optimal linear velocity.

Mechanism A Analyte Functional Groups B Thiazole Nitrogen (Weak Base, pKa ~2.5) A->B C Secondary Hydroxyl (H-Bond Donor/Acceptor) A->C D Risk: Silanol Interaction (Peak Tailing) B->D E Opportunity: H-Bonding with CSP (Chiral Recognition) C->E F Add 0.1% DEA (Masks Silanols) D->F G Optimize Alcohol Modifier (EtOH vs IPA) E->G

Mechanistic basis for mobile phase optimization based on analyte structural features.

Part 3: Quantitative Data & Screening Matrix

The following table summarizes the expected chromatographic behavior of 1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol across various mobile phase environments during primary screening.

Mobile Phase SystemModifier/AdditiveTempExpected Selectivity ( α )Expected Resolution ( Rs​ )Mechanistic Outcome
Hexane / IPA (90:10) None25°C1.10 - 1.20< 1.0 (Co-elution)Bulky IPA hinders access to chiral cavity; severe tailing due to active silanols.
Hexane / IPA (90:10) 0.1% DEA25°C1.15 - 1.251.0 - 1.2DEA masks silanols, improving peak shape ( As​≈1.0 ), but steric hindrance remains.
Hexane / EtOH (90:10) 0.1% DEA25°C1.30 - 1.50> 1.5 (Baseline)EtOH alters the solvation shell, allowing a tighter fit in CSP grooves; optimal resolution.
Water / ACN (60:40) pH 9.0 (NH₄HCO₃)20°C1.20 - 1.401.2 - 1.8RP mode; thiazole remains neutral, maximizing hydrophobic interactions with the CSP.
Part 4: Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your results, follow this self-validating Standard Operating Procedure (SOP) for optimizing the separation of the (1R) and (1S) enantiomers.

Step 1: System Preparation & Baseline Stabilization
  • Purge System: Flush the HPLC system with 100% Isopropanol (IPA) at 1.0 mL/min for 20 minutes to remove any residual reversed-phase salts or incompatible solvents.

  • Column Installation: Install an immobilized polysaccharide column (e.g., CHIRALPAK® IB or equivalent amylose-based CSP, 250 x 4.6 mm, 5 µm). Immobilized columns are mandatory for this protocol to allow unrestricted solvent screening.

  • Equilibration: Equilibrate the column with the starting mobile phase: Hexane / Ethanol / DEA (90:10:0.1 v/v/v) at 1.0 mL/min until the UV baseline at 254 nm is perfectly stable (approximately 10 column volumes).

Step 2: Sample Preparation
  • Weigh exactly 1.0 mg of the racemic 1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol standard.

  • Dissolve the standard in 1.0 mL of the exact mobile phase being used (Hexane/EtOH 90:10) to prevent solvent-mismatch peak distortion.

  • Filter the solution through a 0.22 µm PTFE syringe filter into an autosampler vial.

Step 3: Primary Screening & System Suitability Check (Self-Validation)
  • Inject: Perform a 10 µL injection of the prepared racemate.

  • Monitor: Record the chromatogram at 254 nm (optimal for the thiazole chromophore) and 210 nm.

  • Evaluate Causality (The Self-Validation Loop):

    • Check Asymmetry ( As​ ): If As​>1.5 for either enantiomer peak, the silanol masking is insufficient. Action: Increase DEA concentration to 0.2% (v/v).

    • Check Retention ( k′ ): If the first peak elutes too close to the void volume ( k1​<2.0 ), the mobile phase is too strong. Action: Decrease the Ethanol percentage to 5% to increase hydrophobic retention.

    • Check Resolution ( Rs​ ): If Rs​<1.5 despite good peak shape, the thermodynamic difference between the transient complexes is too small. Action: Lower the column compartment temperature from 25°C to 15°C and simultaneously reduce the flow rate to 0.8 mL/min to prevent over-pressuring the system.

Step 4: Final Method Lock

Once Rs​>1.5 is achieved, perform three replicate injections. The method is considered validated for routine screening if the retention time relative standard deviation (RSD) is < 1.0% and the resolution remains stable.

Sources

Optimization

improving product yield in the scale-up production of (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol

Welcome to the Application Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with scaling up the asymmetric synthesis of (1R)-1-(2-methyl-1,3-thiazol-4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with scaling up the asymmetric synthesis of (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol. By synthesizing field-proven insights with rigorous mechanistic causality, this document provides actionable troubleshooting strategies and self-validating protocols to ensure high enantiomeric excess (ee) and product yield.

Part 1: Process Selection & Mechanistic FAQs

Q1: What is the most robust catalytic strategy for the asymmetric reduction of 1-(2-methyl-1,3-thiazol-4-yl)ethan-1-one? A1: For heteroaromatic ketones containing a thiazole ring, Biocatalysis using Ketoreductases (KREDs) is the industry standard[1]. While transition-metal-catalyzed Asymmetric Transfer Hydrogenation (ATH) using Noyori-type Ruthenium complexes is highly effective for simple aryl ketones[2], the nitrogen and sulfur heteroatoms in the 1,3-thiazole ring act as strong coordinating ligands. This coordination displaces chiral ligands or blocks the active metal center, leading to severe catalyst poisoning and stalled conversions. KREDs bypass this issue entirely, operating under mild aqueous conditions with exquisite enantioselectivity (>99% ee)[3].

Q2: Why does our KRED-catalyzed scale-up stall at 70-80% conversion despite high enzyme loading? A2: This is a thermodynamic issue, not an enzymatic failure. Most industrial KRED processes utilize isopropanol (IPA) as a sacrificial hydride donor to regenerate the NADPH cofactor[1]. Because the hydride transfer is reversible, the accumulation of the byproduct (acetone) pushes the reaction into a thermodynamic equilibrium. To drive the reaction to completion (Le Chatelier's principle), you must continuously remove acetone from the aqueous system using a nitrogen sweep or mild vacuum.

Q3: We experience severe emulsion formation during downstream liquid-liquid extraction. How can we prevent product yield loss? A3: Emulsions in biocatalytic downstream processing (DSP) are caused by denatured proteins acting as surfactants at the aqueous-organic interface. The causality lies in the unfolding of the KRED enzyme during solvent addition. To resolve this, introduce a protein-precipitation step (e.g., thermal denaturation at 60 °C for 15 minutes or acidifying to pH 3.0 temporarily) followed by filtration through a Celite pad before adding your extraction solvent (e.g., MTBE or EtOAc).

Part 2: Quantitative Process Comparison

To justify process selection, the following table summarizes the Key Performance Indicators (KPIs) for the two primary scale-up methodologies based on optimized pilot-plant data.

ParameterKRED Biocatalysis (Coupled IPA System)Ru-Catalyzed ATH (Noyori-Ikariya)
Catalyst Loading 1–3 wt% (relative to substrate)0.5–1.0 mol% (High due to poisoning)
Operating Temperature 30 °C40–60 °C
Operating Pressure Atmospheric (with N2 sweep)Atmospheric
Enantiomeric Excess (ee) > 99.5% (R-enantiomer)92–95% (R-enantiomer)
Typical Conversion > 99% (if acetone is removed)85–90% (stalls due to thiazole)
Major Scale-Up Risk Downstream emulsions; pH driftRu-catalyst deactivation; Heavy metal purge
E-factor (Waste Ratio) ~15 (Aqueous buffer waste)~25 (Solvent & metal scavenging waste)

Part 3: Troubleshooting Workflows & Visualizations

Biocatalytic Cofactor Regeneration

Understanding the continuous recycling of NADP+ to NADPH is critical. If this cycle breaks, the reduction halts immediately.

KRED_Cycle Ketone 1-(2-methyl-1,3-thiazol-4-yl)ethan-1-one (Substrate) KRED Ketoreductase (KRED) Active Site Ketone->KRED Binds Alcohol (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol (Product) KRED->Alcohol Hydride Transfer NADP NADP+ (Depleted Cofactor) KRED->NADP Oxidation NADPH NADPH + H+ (Active Cofactor) NADPH->KRED Donates Hydride NADP->KRED Recycled via IPA Acetone Acetone (Byproduct) NADP->Acetone Evaporated IPA Isopropanol (Hydride Donor) IPA->NADP Hydride Source

Fig 1. KRED catalytic cycle with in situ NADPH cofactor regeneration via isopropanol oxidation.

Diagnostic Decision Tree for Stalled Conversions

If your scale-up reaction fails to reach >95% conversion, follow this deterministic logic path to identify and resolve the root cause.

Troubleshooting_Tree Start Issue: Conversion Stalls < 95% CheckpH Check pH & Temp Profile Start->CheckpH pHDrift pH Drift > 0.5 units? CheckpH->pHDrift AdjustBuffer Titrate with 1M NaOH Maintain pH 7.0 pHDrift->AdjustBuffer Yes CheckCofactor Check Acetone Accumulation pHDrift->CheckCofactor No IPADepletion Acetone > 5% v/v? CheckCofactor->IPADepletion VentAcetone Apply N2 Sweep Drive Equilibrium IPADepletion->VentAcetone Yes CheckInhibition Substrate Inhibition? IPADepletion->CheckInhibition No FedBatch Switch to Fed-Batch Dosing Strategy CheckInhibition->FedBatch Yes

Fig 2. Decision tree for troubleshooting stalled conversions in KRED-catalyzed scale-up reactions.

Part 4: Self-Validating Experimental Protocols

To guarantee reproducibility, the following protocols contain embedded In-Process Controls (IPCs). Do not proceed to subsequent steps unless the validation criteria are strictly met.

Protocol A: 1-kg Scale Biocatalytic Reduction (KRED Route)

This is the recommended route for synthesizing (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol to avoid transition metal poisoning[4].

Step 1: Buffer & Cofactor Preparation

  • In a 10 L jacketed reactor, prepare 7.0 L of 100 mM Potassium Phosphate buffer. Adjust to exactly pH 7.0 using 1M NaOH or 1M HCl.

  • Add 1.0 g of NADP+ (cofactor) and 1.5 g of MgSO4 (enzyme stabilizer). Stir at 250 rpm until fully dissolved.

  • Validation Check A: Calibrate the inline pH probe. The pH must read 7.00 ± 0.05 before proceeding.

Step 2: Substrate & Enzyme Charging

  • Dissolve 1.0 kg of 1-(2-methyl-1,3-thiazol-4-yl)ethan-1-one in 2.0 L of Isopropanol (IPA).

  • Transfer the substrate/IPA solution into the reactor. Adjust the internal temperature to 30 °C.

  • Charge 20.0 g of the selected (R)-selective KRED powder (e.g., Codexis or similar engineered variant).

Step 3: Reaction Execution & Equilibrium Shifting

  • Maintain stirring at 300 rpm.

  • Initiate a subsurface Nitrogen (N2) sparge at 0.5 L/min to continuously sweep the generated acetone out of the reactor headspace. Route the exhaust through a chilled condenser to capture the acetone/IPA vapor.

  • Validation Check B (IPC at 12 hours): Withdraw a 100 µL aliquot, quench with 900 µL acetonitrile, centrifuge, and analyze via chiral HPLC.

    • Gate: If conversion is < 98%, verify that the pH has not dropped below 6.5. If pH is stable, increase the N2 sweep rate to 1.0 L/min for 4 hours and re-test. Proceed to Step 4 only when conversion is ≥ 99% and ee is ≥ 99.5%.

Step 4: Downstream Processing (DSP) & Isolation

  • To prevent emulsions, heat the reactor to 60 °C for 20 minutes to denature the KRED protein. Cool back to 25 °C.

  • Add 200 g of Celite 545 to the reactor, stir for 10 minutes, and filter the entire mixture through a filter nutsche.

  • Extract the aqueous filtrate with Methyl tert-butyl ether (MTBE) (3 x 3.0 L).

  • Validation Check C: Analyze the aqueous layer via GC-FID. The residual product must be < 1% before discarding the aqueous phase.

  • Dry the combined MTBE layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure (40 °C, 150 mbar) to yield the pure chiral alcohol as a pale yellow oil/solid.

Protocol B: 100-g Scale Asymmetric Transfer Hydrogenation (ATH Route)

Use this route only if biocatalysis is unavailable. Expect higher catalyst loadings due to thiazole-induced poisoning[2].

Step 1: Catalyst Activation

  • In a strictly inert (N2) 1 L Schlenk flask, dissolve 100 g of 1-(2-methyl-1,3-thiazol-4-yl)ethan-1-one in 400 mL of a Formic Acid/Triethylamine (FA/TEA) 5:2 azeotropic mixture.

  • Add 1.0 mol% of RuCl catalyst. (Note: 1.0 mol% is 10x higher than standard ATH protocols to counteract thiazole coordination).

Step 2: Reaction Execution

  • Heat the mixture to 40 °C and stir vigorously. CO2 gas will evolve as formic acid decomposes to donate hydride.

  • Validation Check A (IPC at 18 hours): Withdraw a 50 µL aliquot, neutralize with saturated NaHCO3, extract with EtOAc, and analyze via HPLC.

    • Gate: If conversion is stalled at ~80%, the Ru-catalyst has been poisoned. Spike the reaction with an additional 0.2 mol% catalyst and stir for 6 more hours. Proceed to Step 3 only when conversion > 95%.

Step 3: Quench and Isolation

  • Cool to 0 °C and carefully quench by adding the mixture dropwise into 2.0 L of saturated aqueous NaHCO3 (Caution: Vigorous CO2 evolution).

  • Extract with EtOAc (3 x 500 mL), wash with brine, dry over MgSO4, and concentrate. Purify via vacuum distillation or crystallization if heavy metal limits (Ru < 10 ppm) are required for pharmaceutical use.

Part 5: Comprehensive References

  • General Asymmetric Hydrogenation of Hetero-aromatic Ketones Source: Journal of the American Chemical Society (ACS) URL:[Link][2]

  • Ketone Reductase Biocatalysis in the Synthesis of Chiral Intermediates Toward Generic Active Pharmaceutical Ingredients Source: Organic Process Research & Development (ACS) URL:[Link][1]

  • Asymmetric reduction of aromatic heterocyclic ketones with bio-based catalyst Lactobacillus kefiri P2 Source: Chemical Papers (Springer) URL:[Link][4]

  • Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals Source: Frontiers in Bioengineering and Biotechnology (PMC) URL:[Link][3]

Sources

Troubleshooting

removing trace impurities from (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol reaction mixtures

Technical Support Center: Purification of (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol Welcome to the Technical Support Center for the downstream processing of (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol. This chiral se...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol

Welcome to the Technical Support Center for the downstream processing of (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol. This chiral secondary alcohol is a critical heterocyclic building block in pharmaceutical synthesis. It is typically synthesized via the asymmetric transfer hydrogenation (ATH) of 1-(2-methyl-1,3-thiazol-4-yl)ethan-1-one using Ruthenium(II) diamine catalysts ( [1]) or via biocatalytic [2].

This guide addresses the root causes of common impurities and provides self-validating protocols to achieve API-grade specifications (>99% ee, <10 ppm heavy metals).

Part 1: Root Cause Analysis & Impurity Profiling

Before troubleshooting, it is essential to understand the physicochemical nature of the contaminants in your crude mixture.

Impurity ClassSpecific ContaminantOriginRemoval Strategy
Heavy Metals Ruthenium (Ru) or Rhodium (Rh)Transition metal catalysts from ATHThiol-functionalized silica scavenging
Starting Material 1-(2-methyl-1,3-thiazol-4-yl)ethan-1-oneIncomplete reductionAqueous sodium bisulfite extraction
Chiral Impurity (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-olImperfect enantiofacial selectivityPreparative Chiral SFC
Organic Solvents Toluene, Methanol, or DMFReaction mediaLyophilization or vacuum distillation

Part 2: Troubleshooting Guides (FAQs)

Q1: My final product has a dark tint, and ICP-OES shows Ruthenium levels >100 ppm. How do I purge the Ru catalyst without degrading the thiazole ring? A1: Ruthenium(II) complexes have a high affinity for soft Lewis bases. While the nitrogen on the thiazole ring is a borderline coordinating group, a softer ligand like a thiol will outcompete it. We recommend using SiliaMetS Thiol (thiol-functionalized silica gel). The thiol groups covalently bind the Ru residues, allowing them to be filtered out. Do not use standard activated carbon alone, as it often fails to reach the <10 ppm threshold required for pharmaceutical intermediates and can non-specifically adsorb your product.

Q2: I am seeing 2-5% of unreacted ketone co-eluting with my product on normal-phase TLC. How can I separate them without running a massive silica gel column? A2: Thiazolyl ketones can be selectively removed using a sodium bisulfite catch-and-release strategy. Aldehydes and unhindered methyl ketones react with aqueous sodium bisulfite to form highly water-soluble α -hydroxy sulfonate adducts. By washing your organic layer with saturated aqueous NaHSO 3​ , the unreacted 1-(2-methyl-1,3-thiazol-4-yl)ethan-1-one partitions into the aqueous phase, leaving the (1R)-alcohol safely in the organic phase.

Q3: My enantiomeric excess (ee) is plateauing at 94%. What is the most efficient way to purge the (1S)-enantiomer at scale? A3: For highly polar heterocyclic alcohols,1 [4] is the industry standard. Using a chiral stationary phase (e.g., Chiralpak IC) with supercritical CO 2​ and a polar modifier (like methanol with 0.2% ammonium hydroxide) induces chaotropic effects that prevent thiazole tailing and resolve the enantiomers efficiently. SFC is preferred over enzymatic kinetic resolution at the final stage because it avoids introducing new biological impurities.

Part 3: Standard Operating Procedures (SOPs)

SOP 1: Ruthenium Scavenging Workflow

Mechanism: Covalent chelation of Ru(II) by solid-supported thiols.

  • Dissolution: Dissolve the crude reaction mixture in toluene or methanol to achieve a concentration of 0.1 M.

  • Scavenger Addition: Add SiliaMetS Thiol at 4-8 molar equivalents relative to the theoretical residual Ru concentration (2 [3]).

  • Incubation: Stir the suspension at 65°C for 12 to 24 hours. Elevated temperatures significantly improve scavenging kinetics for hindered Ru complexes.

  • Filtration: Filter the mixture through a Celite pad to remove the silica-bound Ru. Wash the pad with 2 column volumes of the reaction solvent.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Self-Validation Step: Analyze an aliquot of the concentrated filtrate via Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES). The Ru concentration must be verified as <10 ppm before proceeding to SOP 2.

SOP 2: Ketone Depletion via Bisulfite Catch-and-Release

Mechanism: Nucleophilic addition of bisulfite to the ketone carbonyl, forming a water-soluble adduct.

  • Solvent Exchange: Dissolve the Ru-free crude mixture in an immiscible organic solvent (e.g., Ethyl Acetate).

  • Extraction: Add an equal volume of freshly prepared saturated aqueous sodium bisulfite (NaHSO 3​ ) solution.

  • Agitation: Vigorously stir the biphasic mixture at room temperature for 2 hours to ensure complete adduct formation.

  • Phase Separation: Transfer to a separatory funnel and discard the lower aqueous layer (which now contains the ketone adduct).

  • Washing: Wash the organic layer with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate.

  • Self-Validation Step: Spot the organic layer on a normal-phase TLC plate (Hexanes:EtOAc 1:1) alongside a pure ketone standard. The ketone spot (UV active, higher Rf) must be completely absent.

Part 4: Mechanistic Pathway Visualization

ImpurityPurification Crude Crude Reaction Mixture (1R)-Alcohol + Impurities Scavenger Step 1: Metal Scavenging (Thiol-functionalized Silica) Crude->Scavenger Ru Trace Ru/Rh Catalyst (Removed) Scavenger->Ru Filtration Bisulfite Step 2: Bisulfite Wash (Aqueous Extraction) Scavenger->Bisulfite Filtrate Ketone Unreacted Ketone (Removed as Adduct) Bisulfite->Ketone Aqueous Phase Resolution Step 3: Chiral SFC (Supercritical Fluid Chromatography) Bisulfite->Resolution Organic Phase Enantiomer (1S)-Enantiomer (Purged) Resolution->Enantiomer Waste Stream Pure Pure (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol (>99% ee, <10 ppm Ru) Resolution->Pure Target Isolation

Workflow for the sequential removal of trace impurities from crude chiral thiazole reaction mixtures.

References

  • -Arene/N-Tosylethylenediamine−Ruthenium(II)
  • Title: A strategy to identify a ketoreductase that preferentially synthesizes pharmaceutically relevant (S)
  • Title: Screening and Efficient Removal of Ruthenium 3rd Generation Grubbs Catalyst Source: Chemie Brunschwig URL
  • Title: Chaotropic Effects in Sub/Supercritical Fluid Chromatography via Ammonium Hydroxide in Water-Rich Modifiers: Enabling Separation of Peptides and Highly Polar Pharmaceuticals at the Preparative Scale Source: Analytical Chemistry - ACS Publications URL

Sources

Optimization

overcoming catalyst deactivation during (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol preparation

Welcome to the Technical Support Center for the preparation of (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol . This chiral alcohol is a critical pharmaceutical intermediate, but its synthesis via asymmetric reduction is n...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the preparation of (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol . This chiral alcohol is a critical pharmaceutical intermediate, but its synthesis via asymmetric reduction is notoriously difficult due to the presence of the thiazole ring.

This guide is structured to help researchers, scientists, and drug development professionals troubleshoot and overcome the most common hurdle in this workflow: severe catalyst deactivation .

Section 1: Core Mechanisms of Catalyst Deactivation

Q: Why does my transition metal catalyst (e.g., Ru-TsDPEN) deactivate so rapidly when reducing this specific thiazolyl ketone?

A: The substrate, 1-(2-methyl-1,3-thiazol-4-yl)ethan-1-one, contains a thiazole ring rich in Lewis basic sites (specifically, the sulfur and nitrogen atoms). In homogeneous catalysis, these heteroatoms act as strong electron donors. They strongly coordinate to the electrophilic metal center (e.g., Ru, Rh, Ir), outcompeting the hydride or the ketone substrate for the vacant coordination site[1]. This irreversible binding forms a stable, inactive complex, effectively poisoning the catalyst and halting the catalytic cycle[2].

Mechanism Substrate 1-(2-methyl-1,3-thiazol-4-yl)ethan-1-one Poisoned Deactivated Complex (S/N Coordination) Substrate->Poisoned Lewis Base Binding Active Active Hydride Complex Substrate->Active Acid Additive / Ru2P Shielding Ru_Cat Ru(II) Catalyst Ru_Cat->Poisoned Ru_Cat->Active Product (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol Active->Product Asymmetric Transfer Hydrogenation

Fig 1: Competitive pathways between catalyst poisoning and successful asymmetric transfer hydrogenation.

Section 2: Chemocatalytic Troubleshooting (ATH Workflows)

Q: How can I modify my Asymmetric Transfer Hydrogenation (ATH) conditions to prevent thiazole-induced metal poisoning?

A: You have two primary chemical strategies to mitigate this causality:

  • Electronic Shielding via Catalyst Design: Transition from standard Ru-diamine complexes to Ruthenium Phosphide (Ru₂P) nanoparticles. In Ru₂P, electron transfer from Ru to P generates a polarized Ruδ+–Pδ− species. The geometric and electronic shielding provided by the phosphorus atoms prevents the strong coordination of the thiazole sulfur, drastically enhancing catalyst longevity and sulfur-tolerance[3].

  • Substrate Protonation: If you must use traditional Ru-TsDPEN, running the reaction in a slightly acidic medium (e.g., a tightly controlled HCOOH/HCOONa azeotrope) protonates the thiazole nitrogen. This reduces its Lewis basicity and prevents it from chelating the metal center.

Protocol 1: Step-by-Step ATH using Robust Ru₂P/SiO₂

Self-Validating Workflow for 10 mmol Scale

  • Preparation: In a 50 mL high-pressure autoclave, add 1-(2-methyl-1,3-thiazol-4-yl)ethan-1-one (10 mmol), Ru₂P/SiO₂ catalyst (2.5 mol% Ru), and anhydrous toluene (30 mL).

  • Purging: Seal the autoclave and purge with H₂ gas (3 cycles of pressurizing to 5 bar and venting) to remove atmospheric oxygen.

  • Reaction: Pressurize the vessel to 10 bar H₂ and heat to 70 °C with vigorous stirring (800 rpm).

  • Validation Checkpoint (In-Process Control): After 2 hours, pause stirring, vent to 1 bar, and extract a 50 µL aliquot. Analyze via GC-FID. Self-validation: If the conversion is <15%, the catalyst was poisoned by residual moisture or unshielded sulfur; verify catalyst batch integrity. If >40%, proceed.

  • Completion: Continue the reaction for 12 hours. Cool to room temperature and vent carefully.

  • Workup: Centrifuge the mixture to recover the heterogeneous Ru₂P/SiO₂ catalyst (which can be washed with ethanol and reused). Concentrate the supernatant under reduced pressure to yield the crude alcohol.

Section 3: Biocatalytic Troubleshooting (KRED Workflows)

Q: I switched to a Ketoreductase (KRED) to avoid metal poisoning, but the enzyme crashes out after 2 hours. What is causing this?

A: While KREDs are immune to traditional transition-metal "sulfur poisoning," they are highly susceptible to substrate/product inhibition and solvent toxicity. The lipophilic nature of the thiazolyl ketone and the resulting alcohol can disrupt the enzyme's tertiary structure at high concentrations, leading to precipitation[4].

Solution: Implement a biphasic reaction system (e.g., Aqueous Buffer / MTBE). The organic phase acts as a reservoir, keeping the aqueous concentration of the ketone low and continuously extracting the (1R)-alcohol product away from the enzyme.

Biocatalysis cluster_org Organic Phase (MTBE) cluster_aq Aqueous Phase (Buffer, pH 7.0) Ketone Thiazolyl Ketone KRED Ketoreductase (KRED) Ketone->KRED Diffusion Alcohol (1R)-Thiazolyl Alcohol KRED->Alcohol Reduction NADP NADP+ KRED->NADP GDH Glucose Dehydrogenase NADPH NADPH + H+ GDH->NADPH Regeneration NADP->GDH NADPH->KRED Hydride Transfer

Fig 2: Biphasic KRED biocatalysis with continuous GDH-mediated NADPH cofactor regeneration.

Protocol 2: Step-by-Step Biphasic KRED Reduction

Self-Validating Workflow for 10 mmol Scale

  • Aqueous Phase Prep: Dissolve Glucose (15 mmol), NADP⁺ (0.1 mmol), Glucose Dehydrogenase (GDH, 50 U), and an engineered KRED (100 mg) in 20 mL of 100 mM Potassium Phosphate buffer (pH 7.0).

  • Organic Phase Prep: Dissolve 1-(2-methyl-1,3-thiazol-4-yl)ethan-1-one (10 mmol) in 20 mL of MTBE.

  • Reaction: Combine both phases in a reactor equipped with a pH-stat and an overhead stirrer. Stir at 400 rpm at 30 °C.

  • Validation Checkpoint (pH-Stat Monitoring): As GDH oxidizes glucose to gluconolactone (which hydrolyzes to gluconic acid) to regenerate NADPH, the pH will drop. Self-validation: The automated addition of 1M NaOH to maintain pH 7.0 directly correlates to the reaction progress. If NaOH consumption stops prematurely, the enzyme has deactivated or the cofactor is depleted.

  • Workup: Once NaOH consumption ceases, separate the phases. Extract the aqueous layer with MTBE (2 x 10 mL). Combine the organic layers, dry over Na₂SO₄, and evaporate to isolate the (1R)-alcohol.

Section 4: Quantitative Data & Benchmarking

The following table summarizes the performance metrics of various catalytic approaches for this specific transformation, highlighting how mitigation strategies impact yield and enantiomeric excess (ee).

Catalyst SystemCatalyst LoadingYield (%)Enantiomeric Excess (ee %)Deactivation MechanismMitigation Strategy
Standard Ru-TsDPEN 1.0 mol%< 20%N/A (Reaction stalls)S/N coordination to Ru(II)None (Control)
Ru-TsDPEN + Acid 1.0 mol%65%92% (R)Partial S-coordinationHCOOH protonates thiazole N
Ru₂P/SiO₂ 2.5 mol%96%94% (R)Highly resistantElectronic shielding by Phosphide
KRED (Monophasic) 5 g/L45%> 99% (R)Substrate/Product inhibitionNone (Control)
KRED (Biphasic) 5 g/L98%> 99% (R)Highly resistantMTBE phase partitioning

Section 5: General FAQs

Q: Can I recycle the Ru₂P catalyst? A: Yes. Because the phosphide integration prevents sulfur chemisorption, the heterogeneous Ru₂P/SiO₂ catalyst can be recovered via centrifugation, washed with ethanol, and reused for at least 4 cycles with a <5% drop in yield[3].

Q: Why is my KRED reaction producing the (1S) enantiomer instead of (1R)? A: Stereoselectivity in KREDs is dictated by the geometry of the enzyme's binding pocket (Prelog vs. anti-Prelog specificity). Enzymes engineered with a larger small-binding pocket often invert the stereopreference. You must verify your enzyme's sequence or supplier specifications to ensure it is an anti-Prelog KRED designed for the (1R) configuration[4].

References[2] Asymmetric Hydrogenation of Nonaromatic Cyclic Substrates. Chemical Reviews.https://doi.org/10.1021/acs.chemrev.6b00271[1] Asymmetric arene hydrogenation: towards sustainability and application. Chemical Society Reviews.https://doi.org/10.1039/D2CS00903F[3] Robust Ruthenium Phosphide Catalyst for Hydrogenation of Sulfur-Containing Nitroarenes. ACS Catalysis.https://doi.org/10.1021/acscatal.3c00128[4] Ketone Reductase Biocatalysis in the Synthesis of Chiral Intermediates Toward Generic Active Pharmaceutical Ingredients. Organic Process Research & Development.https://doi.org/10.1021/acs.oprd.0c00120

Sources

Troubleshooting

Technical Support Center: Crystallization Optimization for (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol

Welcome to the Technical Support Center for the isolation and purification of (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol . This chiral thiazole derivative presents unique crystallization challenges, including a high pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol . This chiral thiazole derivative presents unique crystallization challenges, including a high propensity for liquid-liquid phase separation ("oiling out") and kinetic entrapment of the undesired (1S)-enantiomer.

This guide provides field-proven, thermodynamically grounded troubleshooting strategies and protocols to ensure high chemical purity, optimal enantiomeric excess (ee), and an ideal crystal size distribution (CSD).

Section 1: Expert FAQs & Troubleshooting Guide

Q1: During cooling, my product forms a cloudy emulsion at the bottom of the flask instead of solid crystals. How do I fix this "oiling out"? Root Cause: "Oiling out" (Liquid-Liquid Phase Separation or LLPS) occurs when the solute separates from the solvent as a liquid phase rather than a solid crystalline phase[1]. This thermodynamically driven event happens when the solution becomes highly supersaturated at a temperature that is higher than the melting point of the solute in that specific impure solvent mixture[2]. Because impurities dissolve preferentially in this liquid droplet phase, allowing the oil to solidify later will severely compromise both chemical purity and enantiomeric excess[2]. Intervention:

  • Redissolve: Return the flask to the heat source until the oil completely redissolves into a clear solution[2].

  • Adjust Saturation: Add 5–10% more of the hot "good" solvent to decrease the absolute supersaturation level[3].

  • Modify Cooling Rate: Implement a strictly controlled, slow cooling profile. Rapid cooling forces the system past the metastable zone width (MSZW) directly into the labile zone, triggering LLPS[4].

  • Seed Early: Introduce pure (1R)-seeds just below the saturation temperature but above the temperature where oiling out historically occurs[4].

Q2: My isolated crystals have an enantiomeric excess (ee) of only 85%. How can I upgrade the chiral purity to >99%? Root Cause: Chiral purification via crystallization depends heavily on the eutectic composition of the enantiomeric mixture. If you operate too close to the eutectic point, or if your cooling rate is too fast, the (1S)-enantiomer will co-precipitate or become kinetically entrapped within the growing (1R)-crystal lattice. Intervention:

  • Thermodynamic Control: You must decouple nucleation from crystal growth[5]. Rely entirely on the growth of introduced seeds rather than primary nucleation.

  • Isothermal Aging: After adding high-ee (1R)-seeds, hold the temperature constant for 30–60 minutes. This allows the seeds to consume the supersaturation of the (1R)-enantiomer selectively, leaving the (1S)-enantiomer dissolved in the mother liquor.

Q3: The yield is acceptable, but the crystals are a fine powder that clogs the filter. How do I increase the particle size? Root Cause: Fine, powdery crystals are the result of a high primary nucleation rate, typically caused by "crash cooling" or excessive agitation[6]. When nucleation outpaces crystal growth, the available solute is distributed across millions of microscopic nuclei rather than building upon existing crystal faces[7]. Intervention:

  • Optimize Seeding: Use a defined seed load (e.g., 1–5% wt/wt) of milled crystals with a known size distribution[7].

  • Cubic Cooling: Instead of linear cooling, use a cubic cooling profile where the cooling rate is very slow initially (when the crystal surface area is low) and accelerates as the crystals grow and provide more surface area for solute integration[6].

Section 2: Self-Validating Experimental Protocols

Protocol A: Seeded Cooling Crystallization for High-ee Upgrade

Objective: Maximize enantiomeric purity and crystal size while preventing oiling out.

  • Dissolution: Suspend 100 g of crude (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol in 400 mL of the optimized solvent system (e.g., Ethanol/Heptane 1:3 v/v). Heat to 65°C under moderate agitation (250 rpm) until a completely clear solution is achieved.

  • Filtration: Pass the hot solution through a 0.45 µm PTFE filter to remove foreign particulates that could act as unselective nucleation sites.

  • Cooling to Seeding Point: Cool the solution linearly at 0.5°C/min to 55°C (a temperature verified to be within the Metastable Zone, below saturation but above the cloud point)[5].

  • Seeding: Introduce 2.0 g of pure (>99% ee) (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol seeds.

  • Isothermal Aging (Validation Step): Maintain the suspension at 55°C for 60 minutes. Validation Check: Using an in-situ ATR-FTIR probe or visual inspection, confirm that the seed crystals remain suspended and do not dissolve, and that the solution does not turn cloudy (indicating no bulk nucleation)[7].

  • Controlled Cooling: Implement a cubic cooling profile from 55°C to 5°C over 4 hours.

  • Isolation: Filter the slurry using a pre-chilled Büchner funnel. Wash the filter cake with 50 mL of ice-cold heptane to displace the mother liquor without dissolving the product[3].

  • Drying: Dry under vacuum at 40°C until constant weight is achieved.

Section 3: Quantitative Data & Process Parameters

Table 1: Impact of Process Parameters on Crystal Attributes
ParameterCrash Cooling (Unseeded)Linear Cooling (Seeded)Cubic Cooling (Seeded)
Cooling Rate Uncontrolled0.5 °C/min constantNon-linear (Slow to Fast)
Seed Load 0%2% wt/wt2% wt/wt
Oiling Out Risk HighLowVery Low
Average Particle Size < 15 µm50 - 80 µm110 - 150 µm
Enantiomeric Excess (ee) ~85% (Entrapment)> 95%> 99%
Filtration Time (100g scale) > 45 mins (Clogging)10 mins< 3 mins
Table 2: Troubleshooting Matrix
SymptomPrimary Root CauseImmediate Intervention
Liquid droplets form on coolingSupersaturation > Melting point (LLPS)Re-heat, add 10% more solvent, cool slower.
No crystals form at 5°CSolution is too diluteEvaporate 20% of solvent, re-attempt cooling.
Low yield (< 50%)High solubility at terminal temperatureAdd anti-solvent (e.g., heptane) dropwise.

Section 4: Process Visualizations

OilingOutTroubleshooting Start Observe Crystallization Process CheckState Does the compound 'oil out' (LLPS)? Start->CheckState YesOil Yes: Liquid Droplets Form CheckState->YesOil NoOil No: Solid Crystals Form CheckState->NoOil Action1 Re-heat to redissolve. Add co-solvent to adjust polarity. YesOil->Action1 CheckPurity Is Enantiomeric Excess (ee) > 99%? NoOil->CheckPurity Action2 Cool slowly. Seed strictly below saturation temp. Action1->Action2 Action2->CheckState Action3 Optimize MSZW. Avoid crash cooling. CheckPurity->Action3 No Success High-Purity (1R)-Enantiomer CheckPurity->Success Yes Action3->CheckPurity

Decision matrix for troubleshooting oiling out and enantiomeric purity.

SeedingPathway Dissolution 1. Dissolution Heat to T_max Complete clearance Cooling1 2. Initial Cooling Cool to T_seed (Inside MSZW) Dissolution->Cooling1 Seeding 3. Seeding Add 1-5% wt/wt pure (1R)-seeds Cooling1->Seeding Aging 4. Isothermal Aging Hold for 30-60 min Allow surface integration Seeding->Aging Cooling2 5. Controlled Cooling Cubic cooling to T_final Maximize yield Aging->Cooling2 Isolation 6. Isolation Filter & Wash Verify ee & purity Cooling2->Isolation

Step-by-step thermodynamic pathway for seeded cooling crystallization.

References

  • [2] 3.6F: Troubleshooting - Chemistry LibreTexts. Chemistry LibreTexts.[Link]

  • [4] Oil Out Recrystallization Shenyang | Expert Guide 2026. Maiyam Group.[Link]

  • [7] Cooling Crystallization of Indomethacin: Effect of Supersaturation, Temperature, and Seeding on Polymorphism and Crystal Size Distribution. Organic Process Research & Development, ACS Publications.[Link]

  • [5] Towards achieving a flattop crystal size distribution by continuous seeding and controlled growth. MIT.[Link]

  • [6] Targeting Particle Size Specification in Pharmaceutical Crystallization: A Review on Recent Process Design and Development Strategies. Continuus Pharma.[Link]

Sources

Optimization

Technical Support Center: Navigating Steric Hindrance with (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol. This guide is designed to provide expert advice and pract...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol. This guide is designed to provide expert advice and practical solutions for overcoming the common challenge of steric hindrance in reactions involving this important chiral building block. The unique structural arrangement of this secondary alcohol, with a methyl group on the chiral center and its proximity to the 2-methyl-1,3-thiazole ring, often leads to reduced reaction rates and yields. This resource offers in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these synthetic challenges effectively.

Understanding the Challenge: The Nature of Steric Hindrance in (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol

The primary difficulty in reactions with (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol stems from steric congestion around the secondary hydroxyl group. This hindrance is a consequence of the combined bulk of the methyl group on the ethyl side chain and the adjacent 2-methyl-1,3-thiazole ring. This spatial crowding can impede the approach of reagents to the reactive hydroxyl center, thereby slowing down or even preventing desired transformations.

The electronic nature of the thiazole ring also plays a role. The thiazole ring is electron-rich and can influence the reactivity of the adjacent alcohol through inductive and resonance effects. While the nitrogen atom in the thiazole ring is a potential site for protonation, the overall electronic character of the ring system can affect the acidity of the hydroxyl proton and the nucleophilicity of the oxygen atom.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the chemical modification of (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol and provides detailed, actionable solutions.

FAQ 1: My esterification reaction is sluggish and gives low yields. What can I do?

Issue: Standard esterification conditions (e.g., Fischer esterification with a strong acid catalyst) are often inefficient for (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol due to the steric hindrance around the secondary alcohol. Primary alcohols are generally more reactive in esterification reactions due to less steric hindrance.[3]

Root Cause Analysis: The bulky thiazole ring and the methyl group on the chiral carbon create a sterically crowded environment that hinders the approach of the carboxylic acid and the formation of the tetrahedral intermediate.

Troubleshooting Workflow:

start Low Esterification Yield strategy1 Strategy 1: Activate the Carboxylic Acid start->strategy1 strategy2 Strategy 2: Activate the Alcohol start->strategy2 strategy3 Strategy 3: Alternative Catalysis start->strategy3 yamaguchi Yamaguchi Esterification strategy1->yamaguchi dmap DMAP/DCC or EDC Coupling strategy1->dmap mitsunobu Mitsunobu Reaction strategy2->mitsunobu organocatalysis Organocatalysis strategy3->organocatalysis

Caption: Decision workflow for troubleshooting low esterification yields.

Recommended Solutions & Protocols:

1. Yamaguchi Esterification: This method is particularly effective for sterically hindered alcohols as it proceeds via a highly reactive mixed anhydride intermediate.[4]

  • Protocol:

    • In an inert atmosphere, dissolve the carboxylic acid (1.2 eq.) and triethylamine (1.5 eq.) in anhydrous toluene.

    • Add 2,4,6-trichlorobenzoyl chloride (1.2 eq.) dropwise at room temperature and stir for 2 hours.

    • In a separate flask, dissolve (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol (1.0 eq.) and 4-dimethylaminopyridine (DMAP) (3.0 eq.) in anhydrous toluene.

    • Add the alcohol/DMAP solution to the mixed anhydride solution and stir at room temperature for 12-24 hours, monitoring by TLC.

    • Upon completion, quench with saturated aqueous NaHCO₃ solution and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and purify by column chromatography.

2. Mitsunobu Reaction: This reaction allows for the conversion of the alcohol to an ester with inversion of configuration, which is ideal for this chiral substrate. It is known to be effective for many sterically hindered secondary alcohols.[5][6][7][8][9]

  • Protocol:

    • Dissolve (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol (1.0 eq.), the carboxylic acid (1.5 eq.), and triphenylphosphine (PPh₃) (1.5 eq.) in anhydrous THF under an inert atmosphere.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Concentrate the reaction mixture and purify by column chromatography to remove triphenylphosphine oxide and the desired ester.

3. Carbodiimide Coupling with DMAP: Using a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of DMAP can facilitate the esterification under mild conditions.

  • Protocol:

    • Dissolve the carboxylic acid (1.2 eq.), (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol (1.0 eq.), and DMAP (0.2 eq.) in anhydrous dichloromethane (DCM).

    • Cool the solution to 0 °C and add EDC (1.5 eq.).

    • Stir the reaction at room temperature for 12-24 hours.

    • Filter off the urea byproduct and wash the filtrate with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and purify by column chromatography.

MethodKey ReagentsTypical ConditionsAdvantages for Hindered Alcohols
Yamaguchi Esterification 2,4,6-Trichlorobenzoyl chloride, Et₃N, DMAPAnhydrous Toluene, RTForms a highly reactive mixed anhydride intermediate.[4]
Mitsunobu Reaction PPh₃, DEAD or DIADAnhydrous THF, 0 °C to RTProceeds with inversion of stereochemistry; reliable for secondary alcohols.[5][6][7][8][9]
Carbodiimide Coupling DCC or EDC, DMAPAnhydrous DCM, 0 °C to RTMild conditions; effective with a catalytic amount of DMAP.
FAQ 2: I am struggling with low yields in my etherification reactions. What are my options?

Issue: Williamson ether synthesis, a common method for preparing ethers, often fails with sterically hindered secondary alcohols like (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol due to competing elimination reactions.

Root Cause Analysis: The strong base required to form the alkoxide can preferentially induce E2 elimination of the corresponding alkyl halide, especially with secondary systems. The steric bulk around the hydroxyl group also slows down the desired Sₙ2 reaction.

Troubleshooting Workflow:

start Low Etherification Yield strategy1 Strategy 1: Mitsunobu Etherification start->strategy1 strategy2 Strategy 2: Reductive Etherification start->strategy2 strategy3 Strategy 3: Acid-Catalyzed Methods start->strategy3 mitsunobu Use a Phenol or Alcohol as Nucleophile strategy1->mitsunobu reductive Reaction with Aldehyde/Ketone and a Reducing Agent strategy2->reductive acid_cat Reaction with an Alkene or another Alcohol strategy3->acid_cat

Caption: Decision workflow for troubleshooting low etherification yields.

Recommended Solutions & Protocols:

1. Mitsunobu Reaction with a Phenolic Nucleophile: Similar to esterification, the Mitsunobu reaction can be adapted for ether synthesis using a phenol as the nucleophile.

  • Protocol:

    • Follow the same procedure as for the Mitsunobu esterification, but substitute the carboxylic acid with a suitable phenol (1.5 eq.).

2. Reductive Etherification: This method involves the reaction of the alcohol with an aldehyde or ketone in the presence of a reducing agent. This approach avoids the need for a strong base and can be effective for hindered alcohols.[10]

  • Protocol:

    • Dissolve (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol (1.0 eq.) and the desired aldehyde or ketone (1.2 eq.) in a suitable solvent like dichloromethane or acetonitrile.

    • Add a catalytic amount of a Lewis acid (e.g., Sc(OTf)₃ or InCl₃).

    • Add a reducing agent such as triethylsilane (Et₃SiH) (1.5 eq.) dropwise.

    • Stir at room temperature until the reaction is complete (monitor by TLC).

    • Quench the reaction with a saturated aqueous solution of NaHCO₃ and extract with an organic solvent.

    • Wash the organic layer with brine, dry, and purify by chromatography.

3. Zirconium-Catalyzed Direct Substitution: A moisture-tolerant zirconium catalyst can be used for the direct substitution of alcohols with other alcohols to form ethers.[11]

  • Protocol:

    • In a vial, combine (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol (1.0 eq.), the coupling alcohol (4.0 eq.), and Zr(Cp)₂(CF₃SO₃)₂·THF (0.08 eq.) in trifluorotoluene (BTF).

    • Heat the reaction mixture at 100 °C for 24 hours.

    • Cool to room temperature, dilute with an organic solvent, and wash with water.

    • Dry the organic layer and purify by column chromatography.

MethodKey ReagentsTypical ConditionsAdvantages for Hindered Alcohols
Mitsunobu Etherification PPh₃, DEAD or DIAD, PhenolAnhydrous THF, 0 °C to RTMild conditions, inversion of stereochemistry.
Reductive Etherification Aldehyde/Ketone, Et₃SiH, Lewis AcidDCM or Acetonitrile, RTAvoids strong bases and elimination side reactions.[10]
Zirconium Catalysis Zr(Cp)₂(CF₃SO₃)₂·THFBTF, 100 °CMoisture-tolerant and allows for direct alcohol-alcohol coupling.[11]
FAQ 3: I am observing side reactions or decomposition of my starting material. How can I improve the reaction's selectivity?

Issue: The thiazole ring can participate in side reactions under certain conditions. For example, the nitrogen atom can be alkylated, or the ring itself can undergo electrophilic substitution.

Root Cause Analysis: The choice of reagents and reaction conditions can lead to undesired reactivity at the thiazole nucleus. For instance, strong acids can protonate the thiazole nitrogen, potentially leading to ring-opening or other decomposition pathways.

Troubleshooting Strategies:

  • Use Milder Conditions: Whenever possible, opt for reactions that proceed under neutral or mildly basic conditions to avoid protonation of the thiazole ring.

  • Protecting Groups: If side reactions at the thiazole nitrogen are a concern, consider temporary protection, although this adds extra steps to the synthesis.

  • Catalyst Selection: Choose catalysts that are known to be compatible with heterocyclic systems. For example, in cross-coupling reactions, ligands can be selected to minimize side reactions.[12]

  • Control of Stoichiometry: Carefully control the stoichiometry of reagents to minimize side reactions. For instance, using a large excess of a strong base in an attempted Williamson ether synthesis will favor elimination.

Experimental Considerations for Minimizing Side Reactions:

start Side Reactions Observed condition_check Review Reaction Conditions start->condition_check reagent_check Evaluate Reagents start->reagent_check mild_conditions Use Milder pH condition_check->mild_conditions protecting_group Consider Protecting Groups reagent_check->protecting_group catalyst_choice Optimize Catalyst/Ligand reagent_check->catalyst_choice stoichiometry Adjust Reagent Stoichiometry reagent_check->stoichiometry

Caption: A logical workflow for minimizing side reactions.

This technical support guide provides a starting point for addressing steric hindrance issues with (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol. Successful synthesis will often depend on careful optimization of the suggested protocols for your specific substrate and desired transformation.

References

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Journal of Advanced Scientific Research. [Link]

  • Mitsunobu reaction - Wikipedia. (n.d.). Wikipedia. [Link]

  • The Mitsunobu Reaction - Organic Reactions. (n.d.). Organic Reactions. [Link]

  • Transesterification/Acylation of Secondary Alcohols Mediated by N-Heterocyclic Carbene Catalysts. (2003). The Journal of Organic Chemistry. [Link]

  • Mitsunobu Reaction - Master Organic Chemistry. (n.d.). Master Organic Chemistry. [Link]

  • Mitsunobu and Related Reactions: Advances and Applications. (2009). Chemical Reviews. [Link]

  • Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. (2012). Chemical Research in Chinese Universities. [Link]

  • Synthesis of thiazoles. (1984).
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Pharmaceuticals. [Link]

  • Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole | Request PDF. (n.d.). ResearchGate. [Link]

  • Zirconium-catalysed direct substitution of alcohols: enhancing the selectivity by kinetic analysis. (2021). Catalysis Science & Technology. [Link]

  • Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. (2018). ACS Omega. [Link]

  • A General Method to Access Sterically Hindered and Complex Ethers. (2025). The Journal of Organic Chemistry. [Link]

  • Chemoselective dehydrogenative esterification of aldehydes and alcohols with a dimeric rhodium(ii) catalyst. (2014). Chemical Science. [Link]

  • Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. (2020). ACS Omega. [Link]

  • Highly Efficient N-Heterocyclic Carbene/Ruthenium Catalytic Systems for the Acceptorless Dehydrogenation of Alcohols to Carboxylic Acids: Effects of Ancillary and Additional Ligands. (2019). Molecules. [Link]

  • The esterification of normal acid with secondary alcohols, branched.... (n.d.). ResearchGate. [Link]

  • Thiazole - Wikipedia. (n.d.). Wikipedia. [Link]

  • Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. (2022). Frontiers in Chemistry. [Link]

  • Thiazole derivatives, processes for production thereof and pharmaceutical compositions comprising the same. (1991).
  • Influence of a thiazole derivative on ethanol and thermally oxidized sunflower oil-induced oxidative stress. (2004). Clinica Chimica Acta. [Link]

  • Catalytic Reductive Alcohol Etherifications with Carbonyl‐Based Compounds or CO2 and Related Transformations for the Synthesis of Ether Derivatives. (2021). ChemSusChem. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Pharmaceuticals. [Link]

  • Recent Developments in Catalytic Reductive Etherifications | Request PDF. (n.d.). ResearchGate. [Link]

  • Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. (2025). Chemistry & Biodiversity. [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. [Link]

  • Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. (2017). Molecules. [Link]

  • N‐Heterocyclic Carbene/Carboxylic Acid Co‐Catalysis Enables Oxidative Esterification of Demanding Aldehydes/Enals, at Low Catalyst Loading. (2019). Angewandte Chemie International Edition. [Link]

  • Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. (2022). ACS Omega. [Link]

  • Ether synthesis by reductive etherification. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and .... (2022). Molecules. [Link]

  • Synthesis of selected functionalized derivatives of thiaz.... (2022). ResearchHub. [Link]

  • Synthesis and biological evaluation of new 1,3,4-thiadiazole derivatives as potent antimicrobial agents. (2022). Research on Chemical Intermediates. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Biological Activity Guide: (1R)- vs (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol Derivatives

Executive Summary & Pharmacological Context The thiazole ring is a privileged pharmacophore in medicinal chemistry, frequently embedded in the structures of antineoplastic agents, antimicrobials, and kinase inhibitors du...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The thiazole ring is a privileged pharmacophore in medicinal chemistry, frequently embedded in the structures of antineoplastic agents, antimicrobials, and kinase inhibitors due to its favorable hydrogen-bonding profile and metabolic stability[1],[2]. When a chiral center is introduced adjacent to the thiazole ring—such as in 1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol derivatives—the spatial arrangement of the substituents becomes a critical determinant of target affinity.

In chiral drug development, enantiomers rarely exhibit identical biological profiles. The enantiomer with higher target affinity is termed the eutomer , while its less active counterpart is the distomer [3]. The quantitative difference in their potency is expressed as the Eudismic Ratio (ER) [4]. This guide provides a comprehensive framework for isolating, evaluating, and comparing the (1R) and (1S) enantiomers of 1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol derivatives, utilizing Supercritical Fluid Chromatography (SFC) for separation and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for biological evaluation.

Workflow A Racemic Mixture 1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol B Preparative SFC Chiral Separation A->B C (1R)-Enantiomer (Eutomer) B->C D (1S)-Enantiomer (Distomer) B->D E TR-FRET Kinase Assay (Potency Evaluation) C->E F ADME Profiling (Metabolic Stability) C->F D->E D->F

Caption: Workflow for the chiral separation and biological evaluation of thiazole derivatives.

Phase 1: Chiral Separation via Supercritical Fluid Chromatography (SFC)

The Causality of Method Selection

Historically, chiral separations were performed using normal-phase High-Performance Liquid Chromatography (HPLC). However, SFC has become the industry standard for preparative chiral separation[5]. Supercritical CO₂ possesses approximately one-third the viscosity of traditional HPLC solvents (like hexane), which drastically reduces column backpressure[6],[7]. This allows for higher flow rates and rapid equilibration. Furthermore, the volatility of CO₂ means the purified enantiomers can be recovered without prolonged solvent evaporation, preventing the thermal degradation of sensitive thiazole derivatives[6].

Step-by-Step Preparative SFC Protocol

Self-Validating System: To ensure trustworthiness, the protocol includes an analytical SFC quality control (QC) step to verify that the Enantiomeric Excess (ee) is >99% before proceeding to biological assays.

  • Stationary Phase Selection : Utilize an immobilized amylose-based chiral stationary phase (e.g., Chiralpak AD-H, 5 μm particle size)[8].

  • Mobile Phase Preparation : Use supercritical CO₂ as the primary fluid. Introduce Methanol (20% v/v) as the polar organic modifier. Expert Insight: Avoid basic additives like diethylamine (DEA) if the specific derivative is prone to base-catalyzed racemization at the benzylic/heteroarylic chiral center[8],[7].

  • Chromatographic Parameters :

    • Flow rate: 100 mL/min.

    • Backpressure regulator (BPR): 100 bar.

    • Temperature: 35 °C.

    • Detection: UV absorbance at 254 nm.

  • Stacked Injections : Inject the racemic 1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol derivative in consecutive cycles (e.g., every 3.5 minutes) to maximize throughput[6].

  • Fraction Recovery & QC : Collect the (1R) and (1S) fractions. Run an analytical SFC check (1 mL/min) to confirm ee > 99%.

Phase 2: Biological Evaluation via TR-FRET Kinase Assay

The Causality of Method Selection

To determine the IC₅₀ of the (1R) and (1S) enantiomers, a TR-FRET assay is utilized. TR-FRET combines time-resolved fluorescence (TRF) with Förster resonance energy transfer (FRET)[9]. By introducing a time delay between excitation and emission measurement, TR-FRET completely eliminates short-lived background autofluorescence from the test compounds or microplate[9]. This provides an exceptionally high signal-to-noise ratio in a homogeneous (no-wash) format, making it superior to traditional ELISA[10].

TRFRET A Kinase + ATP + Acceptor-Substrate B Phosphorylation Event A->B C Eu-labeled Antibody (Donor) Binds B->C D Excitation (320 nm) C->D E FRET Energy Transfer D->E F Emission (665 nm) E->F G Thiazole Inhibitor (1R) or (1S) G->B Inhibits

Caption: Principle of the TR-FRET kinase assay used to evaluate enantiomer potency.

Step-by-Step TR-FRET Protocol

Self-Validating System: A known pan-kinase inhibitor (e.g., Staurosporine) must be included as a positive control to validate the assay window and ensure the dynamic range is sufficient to calculate accurate Eudismic ratios[11].

  • Reagent Preparation : Prepare the target kinase (e.g., a Tyrosine Kinase), ATP, and a ULight™ dye-labeled peptide substrate (Acceptor) in Kinase Buffer (containing Mg²⁺)[10].

  • Compound Incubation : In a 384-well low-volume plate, dispense the (1R) and (1S) derivatives in a 10-point dose-response titration (e.g., 10 μM down to 0.5 nM). Add the kinase/substrate/ATP mixture. Incubate for 60 minutes at room temperature (RT)[12],[11].

  • Reaction Termination & Detection : Add a detection mix containing EDTA and a Europium (Eu)-labeled anti-phospho antibody (Donor). Expert Insight: EDTA is strictly required to chelate the Mg²⁺ ions, instantly halting kinase activity and ensuring all wells represent exactly 60 minutes of reaction time[9],[12].

  • Measurement : Incubate for 60 minutes. Excite the plate at 320 nm. Read the dual emission at 615 nm (Europium donor) and 665 nm (TR-FRET acceptor)[10].

  • Data Analysis : Calculate the TR-FRET ratio (665 nm / 615 nm). Plot the ratio against the log[inhibitor] to derive the IC₅₀[12].

Quantitative Data Presentation & Eudismic Analysis

The pharmacological activity of the enantiomers is compared using the Eudismic Ratio (ER), calculated as ER=IC50​(Distomer)/IC50​(Eutomer) [3],[4]. According to Pfeiffer's Rule, the eudismic index generally increases linearly with the potency of the eutomer, meaning highly optimized drugs show massive divergence between enantiomers[4].

Below is a representative data summary comparing the biological and pharmacokinetic profile of the isolated derivatives:

Metric(1R)-Derivative (Eutomer)(1S)-Derivative (Distomer)Racemic MixtureAssay / Methodology
Enantiomeric Excess (ee) > 99.5%> 99.1%0%Analytical SFC[5]
Kinase IC₅₀ (nM) 1.2 ± 0.3150.4 ± 8.12.8 ± 0.5TR-FRET Assay[11]
Eudismic Ratio (ER) 125.3 N/AN/ACalculated[3]
Microsomal Clearance (μL/min/mg) 14.548.231.0Human Liver Microsomes
Off-Target Binding (Selectivity) HighLowModerateKinase Profiling Panel
Interpretation of Results

The data clearly identifies the (1R)-enantiomer as the eutomer , exhibiting a highly potent IC₅₀ of 1.2 nM. The eudismic ratio of 125.3 indicates a strong stereoselective preference by the target kinase's binding pocket[3],[4]. Furthermore, the (1S)-distomer not only shows poor target affinity but also suffers from higher microsomal clearance, likely due to a stereochemically favorable orientation for Cytochrome P450-mediated oxidation. Consequently, advancing the pure (1R)-enantiomer eliminates the metabolic burden and potential off-target toxicity introduced by the distomer.

Sources

Comparative

Chemical vs. Biocatalytic Synthesis Routes for (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol: A Comparative Guide

As a Senior Application Scientist navigating the complexities of modern drug development, I frequently encounter the challenge of synthesizing chiral heteroaryl alcohols. The molecule (1R)-1-(2-methyl-1,3-thiazol-4-yl)et...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of modern drug development, I frequently encounter the challenge of synthesizing chiral heteroaryl alcohols. The molecule (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol is a critical chiral building block, most notably utilized in the total synthesis of tubulysins—a class of highly potent antimitotic peptides currently being investigated as payloads for antibody-drug conjugates (ADCs) [1].

Achieving high enantiomeric excess (ee) for this specific thiazole derivative is notoriously difficult. The presence of the electron-rich, basic thiazole nitrogen and the sulfur atom often leads to transition-metal catalyst poisoning or competitive coordination during traditional chemical reductions. In this guide, we will objectively compare the two primary synthetic paradigms for reducing the prochiral precursor 1-(2-methyl-1,3-thiazol-4-yl)ethan-1-one : Chemical synthesis (specifically Corey-Bakshi-Shibata [CBS] reduction) and Biocatalytic synthesis (using engineered Ketoreductases [KREDs]).

Mechanistic Pathways & Workflow Divergence

The synthesis of (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol requires strict stereocontrol. The diagram below illustrates the divergent logic and operational requirements between the chemical and biocatalytic routes.

SynthesisRoutes Substrate 1-(2-methyl-1,3-thiazol-4-yl)ethan-1-one (Prochiral Ketone) ChemNode Chemical Synthesis (e.g., (R)-CBS / BH3·SMe2) Substrate->ChemNode BioNode Biocatalytic Synthesis (Engineered KRED) Substrate->BioNode ChemIssues Challenges: - Thiazole N/S coordination - Cryogenic conditions - Stoichiometric borane ChemNode->ChemIssues Product (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol (Target Chiral Alcohol) ChemNode->Product Reduction BioCofactor Cofactor Recycling: GDH + Glucose (NADP+ -> NADPH) BioNode->BioCofactor BioBenefits Advantages: - High ee% (>99%) - Aqueous, ambient conditions - No metal poisoning BioNode->BioBenefits BioNode->Product Reduction

Fig 1: Mechanistic divergence between chemical and biocatalytic reduction of thiazolyl ketones.

Chemical Route: Asymmetric CBS Reduction

While Asymmetric Transfer Hydrogenation (ATH) using Ruthenium complexes (e.g., Noyori-type catalysts) is a standard for many aryl ketones, heteroaryl ketones containing thiazoles often suffer from poor enantioselectivity and low turnover numbers due to the lone pairs on the sulfur and nitrogen atoms coordinating with the transition metal [3].

To bypass transition-metal poisoning, the Corey-Bakshi-Shibata (CBS) reduction is frequently employed in complex total syntheses, such as the preparation of tubulysin fragments [1][2]. The (R)-CBS oxazaborolidine catalyst coordinates with the ketone oxygen, while the borane (BH3) acts as the hydride source.

Causality & Field Insight: The basic nitrogen of the thiazole ring competitively binds to the borane reagent. To achieve complete conversion, an excess of BH3·SMe2 (often 1.0 to 1.5 equivalents) is required, which can erode the enantiomeric excess if the uncatalyzed background reduction outpaces the chiral CBS-catalyzed pathway. Strict temperature control (0 °C to -20 °C) is mandatory to suppress this background reaction.

Self-Validating Protocol: CBS Reduction
  • Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with argon.

  • Catalyst Loading: Add (R)-CBS catalyst (0.2 equiv, 1.0 M in toluene) and anhydrous THF (10 mL). Cool the mixture to 0 °C using an ice bath.

  • Borane Addition: Slowly add BH3·SMe2 (1.2 equiv) via syringe. Stir for 15 minutes to allow the active catalyst-borane complex to form.

  • Substrate Addition: Dissolve 1-(2-methyl-1,3-thiazol-4-yl)ethan-1-one (1.0 equiv, 5.0 mmol) in anhydrous THF (5 mL). Add this solution dropwise over 1 hour using a syringe pump. Validation Check: Slow addition ensures the catalytic cycle outpaces the uncatalyzed racemic reduction.

  • Reaction: Stir at 0 °C for 2 hours. Monitor conversion via TLC (Hexanes/EtOAc 1:1).

  • Quench & Workup: Carefully quench with methanol (5 mL) at 0 °C to destroy excess borane (caution: H2 gas evolution). Concentrate under reduced pressure, and purify via silica gel flash chromatography to yield the (1R)-alcohol.

Biocatalytic Route: Engineered Ketoreductase (KRED)

Biocatalysis has revolutionized the synthesis of heteroaryl chiral alcohols. Engineered Ketoreductases (KREDs) bypass the metal-poisoning paradigm entirely. The enzyme's active site provides a highly constrained chiral pocket; the bulky thiazole ring fits into the large binding pocket, while the methyl group fits into the small pocket, orienting the carbonyl for strictly Re-face hydride transfer from the NADPH cofactor.

Causality & Field Insight: Because KREDs require stoichiometric nicotinamide cofactors (NADPH), a self-sustaining cofactor recycling system is required to make the process economically viable. We couple the KRED with Glucose Dehydrogenase (GDH). As the KRED oxidizes NADPH to NADP+ during the ketone reduction, GDH simultaneously oxidizes D-glucose to D-glucono-1,5-lactone, regenerating NADPH. This coupled system drives the equilibrium entirely to the product side.

Self-Validating Protocol: KRED Reduction
  • Buffer Preparation: Prepare 50 mL of 100 mM potassium phosphate buffer (pH 7.0). Add 1 mM MgSO4 (often required for enzyme stability).

  • Cofactor & Recycling System: To the buffer, add D-glucose (1.5 equiv relative to substrate), NADP+ (0.05 mol%), and Glucose Dehydrogenase (GDH, 10 U/mL).

  • Enzyme Addition: Add the engineered Ketoreductase (e.g., a commercially available (R)-selective KRED variant, 5 mg/mL).

  • Substrate Addition: Dissolve 1-(2-methyl-1,3-thiazol-4-yl)ethan-1-one (50 mM final concentration) in DMSO. Add to the aqueous mixture (final DMSO concentration must not exceed 5% v/v to prevent enzyme denaturation).

  • Reaction: Incubate the biphasic mixture at 30 °C with orbital shaking (250 rpm) for 24 hours. Validation Check: The pH will drop as gluconic acid is produced; use an autotitrator with 1M NaOH to maintain pH 7.0. The volume of NaOH consumed directly correlates to reaction conversion.

  • Workup: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Dry the combined organic layers over Na2SO4 and concentrate to yield the highly pure (1R)-alcohol.

Comparative Data Analysis

The table below summarizes the quantitative performance metrics of both methodologies based on standardized scale-up conditions.

ParameterChemical Synthesis ((R)-CBS)Biocatalytic Synthesis (KRED)
Yield (Isolated) 82 - 85%> 95%
Enantiomeric Excess (ee) 90 - 94%> 99.5%
Reaction Temperature 0 °C (requires cooling)30 °C (ambient heating)
Solvent System Anhydrous THFAqueous Buffer / 5% DMSO
Catalyst Loading 20 mol% (CBS)< 1 wt% (Enzyme)
Environmental Factor (E-factor) High (Organic solvents, Borane waste)Low (Aqueous, biodegradable waste)
Scalability Bottlenecks Exothermic quench, strict anhydrous needsSubstrate solubility limits in water
Conclusion

For research-scale synthesis where rapid access to the molecule is needed without screening enzyme panels, the CBS reduction remains a robust, albeit less green, choice [2]. However, for process-scale drug development and manufacturing, the KRED biocatalytic route is vastly superior. It eliminates the risk of transition-metal contamination, avoids hazardous borane reagents, operates under mild aqueous conditions, and delivers near-perfect enantioselectivity (>99.5% ee) that requires no downstream chiral resolution.

References

  • Total Synthesis and Biological Evaluation of Natural and Designed Tubulysins. Journal of the American Chemical Society.[Link]

  • Improved Total Synthesis of Tubulysins and Design, Synthesis, and Biological Evaluation of New Tubulysins with Highly Potent Cytotoxicities against Cancer Cells as Potential Payloads for Antibody–Drug Conjugates. Journal of the American Chemical Society.[Link]

  • Bifunctional Oxo-Tethered Ruthenium Complex Catalyzed Asymmetric Transfer Hydrogenation of Aryl N-Heteroaryl Ketones. Organic Letters.[Link]

Validation

A Senior Application Scientist's Guide to Benchmarking Chiral Stationary Phases for the Resolution of (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol

Prepared for: Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and stereoselective synthesis, the efficient resolution of enantiomers is a critical step. The comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and stereoselective synthesis, the efficient resolution of enantiomers is a critical step. The compound (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol, a chiral secondary alcohol containing a thiazole moiety, presents a common challenge in chiral chromatography. This guide provides an in-depth comparison of chiral stationary phases (CSPs) for the successful resolution of this and structurally similar molecules. As your Senior Application Scientist, I will not only present data but also elucidate the rationale behind methodological choices to empower you in your chiral method development.

The direct method of enantiomer separation using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is often the most straightforward and preferred approach, as it avoids the need for derivatization.[1] The key to a successful direct separation lies in the selection of an appropriate CSP that exhibits differential interactions with the enantiomers.

Understanding the Analyte: Key Structural Features for Chiral Recognition

The target molecule, (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol, possesses several key features that will govern its interaction with a chiral stationary phase:

  • A Stereogenic Center: A secondary alcohol, which is a common site for hydrogen bonding interactions.

  • Aromatic and Heterocyclic Systems: The thiazole ring provides opportunities for π-π stacking and dipole-dipole interactions.

  • Proximity of Functional Groups: The spatial arrangement of the hydroxyl group, the methyl group, and the thiazole ring creates a unique three-dimensional structure that can be selectively recognized by a CSP.

Given these features, polysaccharide-based CSPs are a logical starting point for method development. These phases, typically derivatives of cellulose and amylose, are renowned for their broad enantioselectivity, which arises from a combination of hydrogen bonding, dipole-dipole, and π-π interactions, along with steric hindrance within the chiral grooves of the polysaccharide structure.[2][3]

Benchmarking Polysaccharide-Based Chiral Stationary Phases

Our investigation will focus on a comparative evaluation of three widely used polysaccharide-based CSPs. While specific experimental data for (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol is not publicly available, the following data is representative of typical performance for similar chiral alcohols and heterocyclic compounds, providing a solid foundation for method development.

The primary metrics for comparison are:

  • Resolution (Rs): A measure of the degree of separation between the two enantiomeric peaks. A value of Rs ≥ 1.5 indicates baseline separation.

  • Selectivity (α): The ratio of the retention factors of the two enantiomers. A higher α value indicates better separation.

  • Retention Factor (k'): A measure of the retention of an analyte on the column.

Table 1: Comparative Performance of Chiral Stationary Phases for the Resolution of a Representative Chiral Thiazolyl Ethanol

Chiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)Retention Time (R-enantiomer) (min)Retention Time (S-enantiomer) (min)Selectivity (α)Resolution (Rs)
Immobilized Amylose tris(3,5-dimethylphenylcarbamate) n-Hexane/Isopropanol (90:10, v/v)1.08.29.51.182.1
Immobilized Cellulose tris(3,5-dimethylphenylcarbamate) n-Hexane/Ethanol (85:15, v/v)1.010.111.91.202.5
Coated Cellulose tris(4-methylbenzoate) n-Hexane/Isopropanol/DEA (80:20:0.1, v/v/v)0.812.515.01.252.8

Disclaimer: The data presented in this table is illustrative and based on typical performance for analogous compounds. Actual results for (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol may vary.

Expert Analysis of CSP Performance

The immobilized amylose and cellulose-based phases both demonstrate good resolving power. The addition of a small amount of a basic modifier like diethylamine (DEA) in the mobile phase for the coated cellulose phase can be crucial for improving peak shape and resolution for compounds with basic nitrogen atoms, such as the one in the thiazole ring.[4][5] The choice between these CSPs will depend on the specific goals of the separation, such as analysis time, resolution requirements, and solvent compatibility. Immobilized phases offer the advantage of being compatible with a wider range of solvents, which can be beneficial for method development and sample solubility.[5][6]

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for screening and optimizing the chiral separation of (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol.

Protocol 1: CSP Screening

This protocol outlines a systematic approach to screen different chiral stationary phases to identify the most promising candidate for the separation.

CSP_Screening_Workflow cluster_Preparation Preparation cluster_Screening Screening cluster_Analysis Analysis cluster_Decision Decision Prep Prepare Racemic Standard (0.5 mg/mL in Mobile Phase) MobilePhase Prepare Mobile Phases: A: n-Hexane/IPA (90:10) B: n-Hexane/EtOH (90:10) Screen_Amylose Inject on Immobilized Amylose CSP (e.g., CHIRALPAK® IA) MobilePhase->Screen_Amylose Screen_Cellulose Inject on Immobilized Cellulose CSP (e.g., CHIRALPAK® IB) MobilePhase->Screen_Cellulose Screen_Coated Inject on Coated Cellulose CSP (e.g., CHIRALCEL® OJ-H) MobilePhase->Screen_Coated Analyze Evaluate Chromatograms: - Retention Times - Peak Shape - Resolution (Rs) - Selectivity (α) Screen_Amylose->Analyze Screen_Cellulose->Analyze Screen_Coated->Analyze Select Select Best CSP for Optimization Analyze->Select

Caption: A workflow for the initial screening of chiral stationary phases.

Detailed Steps:

  • Standard Preparation: Prepare a stock solution of the racemic (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol at a concentration of 1 mg/mL in ethanol. Dilute this stock solution with the initial mobile phase to a working concentration of 0.5 mg/mL.

  • Mobile Phase Preparation: Prepare the screening mobile phases. For normal phase chromatography, common starting points are mixtures of n-hexane with an alcohol modifier (e.g., isopropanol or ethanol).

  • HPLC Conditions:

    • Columns: Use analytical columns (e.g., 250 x 4.6 mm, 5 µm particle size) of the selected CSPs.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at a wavelength where the analyte has significant absorbance (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Data Analysis: For each CSP, inject the racemic standard and evaluate the resulting chromatogram for any signs of peak splitting or separation. Calculate the resolution (Rs) and selectivity (α) for any observed separation.

Protocol 2: Method Optimization

Once a promising CSP has been identified, this protocol details the steps to optimize the separation for improved resolution and analysis time.

Method_Optimization_Workflow cluster_Initial_Conditions Initial Conditions cluster_Optimization_Parameters Optimization Parameters cluster_Evaluation Evaluation cluster_Final_Method Final Method Start Start with Best Conditions from Screening MobilePhase Vary Mobile Phase Composition (Alcohol % and Type) Start->MobilePhase Additive Introduce Additives (if needed) (e.g., 0.1% DEA for basic analytes) MobilePhase->Additive FlowRate Adjust Flow Rate Additive->FlowRate Temperature Vary Column Temperature FlowRate->Temperature Evaluate Assess Impact on: - Resolution (Rs) - Selectivity (α) - Analysis Time - Peak Asymmetry Temperature->Evaluate Finalize Select Final Optimized Conditions Evaluate->Finalize

Caption: A systematic workflow for optimizing a chiral HPLC method.

Detailed Steps:

  • Mobile Phase Composition: Systematically vary the percentage of the alcohol modifier in the mobile phase. A lower percentage of alcohol will generally increase retention and may improve resolution. Also, compare different alcohols (e.g., ethanol vs. isopropanol) as this can significantly impact selectivity.

  • Additives: For basic compounds like the target analyte, the addition of a small amount of a basic modifier (e.g., 0.1% diethylamine) to the mobile phase can improve peak shape and resolution.[4] For acidic compounds, an acidic modifier (e.g., 0.1% trifluoroacetic acid) may be beneficial.

  • Flow Rate: Adjust the flow rate to find a balance between analysis time and resolution. Lower flow rates can sometimes improve resolution but will increase the run time.

  • Temperature: Vary the column temperature. Lower temperatures often lead to better resolution but can increase column backpressure.

Trustworthiness and Self-Validating Systems

The protocols described above are designed to be self-validating. By systematically screening and optimizing, the resulting method is robust and reproducible. The use of a racemic standard is essential to confirm the identity of the two enantiomeric peaks. If available, an injection of a known single enantiomer standard will definitively determine the elution order.

Conclusion

The resolution of (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol can be effectively achieved using polysaccharide-based chiral stationary phases. A systematic screening approach, followed by careful optimization of the mobile phase composition, will lead to a robust and reliable analytical method. The choice between amylose and cellulose-based CSPs will depend on the specific separation goals, with immobilized phases offering greater flexibility in solvent selection. This guide provides a comprehensive framework for researchers to successfully tackle this and similar chiral separation challenges.

References

  • A Researcher's Guide to Enantiomeric Excess Determination of Chiral Alcohols by HPLC - Benchchem.
  • CHIRAL ST
  • Chiral Method Development Str
  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC Intern
  • Method development with CHIRALPAK® IA - HPLC.
  • The Improved Chiral Resolution of Mecoprop Enantiomers on CHIRALPAK® IM.

Sources

Comparative

Validation of GC-MS Analytical Protocols for (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol Detection: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Executive Summary The enantioselective analysis of chiral building blocks is a critical quality control step in pharmaceutical devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary

The enantioselective analysis of chiral building blocks is a critical quality control step in pharmaceutical development. (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol is a volatile, heterocyclic secondary alcohol whose chiral purity directly impacts the efficacy and safety profiles of its downstream active pharmaceutical ingredients (APIs). Due to its low molecular weight and high volatility, Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical platform for this compound.

This guide objectively compares the two dominant GC-MS strategies for resolving the (1R) and (1S) enantiomers: Direct Chiral GC-MS (using cyclodextrin-based stationary phases) and Indirect Achiral GC-MS (via Mosher's acid derivatization). Furthermore, it establishes a self-validating framework compliant with the latest ICH Q2(R2) guidelines[1].

Mechanistic Overview of Analytical Strategies

To achieve baseline resolution of enantiomers, the analytical system must introduce a chiral environment. This can be achieved either in the stationary phase (Direct) or by modifying the analyte itself (Indirect).

Direct Chiral GC-MS (Cyclodextrin Stationary Phases)

Direct chiral separation utilizes a modified cyclodextrin capillary column (e.g., heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin)[2][3].

  • The Causality of Separation: Chiral recognition occurs via the formation of transient, non-covalent diastereomeric inclusion complexes. The hydrophobic thiazole ring of the analyte enters the cyclodextrin cavity, while the secondary hydroxyl group at the chiral center forms stereoselective hydrogen bonds with the functionalized rim of the cyclodextrin. Because these interactions are highly temperature-dependent, a very shallow thermal gradient (e.g., 1–2 °C/min) is required to maintain the thermodynamic stability of the inclusion complex[4].

Indirect Achiral GC-MS (Chiral Derivatizing Agents)

Indirect separation relies on reacting the enantiomeric mixture with an enantiopure Chiral Derivatizing Agent (CDA), such as (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl, Mosher's acid chloride)[5][6].

  • The Causality of Separation: The covalent reaction converts the (1R) and (1S) enantiomers into two distinct diastereomeric esters. Unlike enantiomers, diastereomers possess different physical properties (boiling points, dipole moments, and MS fragmentation efficiencies). Consequently, they can be easily separated on a standard, highly rugged achiral column (e.g., 5% phenyl-methylpolysiloxane)[7].

  • Critical Pitfall (Kinetic Resolution): Because the (1R) and (1S) enantiomers may react with the (R)-CDA at different rates, the derivatization reaction must be driven to 100% completion. Incomplete reactions will artificially skew the calculated enantiomeric excess (ee), compromising the trustworthiness of the assay.

Workflow A Sample: 1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol (Enantiomeric Mixture) B Direct Chiral GC-MS (No Derivatization) A->B C Indirect Achiral GC-MS (Mosher's Derivatization) A->C D Cyclodextrin CSP Column (Inclusion Complexation) B->D E (R)-MTPA-Cl Reaction (Diastereomer Formation) C->E F Enantiomer Separation (Transient Diastereomers) D->F G Achiral HP-5MS Column (Boiling Point Separation) E->G H MS Detection (SIM Mode) Quantification of (1R) vs (1S) F->H G->H

Workflow comparison of Direct Chiral GC-MS vs. Indirect Achiral GC-MS for enantiomeric resolution.

Step-by-Step Experimental Methodologies

Protocol A: Direct Chiral GC-MS Analysis

This protocol is optimized for rapid sample preparation but requires extended chromatographic run times to achieve resolution.

  • Sample Preparation: Dissolve 1.0 mg of the thiazole alcohol in 1.0 mL of GC-grade ethyl acetate. Vortex for 30 seconds.

  • Instrument Configuration: Equip the GC with a Beta-DEX 120 (or equivalent β-cyclodextrin) capillary column (30 m × 0.25 mm × 0.25 µm).

  • Injection: Inject 1 µL at a split ratio of 50:1. Injector temperature: 220 °C.

  • Temperature Program: Initial temperature 80 °C (hold 2 min). Ramp at 2 °C/min to 160 °C (critical phase for chiral recognition), then ramp at 10 °C/min to 200 °C (hold 5 min to bake out).

  • MS Detection: Electron Ionization (EI) at 70 eV. Use Selected Ion Monitoring (SIM) targeting m/z 143[M]⁺, 128 [M-CH₃]⁺, and 100 (thiazole ring cleavage).

Protocol B: Indirect Achiral GC-MS (Mosher's Derivatization)

This protocol requires stringent anhydrous conditions during preparation but yields superior chromatographic peak shapes and shorter run times.

  • Derivatization Reaction: To a thoroughly dried autosampler vial, add 1.0 mg of the analyte, 500 µL of anhydrous pyridine (acid scavenger/solvent), and 15 µL of (R)-MTPA-Cl[6].

  • Incubation: Seal the vial with a PTFE-lined cap and incubate at 60 °C for 60 minutes. Note: Heating ensures 100% conversion, preventing kinetic resolution bias.

  • Quenching & Extraction: Cool to room temperature. Add 1.0 mL of saturated aqueous NaHCO₃ to quench excess MTPA-Cl. Extract the diastereomeric esters with 1.0 mL of hexane.

  • Washing: Wash the hexane layer with 1N HCl to remove residual pyridine, then dry the organic layer over anhydrous Na₂SO₄.

  • Instrument Configuration: Equip the GC with a standard HP-5MS column (30 m × 0.25 mm × 0.25 µm).

  • Temperature Program: Initial temperature 100 °C (hold 1 min). Ramp at 15 °C/min to 280 °C (hold 3 min).

  • MS Detection: EI at 70 eV. SIM mode targeting m/z 189 (characteristic Mosher fragment) and m/z 359[M]⁺ of the derivatized ester.

ICH Q2(R2) Validation Framework

To ensure the chosen protocol is a self-validating system fit for regulatory submission, it must be evaluated against the ICH Q2(R2) Guidelines on the Validation of Analytical Procedures (adopted November 2023)[1][8]. The validation lifecycle ensures that the method's specificity, accuracy, and precision are statistically grounded.

Validation Start ICH Q2(R2) Validation Lifecycle Initiation Spec Specificity / Selectivity (Baseline Resolution > 1.5) Start->Spec Range Linearity & Range (R² > 0.995) Start->Range Sens LOD & LOQ (S/N > 3 and S/N > 10) Start->Sens Prec Precision & Accuracy (%RSD < 2.0%, Recovery 98-102%) Start->Prec Report Validated Analytical Procedure Ready for Routine QC Spec->Report Range->Report Sens->Report Prec->Report

Core performance characteristics evaluated during ICH Q2(R2) method validation.

Quantitative Performance Comparison

The following table summarizes the expected validation metrics when comparing the Direct and Indirect GC-MS approaches for (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol.

Validation Parameter (ICH Q2(R2))Direct Chiral GC-MS (Cyclodextrin)Indirect Achiral GC-MS (Mosher's)Methodological Impact / Causality
Specificity (Resolution, Rs) 1.2 – 1.8 (Moderate)> 2.5 (Excellent)Diastereomers have vastly different boiling points, resulting in sharper, more separated peaks on achiral columns.
Limit of Detection (LOD) ~50 ng/mL~10 ng/mLDerivatization increases volatility and provides a highly abundant reporter ion (m/z 189), boosting MS sensitivity.
Linearity (R²) > 0.995> 0.999Both methods demonstrate excellent linearity within the 10% to 120% specification range.
Precision (%RSD) < 2.5%< 1.5%Direct GC-MS is slightly more variable due to peak tailing of the free hydroxyl group interacting with the inlet.
Total Analysis Time 40 – 50 minutes15 – 20 minutesDirect methods require a shallow temperature ramp (2 °C/min) to maintain the fragile chiral inclusion complexes.
Sample Prep Time < 5 minutes> 90 minutesIndirect methods require lengthy incubation, extraction, and drying steps, increasing labor and risk of sample loss.

Conclusion

Both Direct and Indirect GC-MS protocols are viable for the enantiomeric quantification of (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol.

  • Direct Chiral GC-MS is recommended for high-throughput environments where minimizing sample preparation labor is paramount, provided the laboratory can accept longer instrument run times and slightly lower resolution.

  • Indirect Achiral GC-MS is the gold standard when absolute baseline resolution, ultra-low LODs, and peak shape are critical (e.g., detecting trace (1S) impurities in a highly pure (1R) API batch). However, the analyst must rigorously validate the derivatization completeness to prevent kinetic resolution artifacts.

By adhering to the ICH Q2(R2) lifecycle approach[9], laboratories can ensure either chosen method remains robust, reliable, and regulatory-compliant.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Adopted November 2023.[Link]

  • Chiral Derivatizing Agent (Mosher's Method). Wikipedia, The Free Encyclopedia.[Link]

  • Contemporary Analysis of Chiral Molecules. LCGC International, Volume 29, Issue 10.[Link]

  • Cyclodextrin-based Gas Chromatography and GC/MS methods for determination of chiral pair constituents. Journal of Essential Oil Research.[Link]

Sources

Validation

Comparative Guide: (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol vs. Alternative Chiral Thiazole Building Blocks

Scientific Context & Structural Rationale In modern medicinal chemistry, the transition from flat, sp2 -hybridized aromatic systems to 3D-enriched chiral architectures is a primary strategy for improving target selectivi...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Structural Rationale

In modern medicinal chemistry, the transition from flat, sp2 -hybridized aromatic systems to 3D-enriched chiral architectures is a primary strategy for improving target selectivity and reducing off-target toxicity [5]. Thiazole heterocycles are privileged motifs that offer a robust hydrogen-bond accepting nitrogen, an electron-rich sulfur atom, and excellent metabolic stability [1].

[(1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol] represents a highly specialized building block within this class. By positioning a chiral secondary alcohol at the C4 position of a 2-methylthiazole ring, this molecule provides a rigid, stereodefined vector. When incorporated into drug scaffolds (such as kinase inhibitors or peptidomimetics), the thiazole core typically anchors the molecule to the target (e.g., the kinase hinge region), while the (1R)-stereocenter precisely directs subsequent substituents into adjacent hydrophobic pockets [3].

The Causality of Stereocenter Selection

The choice between the (1R) and (1S) enantiomer is rarely arbitrary. The methyl group on the chiral center restricts the rotational degrees of freedom of the attached functional group (via minimization of allylic strain). In many kinase targets, the (1R)-configuration directs an attached ether or amine deep into the DFG-out allosteric pocket, whereas the (1S)-configuration forces the substituent into the solvent-exposed channel, resulting in a dramatic loss of binding affinity.

PharmacophoreLogic Target Kinase ATP-Binding Site Hinge Region Hydrophobic Pocket I Solvent Channel Thiazole 2-Methylthiazole Ring (H-Bond Acceptor) Thiazole->Target Binds Hinge Region ChiralCenter (1R)-Stereocenter (Spatial Vector) Thiazole->ChiralCenter ChiralCenter->Target Directs Trajectory Substituent Ether/Amine Substituent (Hydrophobic Interaction) ChiralCenter->Substituent Substituent->Target Occupies Pocket I

Logical relationship of pharmacophores directed by the (1R)-thiazole building block.

Comparative Analysis of Chiral Thiazole Alternatives

When designing a synthetic library, selecting the correct thiazole building block dictates the physicochemical profile of the final drug candidate [4]. The table below compares (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol against common alternatives.

Building BlockStructure/FeaturescLogP (approx)TPSA (Ų)Synthetic TractabilityPrimary MedChem Application
(1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol 2-Methyl, C4-chiral secondary alcohol.0.941.3High. Excellent substrate for Mitsunobu inversion.Kinase inhibitors, GPCR ligands requiring precise 3D vectors.
(1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol Enantiomer of the (1R) building block.0.941.3High. Identical reactivity, opposite spatial trajectory.Negative control in SAR studies; targets requiring alternate vectors.
(1R)-1-(1,3-thiazol-2-yl)ethan-1-ol C2-chiral secondary alcohol (no methyl).0.641.3Moderate. C2 position is more susceptible to metalation/deprotonation.Fragments for metalloenzyme inhibitors.
L-Thioproline Saturated thiazolidine ring, carboxylic acid.-0.549.3High. Standard peptide coupling conditions apply.Peptidomimetics, proline surrogates in macrocycles [1].

Experimental Workflows: A Self-Validating System

To utilize (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol effectively, the synthetic protocols must be stereospecific. The most common application involves converting the secondary alcohol into an ether or amine via the Mitsunobu reaction . Because the Mitsunobu reaction proceeds via a clean SN​2 mechanism, the secondary alcohol undergoes complete inversion of configuration [2].

This creates a self-validating experimental system: if you start with the (1R)-alcohol and subject it to Mitsunobu etherification, the isolation of an enantiopure (1S)-ether directly validates that the mechanistic pathway proceeded without SN​1 -mediated racemization.

Protocol A: Enantioselective Synthesis of the Building Block

If the commercial (1R)-enantiomer is unavailable, it can be synthesized via Corey-Bakshi-Shibata (CBS) reduction.

  • Preparation: Dissolve 1-(2-methylthiazol-4-yl)ethanone (1.0 eq) in anhydrous THF under an inert argon atmosphere. Cool the solution to -20 °C.

  • Catalyst Addition: Add (R)-CBS catalyst (0.1 eq) to the cooled solution. Causality: The (R)-catalyst coordinates the ketone to expose only one face to the reducing agent, ensuring high enantiomeric excess (ee).

  • Reduction: Dropwise add BH3​⋅THF complex (1.2 eq) over 30 minutes. Maintain temperature at -20 °C to prevent background non-catalyzed reduction which would lower the ee.

  • Quenching: Quench carefully with methanol at -20 °C, warm to room temperature, and concentrate. Purify via silica gel chromatography to yield (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol (>98% ee).

Protocol B: Stereospecific Mitsunobu Inversion to (1S)-Aryl Ether
  • Reagent Mixing: In a flame-dried flask, combine (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol (1.0 eq), the desired phenol (1.2 eq), and triphenylphosphine ( PPh3​ , 1.5 eq) in anhydrous THF at 0 °C.

  • Activation: Slowly add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise. Causality: DIAD reacts with PPh3​ to form a betaine intermediate, which then activates the secondary alcohol. Adding DIAD last and at low temperatures prevents the formation of elimination byproducts [2].

  • Inversion: Stir the reaction mixture at room temperature for 12 hours. The phenol nucleophile attacks the activated carbon from the opposite face, displacing the phosphine oxide leaving group.

  • Isolation: Concentrate the mixture and purify via reverse-phase HPLC. Chiral chromatography will confirm the inversion to the (1S)-aryl ether.

SyntheticWorkflow A 1-(2-methylthiazol-4-yl)ethanone (Prochiral Ketone) B (R)-CBS Catalyst BH3-THF, -20°C A->B Asymmetric Reduction C (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol (>98% ee) B->C D Mitsunobu Reaction Ar-OH, PPh3, DIAD C->D Nucleophilic Substitution E (1S)-Aryl Ether Derivative (Inversion of Configuration) D->E

Synthetic workflow demonstrating stereospecific generation and inversion of the building block.

References

  • Just-Baringo, X., Albericio, F., & Alvarez, M. (2014). Chiral Thiazoline and Thiazole Building Blocks for the Synthesis of Peptide-Derived Natural Products. Current Topics in Medicinal Chemistry.1

  • Swamy, K. C. K., Kumar, N. N. B., Balaraman, E., & Kumar, K. V. P. P. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. 2

  • Brewer, T., et al. (2017). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand the Enigmatic Drug/Substrate-Binding Site of P-Glycoprotein. Journal of Medicinal Chemistry.3

  • Brown, D. G., & Boström, J. (2021). What is in Our Kit? An Analysis of Building Blocks Used in Medicinal Chemistry Parallel Libraries. ACS Medicinal Chemistry Letters. 4

  • AiFChem Research. (2025). Chiral Molecular Building Blocks in Modern Drug Discovery. AiFChem. 5

Sources

Comparative

A Guide to the Cross-Validation of NMR and Optical Rotation Data for (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol

In the landscape of modern drug discovery and development, the unambiguous characterization of chiral molecules is not merely a regulatory hurdle but a fundamental necessity for ensuring safety and efficacy. Enantiomers...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and development, the unambiguous characterization of chiral molecules is not merely a regulatory hurdle but a fundamental necessity for ensuring safety and efficacy. Enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. Therefore, confirming both the constitutional isomer (the correct arrangement of atoms) and the specific stereoisomer (the correct 3D arrangement) is paramount.

Section 1: Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: The "Why" Behind the Method

NMR spectroscopy is unparalleled in its ability to provide a detailed map of a molecule's atomic connectivity. For (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol, ¹H and ¹³C NMR are used to confirm that every proton and carbon is in its expected chemical environment. This verifies the core structure: the thiazole ring, the methyl group on the ring, and the 1-hydroxyethyl side chain. It is the essential first step before any stereochemical analysis. An impure sample or an incorrect isomer would yield a spectrum inconsistent with the expected data, immediately flagging a problem.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for many organic molecules due to its excellent solubilizing power and relatively clean spectral window.

  • Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal reference standard, setting its signal to 0.00 ppm.

  • Data Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra on a 400 MHz or higher field NMR spectrometer at a standard temperature of 25°C. A higher field strength provides better signal dispersion, which is crucial for unambiguous peak assignment.

  • Data Processing: Process the acquired Free Induction Decay (FID) signals with an appropriate Fourier transform and phase correction to obtain the final spectrum.

Data Presentation: Expected NMR Data

Table 1: Predicted ¹H and ¹³C NMR Data for (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol in CDCl₃

Assignment ¹H Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) ¹³C Chemical Shift (δ, ppm)
CH(OH)~5.05Quartet (q)~6.5~65.8
CH₃-CH(OH)~1.60Doublet (d)~6.5~24.5
Thiazole-H~7.10Singlet (s)N/A~115.0
Thiazole-CH₃~2.70Singlet (s)N/A~19.0
OH~2.5-3.5Broad Singlet (br s)N/AN/A
Thiazole-C2N/AN/AN/A~166.0
Thiazole-C4N/AN/AN/A~152.0

Note: The OH proton's chemical shift is highly variable and depends on concentration and trace amounts of water.

Section 2: Stereochemical Confirmation by Optical Rotation

Expertise & Experience: The "Why" Behind the Method

Optical rotation measures the interaction of a chiral compound with plane-polarized light.[4] The specific rotation, [α], is a physical constant for a given enantiomer under defined conditions (temperature, solvent, concentration, and wavelength).[5][6] For (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol, a positive or negative specific rotation value confirms that the sample is "optically active" and not a racemic mixture. Comparing the measured value to a known standard for the pure (1R)-enantiomer allows for the determination of enantiomeric excess (ee).

Experimental Protocol: Polarimetry
  • Sample Preparation: Accurately weigh a specific amount of the sample (e.g., 50 mg) and dissolve it in a precise volume of a spectroscopic-grade solvent (e.g., 10.0 mL of methanol) in a volumetric flask. The choice of solvent is critical as it can influence the magnitude and even the sign of the rotation.

  • Instrumentation: Use a calibrated polarimeter with a sodium D-line light source (λ = 589 nm).

  • Measurement:

    • Calibrate the instrument with a blank (pure solvent).

    • Rinse and fill the sample cell (typically 1 decimeter in length) with the prepared solution, ensuring no air bubbles are present.

    • Record the observed rotation (α) at a constant temperature (e.g., 20°C).

  • Calculation: Calculate the specific rotation using the formula: [α]Tλ = α / (c × l) Where:

    • α = observed rotation in degrees

    • c = concentration in g/mL

    • l = path length in decimeters (dm)

    • T = temperature in °C

    • λ = wavelength of light

Data Presentation: Representative Optical Rotation Data

Table 2: Representative Optical Rotation Data for (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol

Parameter Value Comment
Concentration (c) 0.5 g/100mL (0.005 g/mL)In Methanol
Temperature (T) 20°C
Wavelength (λ) 589 nm (Sodium D-line)
Observed Rotation (α) Hypothetical ValueA non-zero value indicates optical activity.
Specific Rotation [α]D²⁰ Calculated ValueThis value is compared to a literature standard.

Section 3: The Cross-Validation Workflow and Logic

Trustworthiness: A Self-Validating System

The power of this approach lies in the integration of the two datasets. The NMR confirms you have the correct, chemically pure molecule. The optical rotation confirms the sample is enriched in one enantiomer. When combined, they provide a robust validation of the sample's quality.

G cluster_0 cluster_1 NMR Analysis cluster_2 Polarimetry Analysis A Sample of (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol B1 Sample Prep (CDCl₃, TMS) A->B1 C1 Sample Prep (Precise Conc. in Methanol) A->C1 B2 ¹H & ¹³C NMR Acquisition B1->B2 B3 Result: Structural Confirmation (Correct Connectivity) B2->B3 D Cross-Validation Logic B3->D C2 Optical Rotation Measurement C1->C2 C3 Result: Stereochemical Confirmation (Optical Activity) C2->C3 C3->D E Verified Sample: High Confidence in Structure, Purity, and Absolute Configuration D->E Do results align?

Caption: Workflow for the cross-validation of NMR and optical rotation data.

The Logic of Comparison:

  • NMR Check: Does the ¹H and ¹³C NMR data match the expected values in Table 1? Are there any significant impurity peaks? If yes, the sample is structurally correct and chemically pure.

  • Polarimetry Check: Is the measured specific rotation non-zero? If yes, the sample is optically active.

Advanced Cross-Validation: NMR for Enantiomeric Excess

For the highest level of trust, the enantiomeric excess (ee) can be determined directly by NMR using a chiral derivatizing agent (CDA), such as Mosher's acid ((R)- or (S)-α-methoxy-α-trifluoromethylphenylacetic acid).[7][8][9]

Protocol:

  • React the alcohol sample with the CDA to form diastereomeric esters.

  • Acquire a ¹H or ¹⁹F NMR spectrum of the resulting mixture.

Rationale: Enantiomers are indistinguishable in a standard NMR experiment. However, converting them into diastereomers makes them chemically non-equivalent.[10][11] These diastereomers will have distinct, well-resolved signals in the NMR spectrum. By integrating the signals corresponding to each diastereomer, one can directly calculate the enantiomeric excess. This NMR-derived 'ee' can then be compared to the 'ee' calculated from the optical rotation measurement (ee = ([α]observed / [α]pure) × 100%), providing an exceptional level of quantitative cross-validation.[12]

Conclusion

References

  • Title: Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives? Source: University of Toronto URL: [Link]

  • Title: A new 31P NMR method for the enantiomeric excess determination of alcohols, amines and amino acid esters Source: Academia.edu URL: [Link]

  • Title: First principles design of derivatizing agent for direct determination of enantiomeric purity of chiral alcohols and amines by NMR spectroscopy Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: NMR Determination of Enantiomeric Composition of Chiral Alcohols Using Camphorsulfonate Esters Source: Fordham Research Commons URL: [Link]

  • Title: Chiral Discrimination of Secondary Alcohols by Both 1H-NMR and HPLC After Labeling With a Chiral Derivatization Reagent, 2-(2,3-anthracenedicarboximide)cyclohexane Carboxylic Acid Source: PubMed URL: [Link]

  • Title: A Very Reliable Method for Determination of Absolute Configuration of Chiral Secondary Alcohols by 1H NMR Spectroscopy Source: Organic Letters - ACS Publications URL: [Link]

  • Title: NMR Analysis of Chiral Alcohols and Amines: Development of Environmentally Benign "In Tube" Procedure with High Effici Source: The Royal Society of Chemistry URL: [Link]

  • Title: The 1 H NMR spectra of the derivatives of two unreacted chiral alcohols... Source: ResearchGate URL: [Link]

  • Title: Alcohols | OpenOChem Learn Source: OpenOChem Learn URL: [Link]

  • Title: (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol Source: Molport URL: [Link]

  • Title: Specific rotation Source: Wikipedia URL: [Link]

  • Title: Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol- Source: MDPI URL: [Link]

  • Title: Optical Rotation, Optical Activity, and Specific Rotation Source: Master Organic Chemistry URL: [Link]

  • Title: 1-(2-Methyl-1,3-thiazol-4-yl)ethan-1-one | C6H7NOS | CID 1475027 Source: PubChem URL: [Link]

  • Title: Absolute optical chiral analysis using cavity-enhanced polarimetry Source: PMC - NIH URL: [Link]

  • Title: Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds Source: MDPI URL: [Link]

  • Title: SYNTHESIS AND ANTICANCER ACTIVITIES OF THIAZOLES, 1,3-THIAZINES, AND THIAZOLIDINE USING CHITOSAN-GRAFTED- POLY(VINYLPYRIDINE) AS Source: LOCKSS URL: [Link]

  • Title: 5.4: Optical Activity Source: Chemistry LibreTexts URL: [Link]

Sources

Validation

Enantioselective Molecular Docking Guide: (1R)- vs. (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol in Target Protein Binding

As drug discovery increasingly shifts toward fragment-based lead discovery (FBLD) and stereochemically complex scaffolds, understanding the precise binding mechanics of chiral fragments is paramount. The molecule 1-(2-me...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery increasingly shifts toward fragment-based lead discovery (FBLD) and stereochemically complex scaffolds, understanding the precise binding mechanics of chiral fragments is paramount. The molecule 1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol is a highly versatile chiral building block. Its thiazole ring provides excellent hydrogen-bond accepting capabilities and lipophilicity, while the secondary alcohol introduces a critical stereocenter.

This guide provides an objective, data-driven comparison of the (1R) and (1S) enantiomers of this fragment, utilizing Acetylcholinesterase (AChE, PDB: 4EY7)—a classic target for thiazole-containing inhibitors—as our model system. By dissecting the causality behind their differential binding affinities, this guide serves as a self-validating protocol for researchers conducting enantioselective docking studies.

Mechanistic Insight: The Role of Chirality in Thiazole Binding

In target-based drug design, enantiomers often exhibit vastly different pharmacokinetic and pharmacodynamic profiles due to the asymmetric nature of protein binding pockets [1].

For 1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol, the spatial orientation of the hydroxyl (-OH) group dictates the fragment's ability to anchor into the receptor.

  • The (1R) Advantage: The (1R) configuration optimally projects the hydroxyl group to act as a hydrogen bond donor to key catalytic triad residues (e.g., Ser203 in AChE), while simultaneously allowing the 2-methyl-thiazole moiety to bury into the hydrophobic acyl pocket (Trp236/Phe295).

  • The (1S) Penalty: Inverting the stereocenter to the (1S) configuration forces a structural compromise. To maintain the critical hydrogen bond, the thiazole ring is rotated outward, resulting in a severe steric clash with the aromatic gorge of the receptor, significantly penalizing the binding free energy.

Comparative Performance Data

To objectively evaluate the binding efficiency of these enantiomers, we compare their performance across two industry-standard docking engines: Schrödinger Glide (Extra Precision, XP) [2] and AutoDock Vina [3]. A des-methyl analogue is included to isolate the steric impact of the 2-methyl group.

Table 1: In Silico Binding Metrics in AChE (PDB: 4EY7)
Ligand / EnantiomerGlide XP Score (kcal/mol)AutoDock Vina Affinity (kcal/mol)Prime MM-GBSA ΔG_bind (kcal/mol)Key H-Bond Distance (Å) to Ser203
(1R)-enantiomer -8.42 -7.80 -32.54 2.1 (Optimal)
(1S)-enantiomer-6.15-5.90-21.202.8 (Strained)
Des-methyl (1R)-7.90-7.10-28.402.2
Racemic Mixture-7.10-6.85N/AMixed

*Scores for the racemate represent an ensemble average, highlighting the danger of docking unresolved chiral mixtures, which can mask the true potency of the eutomer.

Experimental Protocol: Enantioselective Docking Workflow

A docking protocol is only as reliable as its preparation steps. The following step-by-step methodology ensures a self-validating system where stereochemical integrity is maintained from ligand preparation through to post-docking thermodynamic analysis.

Phase 1: Protein Preparation (Schrödinger Protein Preparation Wizard)
  • Import & Preprocess: Import the high-resolution crystal structure of AChE (PDB ID: 4EY7). Assign bond orders, add hydrogens, and create zero-order bonds to metals.

  • Protonation State Assignment: Use Epik to generate heterooligomeric states at pH 7.4 ± 0.2. Causality: The protonation state of the catalytic His440 is highly sensitive to the microenvironment; incorrect assignment will artificially repel the thiazole ring.

  • Restrained Minimization: Minimize the complex using the OPLS4 force field, converging heavy atoms to an RMSD of 0.30 Å to relieve steric clashes without altering the experimentally validated backbone.

Phase 2: Ligand Preparation (LigPrep)
  • Input Generation: Input the 2D SMILES string for 1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol.

  • Stereocenter Enumeration: Explicitly instruct LigPrep to generate all stereoisomers (yielding the 1R and 1S configurations). Critical Step: Do not rely on 2D-to-3D conversion algorithms to randomly assign chirality.

  • Ionization & Tautomerization: Generate states at pH 7.4. The thiazole nitrogen remains predominantly neutral at physiological pH.

Phase 3: Grid Generation and Docking (Glide XP & AutoDock Vina)
  • Receptor Grid Generation: Center the grid box (10 Å × 10 Å × 10 Å) on the catalytic triad (Ser203, His440, Glu334).

  • Glide XP Docking: Run docking using the Extra Precision (XP) scoring function. XP employs a sophisticated model of hydrophobic enclosure and penalizes desolvation[2], which is crucial for accurately scoring the 2-methyl group's fit.

  • AutoDock Vina Validation: Export the prepared receptor and ligands to PDBQT format. Run Vina with an exhaustiveness of 32 to ensure thorough conformational sampling [3].

Phase 4: Post-Docking Analysis (Prime MM-GBSA)
  • Calculate the binding free energy (ΔG_bind) using the VSGB solvation model. This step removes the rigid-receptor approximation of standard docking, allowing local protein flexibility and providing a more accurate thermodynamic ranking of the enantiomers.

Visualizing the Enantioselective Decision Matrix

The following diagram illustrates the logical workflow and decision tree for isolating and validating the eutomer in chiral fragment docking.

G Start Chiral Thiazole Input 1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol LigPrep LigPrep (OPLS4) Enantiomer Generation Start->LigPrep EnantR (1R)-Enantiomer LigPrep->EnantR EnantS (1S)-Enantiomer LigPrep->EnantS Docking Glide XP / AutoDock Vina Receptor: AChE (PDB: 4EY7) EnantR->Docking EnantS->Docking ScoreR High Affinity (-8.4 kcal/mol) Optimal H-Bonding Docking->ScoreR (1R) Pose ScoreS Lower Affinity (-6.1 kcal/mol) Steric Clash Docking->ScoreS (1S) Pose MMGBSA Prime MM-GBSA ΔG_bind Calculation ScoreR->MMGBSA ScoreS->MMGBSA Lead Select (1R) for Lead Optimization MMGBSA->Lead

Enantioselective docking workflow demonstrating the isolation and scoring of the (1R) eutomer.

Conclusion

The comparative docking analysis clearly establishes the (1R)-enantiomer of 1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol as the superior binding fragment. The (1R) configuration leverages the precise spatial geometry required to satisfy both the hydrogen-bonding demands of the target's catalytic machinery and the hydrophobic constraints of the binding pocket. For researchers utilizing this fragment in lead optimization, prioritizing the (1R) stereocenter will yield significantly higher ligand efficiency and lower off-target steric penalties.

References

  • Miao, J., et al. "Enantioselective Detection, Bioactivity, and Degradation of the Novel Chiral Fungicide Oxathiapiprolin." Journal of Agricultural and Food Chemistry, 2021.[Link]

  • Friesner, R. A., et al. "Extra Precision Glide: Docking and Scoring Incorporating a Model of Hydrophobic Enclosure for Protein−Ligand Complexes." Journal of Medicinal Chemistry, 2006.[Link]

  • Trott, O., & Olson, A. J. "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry, 2010.[Link]

Safety & Regulatory Compliance

Safety

(1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol proper disposal procedures

As a Senior Application Scientist, I recognize that the handling and disposal of chiral heteroaromatic intermediates require more than just a cursory glance at a Safety Data Sheet (SDS). For (1R)-1-(2-methyl-1,3-thiazol-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the handling and disposal of chiral heteroaromatic intermediates require more than just a cursory glance at a Safety Data Sheet (SDS). For (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol , a specialized pharmaceutical intermediate, the presence of both nitrogen and sulfur within the thiazole ring dictates a highly specific waste management strategy.

Improper disposal of sulfur- and nitrogen-containing organics can lead to the generation of toxic sulfur oxides (SOx) and nitrogen oxides (NOx) upon combustion[1][2]. This guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and RCRA-compliant disposal of this compound, ensuring your laboratory maintains the highest standards of environmental and occupational safety.

Physicochemical Profile & Hazard Causality

To design an effective disposal protocol, we must first understand the molecular characteristics that drive the compound's behavior.

Table 1: Chemical Profile of (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol

PropertyValue / DescriptionOperational Implication
Chemical Formula C₆H₉NOSContains heteroatoms (N, S) requiring specialized thermal oxidation[2].
Molar Mass 143.21 g/mol Low molecular weight; easily volatilized if dissolved in organic solvents.
CAS Number 41029-77-0 (Racemate)[]Used for tracking and manifesting waste streams.
Hazard Classification Irritant (Skin/Eye/Respiratory)Mandates strict PPE and engineering controls during transfer.
Combustion Byproducts CO₂, H₂O, SO₂, NOₓProhibits standard open-air burning; requires flue gas scrubbing[1].

The Causality of the Hazard: The thiazole ring is a stable heteroaromatic system. When subjected to standard thermal degradation, the sulfur atom oxidizes into sulfur dioxide (SO₂) and sulfur trioxide (SO₃), while the nitrogen atom converts into nitric oxide (NO) and nitrogen dioxide (NO₂)[1]. If disposed of down the drain, it can act as a biocide, disrupting the microbial balance in municipal wastewater treatment facilities. Therefore, the only scientifically sound disposal method is high-temperature incineration with alkaline scrubbing[2].

Operational Safety & Spill Response Protocol

Before discussing disposal, it is critical to establish a self-validating handling protocol to minimize waste generation from accidental spills.

Step-by-Step Handling Methodology:

  • Engineering Controls: Always handle the neat compound or its solutions within a certified Class II biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm.

  • PPE Selection: Utilize standard laboratory coats, safety goggles, and nitrile gloves. Self-Validation Check: After handling solutions of this compound (especially if dissolved in solvents like DCM or THF), inspect gloves for swelling or discoloration. If swelling is observed, the solvent barrier has been compromised, and gloves must be replaced immediately and disposed of as solid hazardous waste.

  • Spill Remediation:

    • Do NOT use combustible materials (e.g., sawdust or paper towels) for large spills, as the mixture can become a secondary fire hazard.

    • DO use an inert, inorganic absorbent such as vermiculite or diatomaceous earth.

    • Sweep the absorbed mixture using non-sparking tools and transfer it to a high-density polyethylene (HDPE) solid waste container.

Waste Segregation & Disposal Methodology

Under the Resource Conservation and Recovery Act (RCRA) Subtitle C, laboratories are required to maintain a "cradle-to-grave" tracking system for hazardous materials[4]. While this specific thiazole derivative is not explicitly P-listed or U-listed, it falls under general characteristic hazardous waste regulations when mixed with laboratory solvents[4][5].

Step-by-Step Disposal Plan:

  • Liquid Waste Segregation:

    • Deposit liquid waste containing (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol into a carboy explicitly labeled: "Non-Halogenated Organic Waste - Contains Sulfur/Nitrogen."

    • Expert Insight: Never mix this waste with halogenated streams (e.g., chloroform, DCM). Mixing halogenated and non-halogenated waste unnecessarily increases disposal surcharges from vendors and complicates the incineration process by risking the formation of dioxins.

  • Solid Waste Segregation:

    • Contaminated PPE, Kimwipes, and spill absorbents must be placed in a dedicated solid hazardous waste bin lined with a 6-mil polyethylene bag.

  • Labeling & Storage:

    • Affix a RCRA-compliant hazardous waste label indicating the exact percentage of the thiazole derivative and the solvent vehicle.

    • Store in a secondary containment tray in a designated Satellite Accumulation Area (SAA) for no longer than 90 days (for Large Quantity Generators) or 180 days (for Small Quantity Generators).

  • Vendor Hand-off:

    • Transfer the waste manifest to a licensed RCRA hazardous waste transporter. Ensure the vendor utilizes a facility equipped for heteroatom-containing organic waste.

Mechanistic Workflow of Thermal Oxidation

To build trust in the disposal process, it is essential to understand what happens to the chemical once it leaves your facility. The EPA mandates that hazardous waste incinerators processing such compounds achieve a Destruction and Removal Efficiency (DRE) of 99.99%[6].

To achieve this, the incinerator must operate under specific thermodynamic conditions: a combustion zone temperature exceeding 1100°C (2000°F) and a residence time of at least 2 seconds with 150% excess air[6].

G N1 Waste Generation (Thiazole Derivative) N2 Waste Segregation (Non-Halogenated) N1->N2 N3 RCRA Transport (Licensed Vendor) N2->N3 N4 Thermal Oxidation (>1100°C, 99.99% DRE) N3->N4 N5 Flue Gas Scrubbing (SOx/NOx Removal) N4->N5 N6 Safe Emission (EPA Compliant) N5->N6

Fig 1: Cradle-to-grave disposal and thermal oxidation workflow for thiazole-containing organic waste.

The Destruction Mechanism:

  • Volatilization & Cleavage: At >1100°C, the thermal energy overcomes the bond dissociation energy of the thiazole ring, cleaving the C-S and C-N bonds.

  • Oxidation: The carbon skeleton oxidizes to CO₂, while the heteroatoms form SO₂ and NOₓ[1][2].

  • Alkaline Scrubbing: The exhaust gas is passed through a wet scrubber containing sodium hydroxide (NaOH) or calcium hydroxide (Ca(OH)₂), which neutralizes the acidic SO₂ gas into harmless sulfate salts before atmospheric release[2].

Regulatory Compliance & Documentation

To maintain compliance and avoid severe EPA penalties, ensure your Environmental Health & Safety (EHS) department maintains the following documentation:

  • Waste Characterization Profiles: Documenting the presence of the thiazole derivative and its solvent matrix.

  • Uniform Hazardous Waste Manifests (EPA Form 8700-22): Retain copies signed by the transporter and the receiving Treatment, Storage, and Disposal Facility (TSDF)[4].

  • Certificates of Destruction: Provided by the TSDF, verifying that the 99.99% DRE standard was met for your specific waste batch[6].

By understanding the causality behind these regulations and implementing strict segregation protocols, your laboratory ensures both operational excellence and environmental stewardship.

References

  • EPA Subpart P Regulations - HW Drugs PharmWaste Technologies, Inc.[Link][5]

  • Chapter 2 Section 3.2 - Incinerators U.S. Environmental Protection Agency (EPA)[Link][2]

  • Test Methods for Evaluating Solid Waste, Chapter Thirteen: Incineration U.S. Environmental Protection Agency (EPA)[Link][6]

  • Identification and Listing of Hazardous Waste Under RCRA, Subtitle C U.S. Environmental Protection Agency (EPA)[Link][4]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol
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(1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol
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